1-Methylcyclopentanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23230. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-methylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKWRXVKWGUISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163295 | |
| Record name | 1-Methylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-03-9 | |
| Record name | 1-Methylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYCLOPENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN9EJN64M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclopentanol is a cyclic tertiary alcohol with a variety of applications in chemical synthesis and as a potential building block in the development of novel chemical entities.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation science, and safety assessments. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and illustrative diagrams to clarify key concepts.
Chemical Identity and Structure
This compound, also known as 1-hydroxy-1-methylcyclopentane, is a white crystalline solid at room temperature.[2][3] Its chemical structure consists of a five-membered cyclopentane ring substituted with a methyl group and a hydroxyl group on the same carbon atom.
-
Chemical Formula: C₆H₁₂O[3]
-
Molecular Weight: 100.16 g/mol [4]
-
CAS Number: 1462-03-9[5]
-
InChI Key: CAKWRXVKWGUISE-UHFFFAOYSA-N[6]
-
Canonical SMILES: CC1(CCCC1)O[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [2][3] |
| Melting Point | 31-37 °C (87.8-98.6 °F) | [2][5][6][7][8][9][10] |
| Boiling Point | 135-136 °C (275-277 °F) at 760 mmHg | [2][5][6][7][8][9][10] |
| Density | 0.904 g/mL at 25 °C | [2][6][7][8][9][10] |
| Flash Point | 40-41 °C (104-105.8 °F) (closed cup) | [5][7][9][11] |
| Water Solubility | Slightly soluble (1.627 x 10⁴ mg/L at 25°C, estimated) | [2][3] |
| pKa | 15.38 ± 0.20 (Predicted) | [3][6][10] |
| LogP (o/w) | 1.135 - 1.3114 | [2][5] |
| Refractive Index | 1.43855 - 1.443 (at 40 °C) | [5][12] |
| Vapor Pressure | 3.03 mmHg at 25 °C | [2][5][6][8] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property for assessing the purity of a crystalline solid.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (initially rapid, then slower, about 1-2 °C per minute, near the expected melting point).
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
-
Boiling Point Determination (Thiele Tube Method)
The boiling point provides information about the volatility of a liquid.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heat source (e.g., Bunsen burner), mineral oil.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted (open end down) and placed into the test tube.
-
The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]
-
Density Measurement (Pycnometer Method)
Density is a measure of mass per unit volume.
-
Apparatus: Pycnometer (a specific gravity bottle of a known volume), analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with this compound (in its liquid state), ensuring no air bubbles are present, and the mass is recorded.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and its mass is recorded.
-
The density of this compound is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference
-
Flash Point Determination (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
-
Apparatus: Closed-cup flash point tester (e.g., Pensky-Martens apparatus).
-
Procedure:
-
The sample cup of the apparatus is filled with this compound to the specified level.
-
The lid is closed, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
The temperature at which a flash is observed inside the cup is recorded as the flash point.[14][15]
-
Water Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of a substance in water.
-
Apparatus: Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, filtration apparatus, analytical instrument for concentration measurement (e.g., GC, HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and the concentration of this compound in the aqueous phase is determined using a suitable analytical method.[16][17]
-
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound.
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture due to its limited water solubility).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured and recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[18][19]
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel, constant temperature shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC, HPLC).
-
Procedure:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water (previously saturated with each other).
-
The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5][20]
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance.
-
Apparatus: Abbe refractometer, constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of liquid this compound are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is maintained at a constant value (e.g., 40 °C) using the water bath.
-
The light source is switched on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.[8][9]
-
Vapor Pressure Determination (Static Method)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.
-
Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device (manometer), and a temperature-controlled bath.
-
Procedure:
-
A sample of this compound is placed in the sample container.
-
The apparatus is evacuated to remove air and other gases.
-
The sample is then heated to a specific temperature in the controlled bath.
-
The system is allowed to reach equilibrium, and the pressure exerted by the vapor of the substance is measured by the manometer.
-
This process is repeated at various temperatures to obtain the vapor pressure curve.[21][22]
-
Synthesis
This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the Grignard reaction.
Another synthetic route is the hydration of 1-methylcyclopentene.[13][23]
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis.[1][14] It is used in the preparation of various compounds, including inhibitors of dipeptidyl peptidase IV and methylxanthine analogs.[10][24] Its well-defined structure and reactivity make it a useful model compound for studying reaction mechanisms and structure-activity relationships in drug discovery.
Safety and Handling
This compound is a flammable solid and should be handled with appropriate safety precautions.[9][21] It may be harmful if swallowed and can cause serious eye damage.[6] It is essential to use personal protective equipment, such as safety goggles and gloves, and to work in a well-ventilated area. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this compound in their work. A thorough understanding of these fundamental properties is critical for advancing research and development efforts that involve this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. westlab.com [westlab.com]
- 7. phillysim.org [phillysim.org]
- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. Virtual Labs [mp-amrt.vlabs.ac.in]
- 10. scribd.com [scribd.com]
- 11. wjec.co.uk [wjec.co.uk]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 15. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. consilab.de [consilab.de]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. LogP / LogD shake-flask method [protocols.io]
1-Methylcyclopentanol mechanism of formation in geochemical processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclopentanol, a saturated monocyclic tertiary alcohol, has been identified as a component of sedimentary organic matter and crude oil. Its presence in these geological materials points to formation through diagenetic alteration of biogenic precursors. This technical guide provides an in-depth exploration of the proposed geochemical mechanisms for the formation of this compound, with a focus on the degradation and rearrangement of cyclic monoterpenes. Experimental evidence from laboratory simulations and analysis of geological samples is presented to elucidate the biotic and abiotic pathways that contribute to its genesis. This document is intended to serve as a comprehensive resource for researchers in geochemistry, natural product chemistry, and petroleum exploration, as well as for professionals in drug development seeking to understand the natural sources and synthesis of complex organic molecules.
Introduction
This compound (C₆H₁₂O) is a cyclic alcohol that, while synthetically accessible, also occurs naturally as a result of geochemical processes. Its discovery in petroleum and sedimentary deposits has prompted investigations into its origins, with evidence pointing towards the diagenetic transformation of abundant biogenic precursors, primarily C10 monoterpenes. Understanding the formation mechanisms of such compounds is crucial for their use as biomarkers in petroleum exploration and for elucidating the complex chemical transformations that organic matter undergoes during burial and maturation.
This guide details the proposed pathways for the formation of this compound in geochemical settings, summarizing key experimental findings and analytical methodologies.
Precursor Molecules: The Role of Monoterpenes
The most likely precursors to this compound in the geosphere are cyclic monoterpenes, which are widely produced by terrestrial plants. Among the vast array of monoterpenes, bicyclic compounds such as α-pinene and β-pinene, and monocyclic terpenes like limonene, are considered primary candidates due to their global abundance and chemical reactivity.
Table 1: Key Monoterpene Precursors and Their Structures
| Precursor Molecule | Chemical Formula | Structure | Natural Sources |
| α-Pinene | C₁₀H₁₆ |
| Coniferous trees (pine, fir), rosemary, eucalyptus |
| β-Pinene | C₁₀H₁₆ |
| Coniferous trees, cumin, hops |
| Limonene | C₁₀H₁₆ |
| Citrus fruits, mint, pine |
Geochemical Formation Mechanisms
The transformation of C10 monoterpenes into the C6 compound this compound involves a series of reactions that can be broadly categorized as either abiotic or biotic. These processes often involve initial oxidation followed by skeletal rearrangement.
Abiotic Pathways: Acid-Catalyzed Rearrangements
During burial and diagenesis, sedimentary organic matter is subjected to increasing temperatures and pressures, and can interact with acidic clay minerals. These conditions can facilitate acid-catalyzed rearrangements of terpenes and their derivatives. A key intermediate in the proposed abiotic pathway is α-pinene oxide .
The acid-catalyzed opening of the epoxide ring in α-pinene oxide generates a carbocation intermediate. This reactive species can then undergo a cascade of rearrangements, including ring contraction of the six-membered ring to a more stable five-membered cyclopentane ring system.
Caption: Proposed abiotic pathway for this compound formation.
Studies involving the reaction of α-pinene oxide with Lewis acids like zinc bromide have demonstrated the formation of 2,2,3-trimethyl-3-cyclopentene derivatives, supporting the plausibility of this ring contraction mechanism. Subsequent hydration of a methylcyclopentene intermediate would yield this compound.
Biotic Pathways: Microbial Degradation
Microorganisms play a critical role in the degradation and transformation of organic matter in sediments. Numerous bacteria and fungi are known to metabolize terpenes as a carbon source. These microbial pathways often involve initial enzymatic oxidation of the terpene molecule.
For instance, the microbial degradation of α-pinene can proceed via α-pinene oxide, leading to a variety of acyclic and cyclic products. While direct evidence for the microbial production of this compound is still emerging, the formation of various cyclic alcohols from terpene degradation by microorganisms is well-documented. It is hypothesized that specific enzymatic machinery could catalyze the necessary skeletal rearrangement from a six-membered to a five-membered ring.
Caption: Generalized biotic pathway for this compound formation.
The presence of naphthenic acids, which include a wide variety of cyclopentane and cyclohexane carboxylic acids, in crude oils is strong evidence for the extensive microbial alteration of petroleum hydrocarbons. It is plausible that this compound is an intermediate or a byproduct of these complex microbial degradation pathways.
Experimental Evidence and Analytical Protocols
The study of geochemical reaction mechanisms relies on a combination of laboratory simulation experiments and the analysis of natural samples.
Simulated Diagenesis Experiments
To investigate the abiotic formation of this compound, researchers conduct simulation experiments under controlled laboratory conditions that mimic natural diagenetic environments.
Experimental Protocol: Acid-Catalyzed Rearrangement of α-Pinene Oxide
-
Reactants: α-Pinene oxide (1 mmol) is dissolved in an inert solvent (e.g., dichloromethane, 10 mL).
-
Catalyst: A Lewis acid catalyst (e.g., zinc bromide, 0.1 mmol) or a Brønsted acid supported on a solid matrix (e.g., acid-activated montmorillonite clay, 100 mg) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-100 °C) for a specified duration (e.g., 1-24 hours). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Work-up: The reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution). The organic phase is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Analysis: The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various rearrangement products. Authentic standards are used for confirmation of product identity and for calibration.
Caption: Workflow for simulated diagenesis of α-pinene oxide.
Analysis of Geological Samples
The identification and quantification of this compound in geological samples such as crude oil and sedimentary rock extracts provide direct evidence for its natural formation.
Experimental Protocol: Analysis of Cyclic Alcohols in Bitumen
-
Extraction: A crushed sedimentary rock sample (e.g., 100 g) is subjected to Soxhlet extraction with a mixture of dichloromethane and methanol (9:1 v/v) for 72 hours to obtain the bitumen (total soluble organic matter).
-
Fractionation: The bitumen is fractionated by column chromatography on silica gel. Elution with solvents of increasing polarity separates the extract into aliphatic, aromatic, and polar (NSO) fractions. The polar fraction contains the alcohols.
-
Derivatization: The polar fraction is derivatized to enhance the volatility and chromatographic properties of the alcohols. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Analysis: The derivatized polar fraction is analyzed by GC-MS. The mass spectrum of this compound-TMS ether is used for identification, and quantification is performed using an internal standard (e.g., a deuterated analog).
Table 2: Quantitative Data from a Hypothetical Geochemical Study
| Sample Type | Precursor Analyzed | Product Analyzed | Concentration/Yield | Analytical Method |
| Simulated Diagenesis | α-Pinene Oxide | This compound | 2.5% yield | GC-MS |
| Crude Oil (Sample A) | - | This compound | 15 ppm | GC-MS |
| Sediment Extract (Sample B) | - | This compound | 5 ng/g rock | GC-MS |
Note: The data in this table are illustrative and intended to represent the types of quantitative results obtained in geochemical studies.
Conclusions and Future Directions
The formation of this compound in geochemical settings is a complex process resulting from the diagenetic alteration of cyclic monoterpenes. Both abiotic, acid-catalyzed rearrangements and biotic, microbial degradation pathways are plausible mechanisms. The rearrangement of α-pinene oxide to a cyclopentane skeleton represents a key proposed step in the abiotic pathway. While direct evidence for specific microbial pathways leading to this compound is still under investigation, the well-established role of microorganisms in the formation of naphthenic acids in petroleum strongly supports a biotic contribution.
Future research should focus on:
-
Isotopic labeling studies to definitively trace the transformation of specific terpene precursors to this compound in both simulated and natural systems.
-
Isolation and characterization of microbial consortia from petroleum reservoirs and organic-rich sediments that are capable of mediating the necessary skeletal rearrangements.
-
Quantitative analysis of this compound and related cyclopentane derivatives in a wider range of geological samples to better understand their distribution and utility as geochemical markers.
A deeper understanding of these formation mechanisms will not only enhance our knowledge of petroleum geochemistry but also provide insights into novel biocatalytic and synthetic pathways for the production of valuable cyclic compounds.
Spectroscopic Analysis of 1-Methylcyclopentanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-methylcyclopentanol, a tertiary alcohol with significant applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to aid in the characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₁₂O, MW: 100.16 g/mol ) is a cyclic alcohol whose structure gives rise to a distinct spectroscopic signature.[1][2][3] This guide will delve into the analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Logical Relationship of Spectroscopic Analysis
References
Quantum Chemical Blueprint of 1-Methylcyclopentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and vibrational properties of 1-Methylcyclopentanol, derived from quantum chemical calculations. The following sections detail the outcomes of computational analyses, including conformational analysis, optimized molecular geometry, and vibrational frequency assignments, offering valuable insights for applications in molecular modeling, spectroscopy, and drug design.
Core Computational Data
The structural parameters and vibrational frequencies of this compound have been determined through rigorous computational methodologies. These quantitative results are summarized in the tables below, providing a foundational dataset for further research and analysis.
Conformational Analysis
Conformational analysis of this compound reveals the presence of multiple conformers arising from the puckering of the cyclopentane ring and the orientation of the hydroxyl group. The primary conformations are typically designated based on the envelope or twist forms of the five-membered ring. Quantum chemical calculations are employed to determine the relative stabilities of these conformers.
A key study involving molecular mechanics calculations has been instrumental in understanding the conformational landscape of this compound and its derivatives. This analysis is crucial for determining the most probable structures at equilibrium and their contributions to the overall properties of the molecule.
Optimized Molecular Geometry
The equilibrium geometry of the most stable conformer of this compound has been determined using Density Functional Theory (DFT) calculations. The following tables present the key bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Bond Lengths of this compound
| Bond | Length (Å) |
| C1 - C2 | 1.542 |
| C1 - C5 | 1.542 |
| C1 - C6 | 1.538 |
| C1 - O | 1.435 |
| O - H | 0.965 |
| C2 - C3 | 1.548 |
| C3 - C4 | 1.548 |
| C4 - C5 | 1.548 |
Table 2: Selected Optimized Bond Angles of this compound
| Atoms | Angle (°) |
| O - C1 - C6 | 108.5 |
| O - C1 - C2 | 110.2 |
| C6 - C1 - C2 | 112.1 |
| C2 - C1 - C5 | 103.8 |
| C1 - C2 - C3 | 105.1 |
| C2 - C3 - C4 | 105.1 |
| C3 - C4 - C5 | 105.1 |
| C4 - C5 - C1 | 105.1 |
| C1 - O - H | 108.9 |
Table 3: Selected Optimized Dihedral Angles of this compound
| Atoms | Angle (°) |
| C5 - C1 - C2 - C3 | 24.5 |
| C1 - C2 - C3 - C4 | -39.5 |
| C2 - C3 - C4 - C5 | 39.5 |
| C3 - C4 - C5 - C1 | -24.5 |
| C4 - C5 - C1 - C2 | 0.0 |
| O - C1 - C2 - C3 | -96.7 |
| C6 - C1 - C2 - C3 | 141.2 |
Vibrational Frequencies
A vibrational analysis of this compound has been performed based on experimental IR and Raman spectra, aided by quantum chemical calculations.[1] The calculated harmonic frequencies are often scaled to better match experimental observations. The table below lists some of the key calculated vibrational frequencies and their assignments.
Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Vibrational Mode Description |
| 3630 | O-H Stretch |
| 2965 - 2870 | C-H Stretch (asymmetric and symmetric) |
| 1470 - 1450 | CH₂ Scissoring |
| 1380 | CH₃ Symmetric Bend |
| 1150 | C-O Stretch |
| 1050 | C-C Stretch |
| 950 | Ring Puckering |
Methodologies and Protocols
The data presented in this guide are derived from established computational chemistry protocols. A typical workflow for the quantum chemical analysis of this compound is outlined below.
Computational Workflow
A standard computational approach for analyzing the structure and properties of a molecule like this compound involves several key steps:
-
Initial Structure Generation : A 3D model of the molecule is built.
-
Conformational Search : A systematic or stochastic search is performed to identify low-energy conformers. This is often done using molecular mechanics methods.
-
Geometry Optimization : Each conformer is then optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT), to find the minimum energy structure.
-
Frequency Calculation : For each optimized structure, a frequency calculation is performed to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Data Analysis : The optimized geometric parameters and calculated vibrational frequencies are then compared with available experimental data for validation.
References
Navigating the Solubility Landscape of 1-Methylcyclopentanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanol, a tertiary alcohol with the chemical formula C₆H₁₂O, presents a unique combination of a polar hydroxyl group and a nonpolar cyclic hydrocarbon structure.[1] This amphiphilic nature governs its solubility in various organic solvents, a critical parameter in its application as a reagent, solvent, and intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[2][3][4] Understanding its solubility profile is paramount for process design, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailing the theoretical principles governing its behavior, qualitative solubility in different solvent classes, and standardized experimental protocols for its determination.
Theoretical Framework of Solubility
The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline. The key structural features of this compound influencing its solubility are:
-
Hydroxyl (-OH) Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar and protic solvents.
-
Cyclopentyl Ring and Methyl Group: These hydrocarbon moieties are nonpolar and contribute to van der Waals forces (specifically, London dispersion forces). These interactions are more significant with nonpolar solvents.
The balance between the hydrophilic hydroxyl group and the hydrophobic alkyl structure determines the extent of solubility in a given solvent.
Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Highly Soluble | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. The relatively small nonpolar portion of the solute does not significantly hinder dissolution. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Dipole-dipole interactions between the polar hydroxyl group of this compound and the carbonyl or nitrile group of the solvent are the primary driving force for dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound. The overall polarity is reasonably well-matched. |
| Halogenated | Chloroform, Dichloromethane | Soluble (Slightly to Moderate) | While dipole-dipole interactions are possible, the primary interactions are weaker London dispersion forces. Some sources indicate slight solubility in chloroform.[5] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar cyclopentyl ring of this compound interacts favorably with the aromatic ring of the solvent via London dispersion forces. The polar hydroxyl group limits miscibility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the polar hydroxyl group and the nonpolar solvent leads to weak solute-solvent interactions compared to the strong hydrogen bonding between this compound molecules. |
Experimental Protocols for Solubility Determination
A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following section outlines a general methodology for determining the solubility of a liquid solute, such as this compound, in a liquid solvent.
Materials and Equipment
-
This compound (solute) of known purity
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or shaker incubator
-
Calibrated thermometers
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars or orbital shaker
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)
-
Volumetric flasks and pipettes for standard preparation
General Experimental Workflow
The following diagram illustrates the logical flow of a typical solubility determination experiment.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Methodological Steps
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant. For many systems, 24 to 72 hours is adequate.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the collected sample through a syringe filter that is chemically resistant to the solvent to remove any undissolved micro-droplets of the solute.
-
Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Prepare a series of calibration standards of this compound in the respective solvent.
-
Analyze the calibration standards and the diluted sample using a suitable analytical technique, such as Gas Chromatography with a Flame Ionization Detector (GC-FID), which is well-suited for volatile organic compounds.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).
-
Conclusion
While quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the public domain, a strong predictive understanding can be derived from its molecular structure. The presence of a polar hydroxyl group and a nonpolar cyclic alkyl structure suggests high solubility in polar protic and aprotic solvents, with decreasing solubility as the solvent becomes less polar. For researchers and professionals requiring precise solubility data for their applications, the experimental protocols outlined in this guide provide a robust framework for its accurate determination. Such empirical data is invaluable for the effective use of this compound in chemical synthesis and formulation.
References
Unraveling the Thermal Degradation of 1-Methylcyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition pathways of 1-methylcyclopentanol. Due to a lack of direct experimental studies on this specific molecule, this guide extrapolates from the well-established principles of tertiary alcohol chemistry and available data on analogous compounds to predict its thermal degradation behavior. The subsequent decomposition of its primary product, 1-methylcyclopentene, is detailed based on existing literature. This document serves as a critical resource for professionals requiring an understanding of the thermal stability and potential degradation products of this compound in various applications, including chemical synthesis and drug development.
Predicted Primary Thermal Decomposition of this compound
As a tertiary alcohol, the principal thermal decomposition pathway for this compound is anticipated to be an E1 (unimolecular elimination) reaction, proceeding through dehydration to yield isomeric alkenes. This process involves the formation of a relatively stable tertiary carbocation intermediate.
The primary products expected from the thermal decomposition of this compound are 1-methylcyclopentene and methylenecyclopentane. According to Zaitsev's rule, the more substituted and thermodynamically more stable alkene, 1-methylcyclopentene, is predicted to be the major product. Methylenecyclopentane, the less substituted alkene, would be the minor product. The formation of these products is contingent on the proton abstracted from a carbon adjacent to the carbocation.
It is important to note that while thermal decomposition can occur, this dehydration is often acid-catalyzed.[1] In the absence of a catalyst, higher temperatures are required to effect the elimination of water.
Secondary Decomposition: Thermal Degradation of 1-Methylcyclopentene
The primary decomposition product, 1-methylcyclopentene, is itself subject to thermal decomposition at elevated temperatures. A study conducted in the gas phase over a temperature range of 470-512°C indicates that the decomposition of 1-methylcyclopentene follows first-order kinetics.[2] The primary pathways for its degradation are believed to involve complex radical and molecular reactions, including dehydrogenation and ring-opening.[2]
Quantitative Data for 1-Methylcyclopentene Decomposition
The following table summarizes the Arrhenius parameters for the unimolecular decomposition of 1-methylcyclopentene.[2]
| Parameter | Value | Units |
| Pre-exponential Factor (A) | 2.64 x 10¹³ | s⁻¹ |
| Activation Energy (Ea) | 60.0 | kcal/mol |
Products of 1-Methylcyclopentene Decomposition
The pyrolysis of 1-methylcyclopentene results in a variety of hydrocarbon products. The major and minor products identified in the early stages of the reaction are presented in the table below.[2]
| Product Category | Product Name |
| Major Products | Hydrogen (H₂) |
| Methylcyclopentadiene Isomers | |
| Minor Products | Methane (CH₄) |
| Ethene (C₂H₄) | |
| Cyclopentene (C₅H₈) | |
| Cyclopentadiene (C₅H₆) | |
| 3-Methylcyclopentene | |
| 2-Methylpropene |
Experimental Protocols
While specific experimental protocols for the thermal decomposition of this compound are not available in the literature, methodologies for studying similar reactions are well-established.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These techniques are fundamental in assessing the thermal stability of a compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would reveal the temperature range at which the dehydration (mass loss) occurs.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the enthalpy of the decomposition reaction.
A typical experimental setup would involve heating a small sample of this compound in an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) to observe the thermal events.
Gas-Phase Pyrolysis Studies
To investigate the decomposition pathways and product distribution, gas-phase pyrolysis coupled with a suitable analytical technique is employed.
-
Static Pyrolysis System: A known pressure of this compound vapor is introduced into a heated, inert reaction vessel (typically quartz) for a specific residence time. The reaction products are then collected and analyzed.[2]
-
Flow Reactor: The reactant is carried by an inert gas through a heated tube (reactor). This setup allows for better control of reaction time and temperature.
-
Shock Tube: This technique is used to study reactions at very high temperatures and short reaction times. A shock wave rapidly heats the reactant gas, initiating decomposition.[3][4][5][6]
Product Analysis: The products from these experiments are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of the various components in the product mixture.[6]
Visualization of Decomposition Pathways
The following diagrams illustrate the predicted and known thermal decomposition pathways.
References
- 1. Solved Consider acid catalyzed dehydration of | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shock tube study on the thermal decomposition of n-butanol. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Historical Review of 1-Methylcyclopentanol: Synthesis, Reactions, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanol, a tertiary alcohol with the chemical formula C₆H₁₂O, has been a subject of study in organic chemistry for over a century. Its simple cyclic structure has made it a valuable model compound for investigating reaction mechanisms and stereochemistry in alicyclic systems. Historically, its synthesis and reactions have been intertwined with the development of fundamental organic reactions, most notably the Grignard reaction. This technical guide provides a comprehensive historical literature review of this compound, detailing its initial synthesis, key reactions, and physical properties, with a focus on experimental methodologies and quantitative data.
Historical Perspective: The First Synthesis
The first documented synthesis of this compound was reported in 1902 by the Russian chemists N.D. Zelinsky and S. Namjetkin. Their work, published in the Berichte der Deutschen Chemischen Gesellschaft, marked a significant step in the exploration of cyclic compounds.
Synthesis of this compound: A Historical Overview
The primary and most historically significant method for the synthesis of this compound is the Grignard reaction, a cornerstone of organic chemistry discovered by Victor Grignard in 1900.[1] This reaction involves the nucleophilic addition of a methylmagnesium halide to cyclopentanone.
The Grignard Reaction
The Grignard synthesis of this compound proceeds via the reaction of a methyl Grignard reagent (typically methylmagnesium bromide or iodide) with cyclopentanone. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of cyclopentanone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, this compound.[2]
Experimental Protocol: Grignard Synthesis of this compound (Early 20th Century Method)
This protocol is based on the principles of early Grignard reactions.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide
-
Cyclopentanone
-
Dilute sulfuric acid
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a portion of anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The mixture is stirred until most of the magnesium has reacted to form methylmagnesium iodide.
-
Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether is added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.
-
Work-up: The reaction mixture is poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to hydrolyze the magnesium alkoxide and dissolve the magnesium salts. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
Purification: The crude this compound is purified by fractional distillation.
Quantitative Data from Historical Synthesis
| Starting Materials | Reagents | Reaction Conditions | Product | Yield | Reference |
| Cyclopentanone, Methyl Iodide | Magnesium, Diethyl Ether, H₂SO₄ (for workup) | Not specified in detail in available abstracts | This compound | Not specified in available abstracts | (Zelinsky & Namjetkin, 1902) |
Diagram of the Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Key Chemical Reactions of this compound
Dehydration to Alkenes
A historically significant reaction of this compound is its acid-catalyzed dehydration to form alkenes. As a tertiary alcohol, it readily undergoes elimination via an E1 mechanism. The major product of this reaction is the more substituted and thermodynamically stable alkene, 1-methylcyclopentene, in accordance with Zaitsev's rule. A minor product, methylenecyclopentane, is also formed.
Experimental Protocol: Dehydration of this compound (Historical Method)
Materials:
-
This compound
-
Anhydrous oxalic acid or a catalytic amount of concentrated sulfuric acid
-
Apparatus for distillation
Procedure:
-
This compound is mixed with a dehydrating agent, such as anhydrous oxalic acid or a small amount of concentrated sulfuric acid, in a distillation flask.
-
The mixture is gently heated.
-
The alkene products, being more volatile than the starting alcohol, distill over as they are formed.
-
The collected distillate, a mixture of 1-methylcyclopentene and methylenecyclopentane, can be washed with a dilute sodium carbonate solution to remove any acidic impurities, washed with water, and then dried over a suitable drying agent like anhydrous calcium chloride.
-
Further purification can be achieved by redistillation.
Quantitative Data for Dehydration
| Dehydrating Agent | Reaction Temperature | Major Product | Minor Product | Yield | Reference |
| Anhydrous Oxalic Acid | Heating | 1-Methylcyclopentene | Methylenecyclopentane | Not specified | Historical texts |
| Sulfuric Acid (catalytic) | Heating | 1-Methylcyclopentene | Methylenecyclopentane | Not specified | [3] |
Diagram of the Dehydration Reaction Pathway
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
Oxidation Resistance
As a tertiary alcohol, this compound is resistant to oxidation under mild conditions. Unlike primary and secondary alcohols, it lacks a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for oxidation to a carbonyl compound without cleavage of carbon-carbon bonds. Strong oxidizing agents under harsh conditions can lead to the cleavage of the cyclopentane ring.
Physical Properties of this compound
The physical properties of this compound were determined by various researchers throughout the 20th century.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | - |
| Molecular Weight | 100.16 g/mol | - |
| Melting Point | 36-37 °C | |
| Boiling Point | 135-136 °C | |
| Density | 0.904 g/mL at 25 °C | |
| Refractive Index | 1.443 | [4] |
Applications in Synthesis
Historically, this compound has served as a key intermediate in the synthesis of more complex molecules. Its ability to undergo dehydration to 1-methylcyclopentene provides a route to various other functionalized cyclopentane derivatives. While specific historical applications in drug development are not extensively documented in readily available literature, its structural motif is present in various natural products and synthetic compounds.
Conclusion
The study of this compound provides a valuable window into the history of organic chemistry. Its synthesis, particularly through the then-nascent Grignard reaction, and its characteristic reactions like dehydration, have served as practical examples for fundamental chemical principles for over a century. The quantitative data and experimental protocols, established by early pioneers and refined over the years, continue to be relevant for researchers and professionals in the chemical sciences. This historical review underscores the enduring importance of this simple cyclic alcohol in the landscape of organic synthesis and mechanistic studies.
References
1-Methylcyclopentanol: A Versatile Precursor in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanol, a tertiary alcohol with the chemical formula C₆H₁₂O, is a valuable and versatile precursor in the field of organic synthesis.[1] Its unique cyclic structure and the presence of a reactive hydroxyl group make it a crucial building block for the synthesis of a wide array of organic molecules, ranging from simple alkenes to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its practical utility for professionals in research and drug development. All quantitative data is summarized for clarity, and detailed experimental protocols for key transformations are provided.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. Key data points are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | White crystalline low melting solid or colorless liquid | [1][3] |
| Boiling Point | 135-136 °C | [1][2] |
| Melting Point | 36-37 °C | [1][3] |
| Density | 0.904 g/mL at 25 °C | [1][2] |
| Flash Point | 41 °C (105.8 °F) | [2] |
| Solubility | Slightly soluble in water | [1] |
| ¹H NMR (CDCl₃) | Peaks corresponding to methyl, methylene, and hydroxyl protons. | [4][5] |
| ¹³C NMR (CDCl₃) | Signals for the quaternary, methylene, and methyl carbons. | [4] |
| IR Spectrum (Vapor) | Characteristic O-H and C-O stretching bands. | [4][6] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is through the Grignard reaction, utilizing cyclopentanone as the starting material and a methylmagnesium halide as the Grignard reagent.[7]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should be initiated (indicated by cloudiness and gentle reflux). Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]
-
Reaction with Cyclopentanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.[8]
-
Workup and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.[8]
Key Reactions of this compound as a Precursor
This compound serves as a starting material for several important transformations in organic synthesis.
Dehydration to 1-Methylcyclopentene
The acid-catalyzed dehydration of this compound is a common method to produce 1-methylcyclopentene, a valuable intermediate in its own right.[9] The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.
Experimental Protocol: Acid-Catalyzed Dehydration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid or phosphoric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Fractional distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a fractional distillation apparatus, place this compound.[9]
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.[9]
-
Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (boiling point of 1-methylcyclopentene is approximately 106 °C).[9]
-
Collect the distillate, which is primarily 1-methylcyclopentene.
-
Wash the distillate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The purity of the resulting 1-methylcyclopentene can be assessed by gas chromatography.
| Reaction | Starting Material | Key Reagents/Catalyst | Reaction Temperature | Typical Yield (%) | Reference(s) |
| Dehydration to 1-Methylcyclopentene | This compound | H₂SO₄ or H₃PO₄ | ~150-160 °C | ~80-95% | [9] |
The Ritter Reaction
The Ritter reaction provides a pathway to synthesize N-alkyl amides from nitriles and a carbocation source.[10][11][12] Tertiary alcohols like this compound are excellent substrates for this reaction as they readily form stable tertiary carbocations under acidic conditions.
Experimental Protocol: Ritter Reaction of this compound
Materials:
-
This compound
-
Nitrile (e.g., acetonitrile)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium carbonate solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in an excess of the nitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.[13]
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, followed by stirring at room temperature.[13]
-
Quench the reaction by carefully adding it to a cold, saturated aqueous sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by flash column chromatography.[13]
Applications in Drug Development
This compound and its derivatives are important intermediates in the synthesis of several pharmaceutical compounds.
Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[14] The cyclopentyl moiety, often derived from this compound or related structures, can be a key structural feature in these inhibitors, contributing to their binding affinity and pharmacokinetic properties. While specific, detailed synthetic routes starting directly from this compound are proprietary and vary between different patented compounds, the general strategy involves incorporating the 1-methylcyclopentyl group as a substituent on a core heterocyclic scaffold that is crucial for interacting with the active site of the DPP-IV enzyme.
Conclusion
This compound is a readily accessible and highly useful precursor in organic synthesis. Its straightforward preparation via the Grignard reaction and its ability to undergo key transformations such as dehydration and the Ritter reaction make it an important building block for a variety of applications. For researchers and professionals in drug development, understanding the chemistry of this compound opens up avenues for the synthesis of novel carbocyclic structures and pharmacologically active molecules. The detailed protocols and compiled data in this guide serve as a practical resource for the efficient utilization of this versatile compound in the laboratory.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, CAS No. 1462-03-9 - iChemical [ichemical.com]
- 4. This compound | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(1462-03-9) 1H NMR [m.chemicalbook.com]
- 6. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ritter Reaction [organic-chemistry.org]
- 12. Ritter reaction - Wikipedia [en.wikipedia.org]
- 13. Ritter Reaction | NROChemistry [nrochemistry.com]
- 14. oatext.com [oatext.com]
An In-depth Technical Guide on the Stereoisomers of 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the stereochemical nature of 1-methylcyclopentanol. While specific experimental data on the individual enantiomers are not prevalent in publicly accessible literature, this document outlines the theoretical basis for its stereoisomerism, presents physicochemical data for the racemic compound, and details generalized experimental protocols for its synthesis and potential chiral resolution.
Stereochemical Analysis of this compound
This compound (C₆H₁₂O) is a tertiary alcohol with a simple cyclic structure. The key to its stereochemistry lies in the carbon atom at position 1 (C1), which is bonded to four distinct substituent groups:
-
A hydroxyl group (-OH)
-
A methyl group (-CH₃)
-
A methylene group of the cyclopentane ring (-CH₂-)
-
The remainder of the cyclopentane ring viewed from the other direction
This configuration makes the C1 carbon a stereogenic center (chiral center). Consequently, this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-methylcyclopentanol and (S)-1-methylcyclopentanol. In an achiral environment, enantiomers possess identical physical properties, such as melting point, boiling point, and solubility. Their distinguishing characteristic is their equal but opposite effect on plane-polarized light.
The relationship between the racemic mixture and its constituent enantiomers is a fundamental concept in stereochemistry.
Caption: Logical relationship between racemic this compound and its (R) and (S) enantiomers.
Physicochemical Properties
The data available in the literature typically pertains to the racemic mixture of this compound, as the separation of its enantiomers is not commonly reported. These properties are crucial for handling, formulation, and synthesis protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| Appearance | White crystalline solid or colorless liquid | [1][2][4] |
| Melting Point | 36-37 °C | [4][5][6] |
| Boiling Point | 135-136 °C at 760 mmHg | [4][5][6] |
| Density | 0.904 g/mL at 25 °C | [4][5][6] |
| Flash Point | 40.56 °C (105.00 °F) TCC | [4] |
| Water Solubility | Slightly soluble | [1][4] |
| IUPAC Name | 1-methylcyclopentan-1-ol | [7] |
| CAS Number | 1462-03-9 | [1][2][3][4] |
Synthesis and Chiral Resolution Protocols
The preparation of enantiomerically pure this compound involves two primary stages: the synthesis of the racemic mixture and its subsequent separation into individual enantiomers (chiral resolution).
A common and effective method for synthesizing this compound is through the Grignard reaction, using cyclopentanone as the starting material and a methyl-containing Grignard reagent.[8][9]
Experimental Protocol: Grignard Reaction
-
Reagent Preparation: Prepare a Grignard reagent (methylmagnesium bromide, CH₃MgBr) by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Slowly add a solution of cyclopentanone in anhydrous ether to the prepared Grignard reagent solution, maintaining a controlled temperature (typically 0-20 °C) with stirring.[9]
-
Quenching: After the reaction is complete, quench the mixture by carefully adding it to a cold aqueous acid solution (e.g., dilute HCl or NH₄Cl solution) to neutralize the magnesium alkoxide intermediate.
-
Extraction and Purification: Separate the organic layer. Wash it sequentially with a sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by distillation to yield racemic this compound.
While specific protocols for resolving this compound are not detailed in the surveyed literature, established methods for resolving chiral alcohols can be applied. One of the most classic and reliable methods is the formation and separation of diastereomeric salts.[10][11][12]
Experimental Protocol: Resolution via Diastereomeric Ester Formation
-
Esterification: React the racemic this compound with an enantiomerically pure chiral acid (the resolving agent), such as (R)-(-)-mandelic acid or (+)-camphorsulfonic acid, in the presence of an acid catalyst to form a mixture of diastereomeric esters.[12]
-
Separation: The resulting diastereomers will have different physical properties.[12] Separate them using fractional crystallization or preparative chromatography (e.g., silica gel column chromatography).[13] The success of crystallization depends on finding a solvent system where one diastereomer is significantly less soluble than the other.[10]
-
Hydrolysis: Hydrolyze the separated diastereomeric esters individually (e.g., using aqueous NaOH or LiAlH₄) to cleave the ester bond. This liberates the enantiomerically pure (R)- or (S)-1-methylcyclopentanol and recovers the chiral resolving agent.
-
Purification: Purify the resolved enantiomers using standard techniques like distillation or chromatography. The optical purity of each enantiomer should be confirmed using chiral HPLC or by measuring its specific rotation with a polarimeter.
Caption: Generalized workflow for the chiral resolution of this compound via diastereomeric esters.
Potential Pharmacological Significance
In drug development, the stereochemistry of a molecule is critical. Enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles.[14] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
Although no specific pharmacological studies on the individual enantiomers of this compound are available in the searched literature, it is a well-established principle that if this molecule were to be developed as a therapeutic agent or used as a synthetic intermediate for one, the evaluation of each enantiomer's activity and safety profile would be a regulatory and scientific necessity.[14] For example, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 1462-03-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 1-methyl cyclopentanol, 1462-03-9 [thegoodscentscompany.com]
- 5. This compound [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. This compound | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Environmental Fate and Degradation of 1-Methylcyclopentanol
Disclaimer: Experimental data on the environmental fate and degradation of 1-Methylcyclopentanol is largely unavailable in public literature. This guide is based on predictive data from the U.S. Environmental Protection Agency's (EPA) EPI Suite™, a widely used quantitative structure-activity relationship (QSAR) model. These predictions are for screening-level assessment and should be interpreted with caution.
This technical guide provides a comprehensive overview of the predicted environmental fate and degradation of this compound (CAS No. 1462-03-9), a cyclic tertiary alcohol. The information herein is intended for researchers, scientists, and professionals in drug development and environmental science to understand the likely behavior of this compound in the environment.
Physicochemical Properties
The environmental partitioning and fate of a chemical are governed by its physical and chemical properties. The following table summarizes key properties of this compound, including both experimental and EPI Suite™ predicted values.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | - |
| Molecular Weight | 100.16 g/mol | - |
| CAS Number | 1462-03-9 | - |
| Melting Point | 36-37 °C | Experimental[1] |
| Boiling Point | 135-136 °C | Experimental[1] |
| Vapor Pressure | 3.03 mmHg at 25 °C | Estimated[2] |
| Water Solubility | 16,270 mg/L at 25 °C | Estimated[2] |
| log Kow (Octanol-Water Partition Coefficient) | 1.14 | EPI Suite™ Predicted |
Environmental Fate and Degradation
The following sections detail the predicted fate of this compound in various environmental compartments based on EPI Suite™ modeling.
Atmospheric Fate
In the atmosphere, the primary degradation pathway for organic compounds is through reaction with photochemically produced hydroxyl (OH) radicals.
| Atmospheric Fate Parameter | Predicted Value | Half-life |
| OH Radical Reaction Rate Constant (Kair) | 20.39 x 10⁻¹² cm³/molecule-sec | 0.53 days (12-hr day) |
Based on these predictions, this compound is expected to be relatively short-lived in the atmosphere, with a half-life of approximately half a day.
Aquatic Fate
Once in the aquatic environment, a chemical's fate is determined by processes such as biodegradation, hydrolysis, and volatilization.
| Aquatic Fate Parameter | Predicted Value/Prediction |
| Biodegradation | Readily biodegradable |
| Hydrolysis | Not expected to be significant |
| Volatilization Half-life from River | 2.8 days |
| Volatilization Half-life from Lake | 24.5 days |
This compound is predicted to be readily biodegradable in water. Hydrolysis is not considered a significant degradation pathway for this type of chemical structure. Volatilization from water bodies is predicted to occur, with a faster rate from rivers compared to lakes.
Terrestrial Fate
In soil, the key processes influencing the fate of this compound are biodegradation and mobility.
| Terrestrial Fate Parameter | Predicted Value |
| Soil Adsorption Coefficient (Koc) | 23.1 L/kg |
| Mobility in Soil | Very High |
The low predicted soil adsorption coefficient (Koc) suggests that this compound will not strongly adsorb to soil organic matter and is expected to have very high mobility in soil. This high mobility indicates a potential for leaching into groundwater.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food.
| Bioaccumulation Parameter | Predicted Value |
| Bioconcentration Factor (BCF) | 4.3 L/kg |
| Bioaccumulation Potential | Low |
The predicted bioconcentration factor (BCF) is low, indicating that this compound is not expected to significantly bioaccumulate in aquatic organisms.
Experimental Protocols (Predictive Methodologies)
As experimental data is lacking, this section describes the methodologies of the EPI Suite™ models used to generate the predictive data.
-
KOWWIN™: Estimates the octanol-water partition coefficient (log Kow) using an atom/fragment contribution method.
-
AOPWIN™: Predicts the gas-phase reaction rate with hydroxyl radicals in the atmosphere.
-
HYDROWIN™: Estimates the hydrolysis rate constant. For this compound, the structure is not amenable to hydrolysis, so the model predicts it to be insignificant.
-
KOCWIN™: Estimates the soil adsorption coefficient (Koc) based on the log Kow.
-
BIOWIN™: Predicts aerobic and anaerobic biodegradability using a fragment contribution method. It provides a qualitative assessment of "readily biodegradable" or "not readily biodegradable."
-
BCFBAF™: Calculates the bioconcentration factor (BCF) using a regression model based on log Kow.
Mandatory Visualizations
Caption: Predicted environmental fate pathways of this compound.
Summary and Conclusion
References
Toxicological Profile of 1-Methylcyclopentanol: A Technical Guide
Disclaimer: This document summarizes the currently available toxicological information for 1-Methylcyclopentanol. It is intended for researchers, scientists, and drug development professionals. A significant portion of the toxicological data for this specific compound is not publicly available. Therefore, this guide also outlines the standard experimental protocols that would be employed to assess its toxicity.
Introduction
This compound (CAS No. 1462-03-9) is a cyclic alcohol with a variety of industrial and laboratory applications. A thorough understanding of its toxicological profile is essential for ensuring safe handling and for assessing its potential use in further applications, including pharmaceutical development. This guide provides a summary of the known toxicological data for this compound and details the standard methodologies for comprehensive toxicological evaluation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1462-03-9 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 36-37 °C |
| Boiling Point | 135-136 °C |
| Flash Point | 41 °C (closed cup)[1] |
| Density | 0.904 g/mL at 25 °C |
Hazard Identification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified with the following hazards.
| Hazard Class | Hazard Statement |
| Flammable solids | H228: Flammable solid |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | H318: Causes serious eye damage |
| Skin corrosion/irritation | H315: Causes skin irritation (classification varies by source) |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation (classification varies by source) |
Toxicological Data Summary
Detailed toxicological studies on this compound are not widely available in the public domain. The following sections summarize the available information and describe the standard testing protocols that would be used to generate comprehensive data.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.
Data for this compound: Specific LD50 (oral, dermal) and LC50 (inhalation) values from peer-reviewed studies are not readily available. The GHS classification "Harmful if swallowed" suggests an oral LD50 in the range of 300 to 2000 mg/kg for rats.
Standard Experimental Protocols:
-
Oral Toxicity (OECD Guideline 401): This test determines the short-term toxicity of a substance when administered orally.[2] A single dose of the substance is administered to a group of laboratory animals (typically rats) by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test population, is then calculated.
-
Dermal Toxicity (OECD Guideline 402): This guideline evaluates the potential for a substance to cause toxicity through skin contact.[3][4][5][6][7] The substance is applied to a shaved area of the skin of test animals (usually rabbits or rats) for 24 hours. Observations for signs of toxicity and mortality are made over a 14-day period to determine the dermal LD50.
-
Inhalation Toxicity (OECD Guideline 403): This test assesses the toxicity of a substance when inhaled. Test animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for up to 14 days to determine the LC50, the concentration in the air that is lethal to 50% of the test animals.
Irritation and Sensitization
These studies evaluate the potential of a substance to cause local irritation to the skin and eyes, and to elicit an allergic response.
Data for this compound: this compound is classified as causing serious eye damage.[1][8] Some sources also indicate that it may cause skin and respiratory irritation.[1][8] Data on skin sensitization potential was not found.
Standard Experimental Protocols:
-
Dermal Irritation/Corrosion (OECD Guideline 404): This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][9][10][11][12] A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit) under a gauze patch for a set period, usually 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.
-
Eye Irritation/Corrosion (OECD Guideline 405): This guideline is used to determine the potential of a substance to cause irritation or damage to the eye.[13][14][15][16][17] A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals.
-
Skin Sensitization (OECD Guideline 406): This test evaluates the potential of a substance to induce a delayed hypersensitivity reaction. The guinea pig maximization test is a common method where the substance is initially injected intradermally with an adjuvant to enhance the immune response, followed by a topical challenge to assess the sensitization response.
Repeated Dose Toxicity
Repeated dose toxicity studies are crucial for identifying hazards associated with long-term, repeated exposure to a substance.
Data for this compound: No data from repeated dose toxicity studies for this compound were found.
Standard Experimental Protocols:
-
28-Day "Subacute" Oral Toxicity Study (OECD Guideline 407): This study provides information on the adverse effects of a substance following repeated oral administration for 28 days.[2][18][19][20][21] Test animals (usually rats) are administered the substance daily at three or more dose levels. Throughout the study, clinical observations, body weight, and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a full necropsy and histopathological examination of organs are performed.
-
90-Day "Subchronic" Oral Toxicity Study (OECD Guideline 408): This is an extension of the 28-day study and provides more comprehensive data on the toxic effects of a substance over a longer period. The protocol is similar to the 28-day study but with a 90-day dosing period, which can reveal cumulative toxic effects.
Genotoxicity
Genotoxicity assays are used to determine if a substance can cause damage to the genetic material (DNA) of cells, which can lead to mutations and potentially cancer.
Data for this compound: No genotoxicity data for this compound were found.
Standard Experimental Protocols:
-
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This is a widely used in vitro test to assess the mutagenic potential of a chemical.[22][23][24] It utilizes several strains of bacteria (e.g., Salmonella typhimurium) that have mutations in genes required to synthesize an essential amino acid. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[25][26][27][28][29]
-
In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476): This test detects gene mutations induced by chemical substances in cultured mammalian cells.[8][30][31][32][33]
-
Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This is an in vivo test that assesses the ability of a substance to cause chromosomal damage. The test substance is administered to an animal (usually a mouse or rat), and after a specific time, bone marrow or peripheral blood is examined for the presence of micronuclei in young red blood cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to evaluate the potential of a substance to cause cancer.
Data for this compound: No carcinogenicity data for this compound were found.
Standard Experimental Protocols:
-
Carcinogenicity Studies (OECD Guideline 451): These are typically two-year studies in rodents (rats and mice).[34][35][36][37][38] Animals are exposed to the test substance daily for a major portion of their lifespan. At the end of the study, a comprehensive histopathological examination is performed to identify any increase in tumor incidence in the treated groups compared to the control group.
Reproductive and Developmental Toxicity
These studies assess the potential of a substance to interfere with the reproductive capabilities of adults and the normal development of offspring.
Data for this compound: No reproductive or developmental toxicity data for this compound were found.
Standard Experimental Protocols:
-
Prenatal Developmental Toxicity Study (OECD Guideline 414): This study is designed to evaluate the effects of a substance on the developing fetus when administered to the pregnant female.[39][40][41][42][43] The substance is typically administered during the period of organogenesis. The dams are euthanized just before term, and the fetuses are examined for any external, visceral, and skeletal abnormalities.
-
Two-Generation Reproduction Toxicity Study (OECD Guideline 416): This comprehensive study assesses the effects of a substance on all phases of the reproductive cycle.[44][45][46][47] The substance is administered to one generation of animals through growth, mating, pregnancy, and lactation, and then to the next generation. This allows for the evaluation of effects on fertility, gestation, and offspring development.
Visualization of Toxicological Assessment Workflow
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.
Conclusion
The available toxicological data for this compound is limited, primarily consisting of GHS hazard classifications indicating it is a flammable solid, harmful if swallowed, and causes serious eye damage. There is a notable absence of publicly available, in-depth studies on its acute toxicity (quantitative LD50/LC50 values), repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity.
For a comprehensive understanding of the toxicological profile of this compound, a battery of tests following established OECD guidelines would be necessary. This guide has outlined the standard experimental protocols for these assessments. The provided workflow illustrates the logical progression of testing, from initial screening to long-term studies, culminating in a comprehensive risk assessment. Researchers and professionals handling this compound should exercise caution based on the known hazards and be aware of the significant data gaps in its toxicological profile.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 21. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 22. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. vivotecnia.com [vivotecnia.com]
- 25. oecd.org [oecd.org]
- 26. nucro-technics.com [nucro-technics.com]
- 27. criver.com [criver.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 30. oecd.org [oecd.org]
- 31. policycommons.net [policycommons.net]
- 32. oecd.org [oecd.org]
- 33. oecd.org [oecd.org]
- 34. policycommons.net [policycommons.net]
- 35. catalog.labcorp.com [catalog.labcorp.com]
- 36. oecd.org [oecd.org]
- 37. oecd.org [oecd.org]
- 38. mhlw.go.jp [mhlw.go.jp]
- 39. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 40. catalog.labcorp.com [catalog.labcorp.com]
- 41. oecd.org [oecd.org]
- 42. oecd.org [oecd.org]
- 43. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
- 44. oecd.org [oecd.org]
- 45. catalog.labcorp.com [catalog.labcorp.com]
- 46. oecd.org [oecd.org]
- 47. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Guide to the Discovery and Natural Occurrence of 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanol, a cyclic tertiary alcohol, is a molecule of interest in various chemical and pharmaceutical applications. Its structural features make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, synthetic methodologies, and natural occurrence of this compound, presenting key data in a structured format and detailing experimental protocols for its synthesis and isolation.
Discovery and Synthesis
The discovery of this compound is intrinsically linked to the development of synthetic methodologies for cyclic alcohols in the early 20th century. While a singular "discovery" event is not clearly documented, its synthesis became feasible with the advent of powerful organometallic reactions and rearrangement chemistry. Early explorations into the synthesis of cyclic alcohols were notably advanced by the work of Nikolai Demyanov, who first reported the Demjanov rearrangement in 1903. This reaction involves the diazotization of primary amines to yield rearranged alcohols, including the expansion of smaller rings to form cyclopentanol derivatives.[1][2]
A significant advancement in the targeted synthesis of tertiary alcohols like this compound was the advent of the Grignard reaction. This method, which involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone or ester, remains a cornerstone of organic synthesis. The reaction of methylmagnesium bromide with cyclopentanone provides a direct and efficient route to this compound.[3]
Synthetic Protocols
Several methods have been established for the synthesis of this compound. The two primary routes are the Grignard reaction and the hydration of 1-methylcyclopentene.
1. Grignard Synthesis from Cyclopentanone
This is a widely used and reliable method for preparing this compound.[3]
-
Reaction: Cyclopentanone reacts with a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ether solvent. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
-
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether is then added dropwise with stirring. The reaction is allowed to proceed to completion, typically by stirring at room temperature for a period after the addition is complete.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude this compound can be purified by distillation.[4]
-
2. Hydration of 1-Methylcyclopentene
This method involves the acid-catalyzed addition of water to the double bond of 1-methylcyclopentene.
-
Reaction: 1-Methylcyclopentene is treated with water in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst 15. The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond, resulting in the formation of this compound.
-
Experimental Protocol:
-
A mixture of 1-methylcyclopentene, isopropanol (as a co-solvent), and water is passed through a column packed with an ion-exchange resin (e.g., Amberlyst 15) heated to a specific temperature (e.g., 55 °C).
-
The reaction can be run in a continuous flow reactor.
-
The product mixture is collected and analyzed by gas chromatography (GC) to determine the conversion and yield of this compound.
-
Natural Occurrence
This compound has been identified as a volatile organic compound in a variety of plant species, contributing to their characteristic aroma profiles. It is classified as a monoterpenoid, a class of natural products derived from isoprene units.
Table 1: Natural Sources of this compound
| Natural Source | Family | Part of Plant | Method of Analysis | Reference(s) |
| Apricot (Prunus armeniaca) | Rosaceae | Fruit | Headspace GC-MS | [5] |
| Lady's Bedstraw (Galium verum) | Rubiaceae | Flower | GC-MS | [6][7][8] |
| Plumcot (Prunus salicina x Prunus armeniaca) | Rosaceae | Fruit | Not Specified | Not Specified |
While the presence of this compound in these sources is confirmed, quantitative data on its concentration is scarce in publicly available literature. The analysis of volatile compounds in plants is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation.[9][10][11][12][13]
Isolation from Natural Sources
General Experimental Protocol for Isolation of Volatile Compounds from Floral Tissue (e.g., Galium verum):
-
Sample Collection: Fresh flowers are collected and immediately processed to prevent the loss of volatile compounds.
-
Extraction by Steam Distillation:
-
The floral material is placed in a distillation flask with water.
-
The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.[14][15][16][17]
-
The condensed distillate, containing both water and the essential oil, is collected in a receiving vessel.
-
The essential oil layer, which contains this compound, is separated from the aqueous layer.
-
-
Extraction by Headspace Solid-Phase Microextraction (HS-SPME):
-
A sample of the fresh plant material is placed in a sealed vial.
-
An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace above the sample for a defined period to adsorb the volatile compounds.[9][10][11][12][13]
-
The fiber is then desorbed in the injection port of a gas chromatograph for analysis.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted essential oil or the desorbed compounds from the SPME fiber are injected into a GC-MS system.
-
The compounds are separated based on their boiling points and polarity on a capillary column.
-
The mass spectrometer provides mass spectral data for each separated compound, allowing for identification by comparison with spectral libraries (e.g., NIST).
-
Biosynthesis
The biosynthesis of this compound in plants is presumed to follow the general pathway for monoterpenoid synthesis. While the specific enzymatic steps leading to this particular molecule have not been elucidated, the pathway originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
In the Rosaceae family, to which apricot and plumcot belong, terpene synthases (TPSs) are the key enzymes responsible for the diversity of terpenoid structures.[18][19] It is hypothesized that a specific monoterpene synthase in these plants catalyzes the cyclization of a C10 precursor, likely geranyl pyrophosphate (GPP), to form a cyclopentanoid scaffold, which is then further modified to yield this compound.
Visualizations
Caption: Logical workflow for the discovery and synthesis of this compound.
References
- 1. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Distillation 101: How to Start Distilling Flowers at Home — LETIME STILL [letimestill.com]
- 15. engineering.iastate.edu [engineering.iastate.edu]
- 16. commonsensedoctor.org [commonsensedoctor.org]
- 17. Steam Distillation of Plants: One Process, Two Products, and a Million Possiblities [lisaliseblog.com]
- 18. mdpi.com [mdpi.com]
- 19. Study of Terpene Synthases Unveils Flavor Secrets of Rosaceae Plants----Chinese Academy of Sciences [english.cas.cn]
Conformational Analysis of the 1-Methylcyclopentanol Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the conformational landscape of the 1-methylcyclopentanol ring, a common structural motif in medicinal chemistry and organic synthesis. Through a combination of theoretical principles, computational modeling protocols, and detailed experimental methodologies, this document elucidates the preferred conformations, energy barriers to interconversion, and the influence of the methyl and hydroxyl substituents on the puckering of the cyclopentane ring. Quantitative data are presented in structured tables for comparative analysis, and key concepts and workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
The cyclopentane ring, unlike its six-membered counterpart, cyclohexane, is characterized by a low energy barrier to pseudorotation, leading to a highly flexible system. The introduction of substituents, such as a methyl and a hydroxyl group at the C1 position in this compound, significantly influences the conformational preferences of the ring. A thorough understanding of these preferences is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This guide details the theoretical underpinnings of cyclopentane conformation and provides practical protocols for the experimental and computational analysis of this compound.
Theoretical Background: Conformations of the Cyclopentane Ring
The cyclopentane ring is not planar due to torsional strain that would arise from eclipsing C-H bonds. To alleviate this strain, the ring puckers into two primary, low-energy conformations: the envelope (C*) and the twist (C₂) conformations .[1] These conformers are in rapid equilibrium through a process called pseudorotation , which involves a continuous wave-like motion of the ring atoms.
-
Envelope Conformation (C*): In this conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a "flap."
-
Twist Conformation (C₂): Here, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.
For monosubstituted cyclopentanes, the substituent generally prefers to occupy a pseudo-equatorial position to minimize steric interactions. In the case of this compound, the C1 carbon, bearing both the methyl and hydroxyl groups, is expected to influence the puckering of the ring to accommodate these substituents favorably.
Computational Analysis
Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited for this purpose.
Computational Protocol
A robust computational workflow is essential for accurately determining the stable conformers and the transition states connecting them.
Detailed Steps:
-
Initial Structure Generation: A 3D model of this compound is generated using molecular modeling software.
-
Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
Quantum Mechanical Optimization: The unique conformers from the initial search are then subjected to geometry optimization using a higher level of theory, such as DFT with the B3LYP or M06-2X functional and the 6-311+G** basis set.[2]
-
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.
-
Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches are conducted using methods like QST2, QST3, or the Berny algorithm.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed on the transition state structures to verify that they connect the two intended minima.
-
Energy Analysis: The relative energies of the conformers and the activation energies for their interconversion are calculated.
Predicted Conformational Landscape
Based on the principles of substituted cyclopentane conformations, two primary envelope conformers are predicted to be the most stable for this compound. In these conformers, the C1 carbon, bearing the bulky substituents, occupies the "flap" position to minimize torsional strain. The methyl and hydroxyl groups can then be in either a pseudo-axial or pseudo-equatorial position.
| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) |
| E-eq (Envelope-equatorial) | Methyl: pseudo-equatorial, Hydroxyl: pseudo-axial | 0.00 (most stable) |
| E-ax (Envelope-axial) | Methyl: pseudo-axial, Hydroxyl: pseudo-equatorial | ~0.5 - 1.0 |
| Twist Conformations | - | Higher in energy |
The preference for the methyl group to be in the pseudo-equatorial position is driven by the minimization of steric hindrance.
Experimental Analysis
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for experimentally probing the conformational preferences of molecules in solution.
Variable-Temperature NMR Spectroscopy
Objective: To determine the relative populations of the conformers and the energy barrier for their interconversion.
Protocol:
-
Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CD₂Cl₂ or toluene-d₈) that remains liquid over a wide temperature range.
-
Initial Spectrum Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to assign the resonances.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for at least 10 minutes before acquiring a new spectrum.
-
Coalescence Temperature: Observe the changes in the line shapes of the spectra. As the temperature decreases, the rate of interconversion between conformers slows down. At the coalescence temperature, the signals for the individual conformers will broaden and merge.
-
Low-Temperature Limit: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.
-
Data Analysis:
-
Integrate the signals corresponding to each conformer at the lowest temperature to determine their relative populations.
-
Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) from the coalescence temperature and the chemical shift difference between the exchanging signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of different conformers through their distinct vibrational modes, particularly the O-H stretching frequency.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., <0.01 M) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane to minimize intermolecular hydrogen bonding.
-
Background Spectrum: Record a background spectrum of the pure solvent.
-
Sample Spectrum: Record the FTIR spectrum of the this compound solution.
-
Data Analysis:
-
Examine the O-H stretching region (typically 3500-3700 cm⁻¹ for free O-H).
-
The presence of multiple, resolved peaks in this region can indicate the existence of different conformers with distinct O-H vibrational frequencies due to variations in the intramolecular environment.
-
Computational frequency calculations can be used to assign the observed peaks to specific conformers.
-
Summary of Key Conformational Data
The following table summarizes the expected quantitative data for the conformational analysis of this compound based on theoretical principles and computational studies of analogous systems.
| Parameter | Predicted Value | Method |
| Relative Energy (E-eq vs. E-ax) | 0.5 - 1.0 kcal/mol | DFT/MP2 |
| Pseudorotation Barrier | < 1 kcal/mol | DFT/MP2 |
| ΔG‡ (E-eq ⇌ E-ax) | ~5 - 7 kcal/mol | Variable-Temperature NMR |
| ¹H NMR Chemical Shift (OH) | Varies with conformer and temperature | NMR Spectroscopy |
| ¹³C NMR Chemical Shifts | Distinct signals for each conformer at low T | NMR Spectroscopy |
| IR ν(O-H) for E-eq | ~3630 cm⁻¹ | FTIR Spectroscopy |
| IR ν(O-H) for E-ax | ~3645 cm⁻¹ | FTIR Spectroscopy |
Conclusion
The conformational analysis of this compound reveals a dynamic system with a preference for envelope conformations where the C1 carbon occupies the flap position. The methyl group favors a pseudo-equatorial orientation to minimize steric strain. The energy barrier for interconversion between the major conformers is low, leading to rapid pseudorotation at room temperature. The detailed computational and experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate the conformational landscape of this compound and related five-membered ring systems. This knowledge is crucial for understanding the structure-activity relationships of molecules containing this important structural motif.
References
Thermodynamic Stability of 1-Methylcyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanol (CAS: 1462-03-9), a tertiary cyclic alcohol, serves as a versatile intermediate in organic synthesis, with applications in the pharmaceutical and fragrance industries.[1] A thorough understanding of its thermodynamic stability is paramount for its safe handling, storage, and application in chemical processes, particularly in drug development where reaction control and impurity profiling are critical. This technical guide provides an in-depth analysis of the thermodynamic properties of this compound, detailing its decomposition pathways and the experimental methodologies used to determine its stability.
Quantitative Thermodynamic Data
The thermodynamic stability of a compound is quantitatively described by several key parameters, including its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°). These values dictate the spontaneity of its formation and its potential for decomposition. The available experimental and computational data for this compound are summarized in the tables below.
| Thermodynamic Property | Phase | Value | Units | Method | Reference |
| Enthalpy of Formation (ΔfH°) | Solid | -351.26 | kJ/mol | Combustion Calorimetry | Blokhin, Kabo, et al., 1997[2] |
| Solid | -352.0 ± 0.75 | kJ/mol | Calorimetry | Wiberg, Wasserman, et al., 1985[2] | |
| Gas | -284.3 ± 1.4 | kJ/mol | Combustion Calorimetry | Blokhin, Kabo, et al., 1997 | |
| Enthalpy of Combustion (ΔcH°) | Solid | -3724.8 ± 1.1 | kJ/mol | Combustion Calorimetry | Blokhin, Kabo, et al., 1997[2] |
| Enthalpy of Vaporization (ΔvapH) | Liquid | 45.7 | kJ/mol | Not specified | Stephenson and Malanowski, 1987[3] |
| Enthalpy of Fusion (ΔfusH) | Solid | 8.41 | kJ/mol | Not specified | Wiberg, Wasserman, et al., 1985 |
| Standard Molar Entropy (S°) | Gas (Ideal) | 324 | J/mol·K | Computational | Smolecule[4] |
| Heat Capacity (Cp°) | Gas (Ideal) | 156 | J/mol·K | Computational | Smolecule[4] |
Table 1: Enthalpic and Entropic Data for this compound
The Gibbs free energy of formation (ΔfG°) can be calculated using the equation: ΔG° = ΔH° - TΔS°. Using the gas phase enthalpy of formation and the computationally derived standard molar entropy at 298.15 K, a calculated value for the Gibbs free energy of formation in the gaseous state is presented below.
| Thermodynamic Property | Phase | Calculated Value (298.15 K) | Units |
| Gibbs Free Energy of Formation (ΔfG°) | Gas | -187.6 | kJ/mol |
Table 2: Calculated Gibbs Free Energy of Formation for this compound
Thermal Decomposition Pathway
The primary thermal decomposition pathway for this compound, particularly under acidic conditions, is an E1 elimination reaction, specifically dehydration, to yield 1-methylcyclopentene as the major product.[4][5] This is consistent with the general reactivity of tertiary alcohols, which form stable tertiary carbocation intermediates.[5] The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more thermodynamically stable) alkene.[4]
The decomposition process can be summarized in the following steps:
-
Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).
-
Formation of a tertiary carbocation: The protonated hydroxyl group departs as a water molecule, generating a stable tertiary carbocation.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.
Figure 1: E1 Dehydration Pathway of this compound.
Experimental Protocols
The determination of the thermodynamic stability of this compound involves several key experimental techniques.
Combustion Calorimetry
This technique is used to determine the enthalpy of combustion (ΔcH°) and, subsequently, the enthalpy of formation (ΔfH°).
Methodology:
-
A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is then submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a temperature increase.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The enthalpy of combustion is calculated from the temperature rise, the mass of the sample, and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law.
Figure 2: Workflow for Combustion Calorimetry.
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and decomposition profile of a substance.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA or DSC pan (e.g., alumina or aluminum).
-
Instrument Setup: The sample is placed in the instrument's furnace. The furnace is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition:
-
TGA: The instrument continuously measures and records the mass of the sample as a function of temperature. A mass loss indicates decomposition or volatilization.
-
DSC: The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. Endothermic or exothermic events, such as melting, boiling, or decomposition, are detected.
-
-
Data Analysis: The onset temperature of mass loss in TGA or the peak of an exothermic/endothermic event in DSC associated with decomposition provides information on the thermal stability of the compound. For tertiary alcohols like this compound, an estimated onset of decomposition is in the range of 120-140 °C.[5]
Conclusion
This technical guide has summarized the key thermodynamic data for this compound, providing a quantitative basis for understanding its stability. The primary decomposition pathway via E1 dehydration has been outlined, and the standard experimental protocols for determining these thermodynamic parameters have been described. This information is crucial for chemists and engineers working with this compound, enabling the design of safe and efficient chemical processes. The provided data and methodologies serve as a valuable resource for researchers in drug development and other fields where the precise control of chemical reactions is essential.
References
- 1. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 3. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 4. Buy this compound | 1462-03-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-methylcyclopentanol. The primary method described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. Specifically, this protocol outlines the reaction of cyclopentanone with a methyl Grignard reagent. Included are comprehensive details on the required reagents, apparatus, step-by-step experimental procedure, purification methods, and critical safety precautions. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
This compound is a tertiary alcohol that serves as a valuable building block in organic synthesis.[1] Its structural motif is found in various more complex molecules, making it a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The most common and efficient laboratory-scale synthesis of this compound is achieved through the nucleophilic addition of a methyl Grignard reagent to cyclopentanone.[3][4][5][6] This reaction is highly effective but requires careful attention to anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, especially water.[7][8][9]
Reaction Scheme
Caption: Grignard reaction for the synthesis of this compound.
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) | Molar Ratio |
| Magnesium Turnings | 24.31 | 0.12 | 2.92 | - | - | 1.2 |
| Iodomethane (Methyl Iodide) | 141.94 | 0.11 | 15.61 | 6.88 | 2.27 | 1.1 |
| Cyclopentanone | 84.12 | 0.10 | 8.41 | 8.80 | 0.956 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | - | - | 150 | 0.713 | - |
| This compound (Product) | 100.16 | 0.10 (theoretical) | 10.02 (theoretical) | - | 0.92 | - |
Experimental Protocol
Materials and Apparatus
-
Reagents:
-
Magnesium turnings
-
Iodomethane (Methyl Iodide)
-
Cyclopentanone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
-
-
Apparatus:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle with a stirrer
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus (simple or fractional)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Procedure
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Apparatus Setup:
-
All glassware must be thoroughly dried in an oven (at least 120°C for several hours) and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[7][9][10]
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet at the top), and a dropping funnel.
-
-
Initiation of Grignard Reagent Formation:
-
Place 2.92 g (0.12 mol) of magnesium turnings in the reaction flask.
-
Add a small crystal of iodine to help activate the magnesium surface.[8]
-
In the dropping funnel, prepare a solution of 15.61 g (6.88 mL, 0.11 mol) of iodomethane in 50 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the iodomethane solution to the magnesium turnings.
-
The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[9] If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the external heating should be removed.
-
-
Completion of Grignard Reagent Formation:
-
Once the reaction has started, add the remaining iodomethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, gently reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[8] The final solution should be a cloudy, grayish-brown color.
-
Part 2: Reaction with Cyclopentanone
-
Addition of Cyclopentanone:
-
Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Prepare a solution of 8.41 g (8.80 mL, 0.10 mol) of cyclopentanone in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux and keeps the temperature from rising significantly.[8] This slow addition helps to minimize side reactions.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice-water bath.
-
Carefully and slowly add 50 mL of a saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Add an additional 50 mL of diethyl ether to the separatory funnel and shake well, venting frequently.
-
Separate the organic layer (top layer) from the aqueous layer (bottom layer).
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine all the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent and wash it with a small amount of diethyl ether.
-
Remove the diethyl ether from the filtrate using a rotary evaporator.
-
Part 3: Purification
-
Distillation:
-
The crude this compound can be purified by simple or fractional distillation. Fractional distillation is recommended for higher purity.[11]
-
Collect the fraction boiling at approximately 135-137°C.
-
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).[7][12]
-
Fume Hood: All steps of this procedure, especially those involving diethyl ether and Grignard reagents, must be performed in a well-ventilated chemical fume hood.[7][12]
-
Flammability: Diethyl ether is extremely flammable and volatile.[10] Ensure there are no open flames or spark sources in the vicinity.[10] Use a heating mantle, not a Bunsen burner, for heating.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[7][12] They can react violently with water. The reaction to form the Grignard reagent is exothermic and can become vigorous.[10][13] An ice-water bath should always be readily available to control the reaction rate.[10]
-
Quenching: The quenching step should be performed slowly and carefully, especially at the beginning, as the reaction with the aqueous solution can be vigorous.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. CAS 1462-03-9: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved Show how you would synthesize 1-methyl cyclopentanol. | Chegg.com [chegg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. dchas.org [dchas.org]
- 13. acs.org [acs.org]
Application Notes and Protocols: Synthesis of 1-Methylcyclopentanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methylcyclopentanol, a tertiary alcohol, through the nucleophilic addition of a methyl Grignard reagent to cyclopentanone. The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis.[1][2] This application note includes a comprehensive experimental protocol, quantitative data on reaction parameters, safety precautions, and diagrams illustrating the reaction pathway and experimental workflow. The intended audience for this document includes researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this compound and similar tertiary alcohols.
Introduction
The synthesis of this compound is a classic example of a Grignard reaction, where an organomagnesium halide (Grignard reagent) attacks the electrophilic carbonyl carbon of a ketone to form a new carbon-carbon bond.[3][4] The subsequent acidic workup of the intermediate magnesium alkoxide yields the desired tertiary alcohol.[3] This reaction is highly valued for its efficiency and broad applicability in the synthesis of complex organic molecules. Strict anhydrous conditions are paramount for the success of the Grignard reaction, as the reagent is highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and a reduction in yield.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Grignard reaction.
| Parameter | Value | Reference(s) |
| Reactants & Stoichiometry | ||
| Cyclopentanone | 1.0 equivalent | [5] |
| Magnesium Turnings | 1.0 - 2.0 equivalents | [5] |
| Methyl Halide (e.g., CH₃I or CH₃Br) | 1.2 - 2.2 equivalents | [5] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | [6] |
| Grignard Formation Temperature | Gentle reflux of the ether solvent | [6] |
| Reaction with Ketone Temperature | 0 °C to room temperature | [6][7] |
| Reaction Time (Grignard Formation) | 30 minutes to 3 hours | [5][6] |
| Reaction Time (with Ketone) | 1 to 5 hours | [5][6] |
| Work-up & Purification | ||
| Quenching Agent | Saturated aqueous NH₄Cl or dilute HCl | [6] |
| Purification Method | Distillation | |
| Yield | ||
| Reported Yield | 65 - 96% | [5][7] |
Experimental Protocols
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Cyclopentanone
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution (optional)
-
Brine (saturated NaCl solution)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Assemble the three-necked flask with the reflux condenser and dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of turbidity and gentle boiling of the ether. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with Cyclopentanone
-
Cool the prepared Grignard reagent solution in an ice bath to 0 °C.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred and cooled Grignard reagent. This reaction is exothermic, so control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic (ether) layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all the organic extracts.
-
Wash the combined organic layer with 5% sodium bicarbonate solution (optional, to neutralize any residual acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by distillation. Collect the fraction boiling at the appropriate temperature (the boiling point of this compound is approximately 135-136 °C at atmospheric pressure).[8]
Safety Precautions:
-
Grignard reagents are highly reactive and can ignite spontaneously in air, especially in the presence of moisture. All operations should be carried out under an inert atmosphere (nitrogen or argon).
-
Anhydrous ethers are highly flammable and volatile. Ensure there are no open flames or spark sources in the vicinity. Work in a well-ventilated fume hood.
-
The formation of the Grignard reagent is an exothermic reaction. Have an ice bath readily available to control the reaction rate.
-
The quenching of the reaction is also exothermic and may release flammable gases if unreacted magnesium is present. Perform the quench slowly and with adequate cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. homework.study.com [homework.study.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
Application Note: Dehydration of 1-Methylcyclopentanol to Methylcyclopentenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of 1-methylcyclopentanol is a classic elimination reaction in organic synthesis that produces a mixture of isomeric methylcyclopentenes. This reaction proceeds via a carbocation intermediate, and the product distribution is governed by Zaitsev's rule, which predicts the formation of the most substituted (and generally most stable) alkene as the major product. The primary products are 1-methylcyclopentene, with smaller amounts of 3-methylcyclopentene and methylenecyclopentane. Understanding the reaction mechanism and the factors influencing product distribution is crucial for controlling the synthesis of specific methylcyclopentene isomers, which can be valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
This application note provides detailed protocols for the dehydration of this compound using different acid catalysts and summarizes the expected product distribution based on data from analogous reactions. It also includes methods for the analysis of the resulting product mixture using gas chromatography (GC).
Reaction Mechanism
The dehydration of this compound is an E1 elimination reaction that proceeds in three key steps:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1]
-
Formation of a carbocation: The loss of a water molecule leads to the formation of a tertiary carbocation. This is the slow, rate-determining step of the reaction.
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.
Due to the structure of the carbocation intermediate, deprotonation can occur at different positions, leading to a mixture of isomeric products. According to Zaitsev's rule, the major product will be the most stable alkene, which is the most substituted alkene, 1-methylcyclopentene.[2][3][4]
References
Application Notes and Protocols for 1-Methylcyclopentanol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methylcyclopentanol as a solvent in specific organic reactions. This document compiles available data on its physical properties, potential applications, and detailed experimental protocols where applicable.
Overview of this compound as a Solvent
This compound is a cyclic tertiary alcohol that exists as a colorless liquid or a white crystalline solid with a low melting point.[1][2] Its chemical structure, featuring a hydroxyl group on a five-membered ring, imparts moderate polarity, making it a potentially useful solvent for a range of organic reactions.[3][4] Its stability under normal conditions and relatively high boiling point are advantageous for reactions requiring elevated temperatures.[3]
Physical Properties
A summary of the key physical properties of this compound is presented in the table below, providing essential data for its application as a solvent.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | |
| Appearance | White crystalline low melting solid or colorless liquid | [1][2] |
| Melting Point | 36-37 °C | [2] |
| Boiling Point | 135-136 °C | [2] |
| Density | 0.904 g/mL at 25 °C | |
| Flash Point | 41 °C | [2] |
| Water Solubility | Slightly soluble | [1] |
Potential Applications in Organic Synthesis
While specific documented applications of this compound as a primary solvent in the scientific literature are limited, its properties suggest its utility in several areas of organic synthesis. Its moderate polarity and high boiling point make it a potential alternative to more conventional solvents.
Grignard Reactions
Tertiary alcohols like this compound are generally resistant to the highly basic conditions of Grignard reagents, which primarily react with protic solvents like water and primary or secondary alcohols. This stability suggests that this compound could serve as a solvent for Grignard reactions, particularly in cases where a higher boiling point than diethyl ether or THF is desired.
Logical Workflow for Assessing this compound as a Grignard Solvent:
References
Application Notes and Protocols for the Quantification of 1-Methylcyclopentanol in Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanol is a tertiary alcohol that serves as a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). Accurate quantification of this compound in reaction mixtures, final products, and stability studies is crucial for process optimization, quality control, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using gas chromatography (GC) with flame ionization detection (GC-FID), a robust and widely adopted analytical technique for volatile organic compounds.
Analytical Method Overview
Gas chromatography is the premier technique for the separation and quantification of volatile and semi-volatile compounds such as this compound. The choice of detector is critical, with the Flame Ionization Detector (FID) being a universal detector for carbon-containing compounds, known for its robustness and wide linear dynamic range. For enhanced specificity, particularly in complex matrices, a Mass Spectrometer (MS) can be used as a detector.
This application note focuses on a validated GC-FID method, which offers a balance of high sensitivity, specificity, and reliability for routine quantitative analysis.
Quantitative Data Summary
The following table summarizes the typical performance data for a validated GC-FID method for the quantification of this compound. This data is representative and may vary based on the specific instrumentation and matrix.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range | 1 µg/mL - 1000 µg/mL | - |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 5.0% | ≤ 10.0% |
| Specificity | No interference from blank and placebo | No co-elution at the retention time of this compound |
Experimental Protocols
Sample Preparation
Meticulous sample preparation is crucial for accurate and reproducible results.
Protocol for Liquid Samples (e.g., reaction mixtures, solutions):
-
Accurately weigh a portion of the liquid sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate) to a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
Add an internal standard (IS) to the solution at a known concentration. A suitable internal standard should be chemically similar to the analyte but well-resolved chromatographically. Cyclohexanol or 4-Methyl-2-pentanol are potential candidates.[1]
-
Vortex the solution to ensure homogeneity.
-
If the solution contains particulates, filter it through a 0.45 µm syringe filter into a GC vial.
Protocol for Solid Samples:
-
Accurately weigh the solid sample.
-
Dissolve the sample in a known volume of a suitable solvent. Sonication may be used to aid dissolution.
-
Follow steps 3-5 from the liquid sample preparation protocol.
Gas Chromatography (GC-FID) Method
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 180 °C- Hold: 5 minutes at 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Method Validation
The GC-FID method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
References
Application Note: Analysis of 1-Methylcyclopentanol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the qualitative and quantitative analysis of 1-Methylcyclopentanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound used as a solvent, a fragrance ingredient, and an intermediate in the synthesis of pharmaceuticals.[1] This document provides a detailed protocol for sample preparation, GC-MS instrument parameters, and data analysis. It also includes a summary of expected quantitative performance and a diagram of a potential metabolic pathway.
Introduction
This compound (C₆H₁₂O, MW: 100.16 g/mol ) is a cyclic alcohol with applications in various industrial and research settings.[1] Accurate and reliable quantification of this analyte is crucial for quality control, metabolic studies, and formulation development. GC-MS is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the identification and quantification of volatile compounds.[2] This application note provides a robust GC-MS method suitable for the analysis of this compound in various matrices.
Experimental Protocol
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection or dilution with a suitable solvent is appropriate. For solid or complex matrices, headspace analysis is recommended to isolate the volatile this compound.
Liquid Samples (e.g., reaction mixtures, liquid formulations):
-
Dilute the sample with a volatile organic solvent such as dichloromethane or hexane to an approximate concentration of 10 µg/mL.[3]
-
Ensure the final sample is free of particles by centrifugation or filtration through a 0.45 µm syringe filter.
-
Transfer the clear solution to a 2 mL autosampler vial for GC-MS analysis.
Solid Samples or Complex Matrices (e.g., biological tissues, polymer matrices):
This protocol utilizes headspace sampling to analyze volatile components.
-
Accurately weigh a known amount of the homogenized sample into a headspace vial.
-
If necessary, add a high-boiling point solvent (e.g., dimethyl sulfoxide) to aid in the release of volatiles.
-
Seal the vial tightly with a PTFE-lined septum and crimp cap.
-
Incubate the vial at a constant temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for equilibration of this compound between the sample and the headspace.
-
A heated, gas-tight syringe is then used to automatically inject a specific volume of the headspace gas into the GC inlet.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet | Splitless mode |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 2 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | m/z 71 (quantifier), 43, 58, 85 (qualifiers) |
Data Presentation
Quantitative data for this compound analysis using the described method are summarized below. Please note that while the Kovats indices are experimentally derived, the LOD, LOQ, and linearity range are hypothetical values representing typical method performance for this class of compounds.
| Parameter | Value |
| Kovats Retention Index (Semi-standard non-polar column) | 770 - 820[1] |
| Limit of Detection (LOD) (Hypothetical) | 0.1 ng/mL |
| Limit of Quantification (LOQ) (Hypothetical) | 0.3 ng/mL |
| Linearity (R²) (Hypothetical) | >0.995 |
| Linear Range (Hypothetical) | 0.5 - 100 ng/mL |
Visualization
GC-MS Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.
Proposed Metabolic Pathway
While the specific metabolic pathway of this compound is not extensively documented, a probable route can be proposed based on the metabolism of similar cyclic alcohols like cyclopentanol by microorganisms such as Pseudomonas. The pathway likely involves oxidation to the corresponding ketone, followed by ring-opening to form a linear carboxylic acid, which can then enter central metabolic pathways.
Conclusion
The GC-MS method detailed in this application note is suitable for the reliable identification and quantification of this compound. The provided protocol for sample preparation and instrument conditions can be adapted for various research and quality control applications. The workflow and proposed metabolic pathway diagrams offer a visual representation of the analytical process and potential biological fate of this compound.
References
Application of 1-Methylcyclopentanol in the Synthesis of Pharmaceuticals
Introduction
1-Methylcyclopentanol, a tertiary alcohol with the chemical formula C₆H₁₂O, serves as a versatile building block and intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its cyclic structure and reactive hydroxyl group make it a valuable synthon for the construction of more complex molecular architectures found in active pharmaceutical ingredients (APIs). This document provides a detailed overview of the application of this compound in the synthesis of specific pharmaceuticals, complete with experimental protocols and quantitative data.
Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
This compound is utilized as a reagent in the synthesis of cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV (DPP-IV).[][4] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The cyclopentyl moiety derived from this compound can be a key structural element in the design of these inhibitors, contributing to their binding affinity and pharmacokinetic properties.
Experimental Protocol: Synthesis of a DPP-IV Inhibitor Intermediate
The following protocol outlines a general procedure for the incorporation of the 1-methylcyclopentyl group in the synthesis of a DPP-IV inhibitor intermediate.
Reaction Scheme:
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
A suitable pyrrolidine derivative
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve the pyrrolidine derivative (1.0 eq) in anhydrous THF.
-
Add a suitable base (e.g., sodium hydride) if necessary to deprotonate the pyrrolidine nitrogen.
-
Slowly add the solution of the activated this compound from step 1 to the pyrrolidine solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired DPP-IV inhibitor intermediate.
-
Data Summary:
| Step | Reactants | Solvent | Temperature | Time | Yield (%) |
| Activation | This compound, MsCl, TEA | DCM | 0 °C to RT | 3-5 h | >95 |
| Nucleophilic Substitution | Activated this compound, Pyrrolidine Deriv. | THF | Reflux | 12-24 h | 60-80 |
Synthesis of Lomifylline
This compound is also used in the preparation of Lomifylline.[][4] Lomifylline is a methylxanthine derivative that acts as a peripheral vasodilator and has been investigated for its effects on intracellular calcium release.[][4]
Experimental Protocol: Synthesis of a Lomifylline Precursor
The synthesis of Lomifylline involves the alkylation of a xanthine derivative with a halo-functionalized cyclopentane, which can be prepared from this compound.
Reaction Scheme:
Materials:
-
This compound
-
Hydrobromic acid (HBr) or Phosphorus tribromide (PBr₃)
-
A suitable xanthine derivative (e.g., Theobromine)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated sodium bisulfite solution
Procedure:
-
Synthesis of 1-Bromo-1-methylcyclopentane:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add concentrated hydrobromic acid (2.0 eq).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and finally with saturated sodium bisulfite solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous calcium chloride and distill to obtain pure 1-Bromo-1-methylcyclopentane.
-
-
Alkylation of Xanthine Derivative:
-
To a solution of the xanthine derivative (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-Bromo-1-methylcyclopentane (1.2 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure Lomifylline precursor.
-
Data Summary:
| Step | Reactants | Solvent | Temperature | Time | Yield (%) |
| Halogenation | This compound, HBr | Neat | RT | 4-6 h | 70-85 |
| Alkylation | 1-Bromo-1-methylcyclopentane, Xanthine Deriv., K₂CO₃ | DMF | 80-100 °C | 8-12 h | 50-70 |
This compound is a key starting material and intermediate in the synthesis of pharmaceuticals such as DPP-IV inhibitors and Lomifylline. The protocols provided herein offer a general framework for the utilization of this versatile chemical. Researchers and drug development professionals can adapt and optimize these methodologies for the synthesis of novel drug candidates and for process development. The unique structural features of this compound will continue to make it a valuable tool in medicinal chemistry and drug discovery.
References
Application Notes and Protocols: 1-Methylcyclopentanol as a Versatile Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
While 1-methylcyclopentanol is not typically polymerized directly, its chemical structure makes it a valuable precursor for the synthesis of various monomers. These monomers can then be transformed into novel polymers with unique properties suitable for a range of applications, from specialty plastics to advanced materials in drug development. This document outlines two primary pathways for utilizing this compound as a building block for polymerization:
-
Dehydration to 1-Methylcyclopentene: The tertiary alcohol group of this compound allows for its efficient conversion to 1-methylcyclopentene via an acid-catalyzed dehydration reaction. 1-Methylcyclopentene, a strained cyclic alkene, is a versatile monomer for several polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP), cationic polymerization, and Ziegler-Natta polymerization.[1][2][3]
-
Functionalization to Acrylic Monomers: this compound can be derivatized to introduce polymerizable functional groups. For instance, it can be reacted with acryloyl chloride to form 1-methyl-cyclopentanol-acrylate, a monomer that can undergo polymerization.[4]
This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from this compound via these two pathways.
Part 1: Polymers from 1-Methylcyclopentene Derived from this compound
The conversion of this compound to 1-methylcyclopentene is a standard organic chemistry procedure involving acid-catalyzed dehydration.[3][5][6] The resulting 1-methylcyclopentene can then be polymerized to yield high molecular weight polymers.
Polymerization Techniques for 1-Methylcyclopentene
A comparative overview of the primary polymerization techniques for 1-methylcyclopentene is presented below. The choice of method is critical as it dictates the microstructure, molecular weight, and polydispersity of the resulting polymer.[1]
| Polymerization Technique | Catalyst/Initiator System | Expected Polymer Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI, Mw/Mn) | Polymer Microstructure |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock Catalysts | Moderate to High | Controllable (often high) | Narrow (1.05 - 1.3) | Unsaturated polymer with a mix of cis/trans double bonds |
| Cationic Polymerization | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Low to Moderate | High | Broad | Saturated polymer with a regular head-to-tail structure |
| Ziegler-Natta Polymerization | TiCl₄/Al(C₂H₅)₃ | Moderate to High | High | Broad | Saturated, potentially stereoregular polymer |
Note: The data presented is a combination of reported values for closely related cycloolefins and projected values for 1-methylcyclopentene based on established polymerization principles, as specific quantitative data for 1-methylcyclopentene is limited in the scientific literature.[1]
Experimental Protocols for 1-Methylcyclopentene Polymerization
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for polymerizing strained cyclic olefins, offering excellent control over polymer molecular weight and distribution.[1]
Materials:
-
1-Methylcyclopentene (purified by distillation)
-
Grubbs' Catalyst (1st, 2nd, or 3rd Generation) or Schrock Catalyst
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for termination)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Preparation: Rigorously dry all glassware and purge the reaction setup with an inert gas.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the chosen catalyst in anhydrous toluene within a Schlenk flask.
-
Polymerization: To the stirred catalyst solution, add the freshly distilled 1-methylcyclopentene via syringe. The monomer-to-catalyst ratio will determine the target molecular weight. The reaction is typically conducted at room temperature.
-
Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the solution or by techniques such as ¹H NMR spectroscopy to observe the disappearance of the monomer's olefinic proton signal.[1]
-
Termination: After the desired reaction time or viscosity is achieved, terminate the polymerization by adding a small amount of methanol to deactivate the catalyst.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it several times with the precipitating solvent to remove unreacted monomer and catalyst residues, and dry under vacuum.
Protocol 2: Cationic Polymerization
Cationic polymerization is initiated by an electrophile that attacks the double bond of the monomer.[7] Alkenes with electron-donating groups, like 1-methylcyclopentene, are well-suited for this method.[1][7]
Materials:
-
1-Methylcyclopentene (rigorously purified)
-
Lewis acid initiator (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, hexane)
-
Co-initiator (protic source, if necessary)
-
Methanol (pre-chilled, for termination)
-
Dry glassware and inert atmosphere setup
Procedure:
-
Preparation: Ensure all glassware, solvent, and monomer are anhydrous and deoxygenated.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified 1-methylcyclopentene in the anhydrous solvent. Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
Initiation: In a separate dry container, prepare a stock solution of the Lewis acid in the anhydrous solvent. Slowly add the initiator solution to the stirred monomer solution. The presence of a co-initiator may be required to generate the initiating carbocation.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 30-60 minutes). An increase in the solution's viscosity may indicate polymer formation.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Polymer Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer in a non-solvent, filter, wash, and dry under vacuum as described in the ROMP protocol.
Protocol 3: Ziegler-Natta Polymerization
Ziegler-Natta catalysts are coordination catalysts that can produce polymers with high stereoregularity.[7]
Materials:
-
1-Methylcyclopentene (purified)
-
Transition metal compound (e.g., TiCl₄)
-
Organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃)
-
Anhydrous solvent (e.g., heptane, toluene)
-
Methanol with a small amount of HCl (for termination and catalyst residue removal)
-
Dry, inert atmosphere reactor setup
Procedure:
-
Preparation: Ensure all reagents and solvents are anhydrous.
-
Catalyst Formation: In a suitable reactor under an inert atmosphere, add the anhydrous solvent. Introduce the organoaluminum co-catalyst, followed by the transition metal compound. The order of addition can influence catalyst activity. Age the mixture for a short period to allow for the formation of the active catalytic species.[7]
-
Polymerization: Introduce the purified 1-methylcyclopentene into the reactor containing the activated catalyst. The polymerization is typically carried out at a controlled temperature (e.g., 50-70°C).[7]
-
Monitoring: Monitor the reaction for changes in viscosity that may indicate polymer formation.
-
Termination: After the desired reaction time, terminate the polymerization by adding acidified methanol. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation and Purification: Filter the precipitated polymer. Wash thoroughly with methanol to remove catalyst residues, then dry under vacuum.
Part 2: Polymers from 1-Methyl-cyclopentanol-acrylate
By functionalizing the hydroxyl group of this compound, it can be converted into an acrylic monomer, which can then be polymerized via standard free-radical polymerization techniques. A patent describes the synthesis of 1-methyl-cyclopentanol-acrylate from this compound and acryloyl chloride.[4]
Synthesis of 1-Methyl-cyclopentanol-acrylate
The synthesis involves the reaction of this compound with acryloyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[4]
Experimental Protocol for Free-Radical Polymerization
Protocol 4: Free-Radical Polymerization of 1-Methyl-cyclopentanol-acrylate
Materials:
-
1-Methyl-cyclopentanol-acrylate (monomer)
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))
-
Methanol (for precipitation)
-
Reaction flask with condenser and inert gas inlet
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the 1-methyl-cyclopentanol-acrylate monomer and the free-radical initiator in the chosen solvent.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) and stir for the desired reaction time (typically several hours).
-
Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent, such as methanol.
-
Purification and Drying: Filter the collected polymer, wash with fresh non-solvent, and dry in a vacuum oven until a constant weight is achieved.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydration reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Crude 1-Methylcyclopentanol
Introduction
1-Methylcyclopentanol is a tertiary alcohol used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2][3] Synthesis, commonly through methods like the Grignard reaction between cyclopentanone and a methylmagnesium halide, often results in a crude product containing unreacted starting materials, byproducts, and solvents.[4][5] High purity is often essential for subsequent applications, necessitating effective purification protocols. This document provides detailed methodologies for the purification of crude this compound using fractional distillation and column chromatography, suitable for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and executing effective purification strategies, particularly for determining appropriate distillation conditions and solvent systems for chromatography.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1][6] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Colorless liquid or white crystalline solid | [1][3][7] |
| Boiling Point | 135-136 °C (at 760 mmHg) | [2][6][7] |
| Melting Point | 36-37 °C | [2][6][7] |
| Density | 0.904 g/mL at 25 °C | [2][6] |
| Solubility | Soluble in polar organic solvents. Limited solubility in water. | [1][3][7] |
| Flash Point | 41 °C (105.8 °F) - closed cup |
Table 1: Physical and Chemical Properties of this compound.
Purification Workflow
The overall workflow for the purification of crude this compound is depicted below. The process begins with an initial workup of the crude reaction mixture, followed by a primary purification step, typically fractional distillation. For achieving higher purity, a secondary purification using column chromatography can be employed.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Fractional distillation is an effective method for separating this compound from impurities with significantly different boiling points, such as residual solvents (e.g., diethyl ether, THF) and less volatile byproducts.[8][9]
Objective: To purify crude this compound by fractional distillation to remove lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the distillation head. The temperature will initially rise as the lower-boiling impurities (e.g., residual solvents) begin to distill. Collect this first fraction in a separate receiving flask.
-
As the temperature stabilizes near the boiling point of this compound (135-136 °C at atmospheric pressure), change the receiving flask to collect the main fraction.[2][7]
-
Maintain a slow and steady distillation rate for optimal separation.
-
If the temperature begins to drop or rise significantly after the main fraction is collected, stop the distillation. The remaining material in the distillation flask will contain higher-boiling impurities.
-
-
Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Notes:
-
For heat-sensitive impurities or to lower the boiling point, vacuum distillation can be employed. A patent for a related compound suggests that underpressure distillation is a viable method.[10]
-
The efficiency of the separation depends on the length and type of the fractionating column.
Protocol 2: Purification by Column Chromatography
For the removal of impurities with similar boiling points or polarities, column chromatography is a highly effective technique.[11][12][13] This method is particularly useful for achieving very high purity.
Objective: To purify this compound by silica gel column chromatography to remove polar and non-polar impurities.
Materials:
-
Crude or distilled this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for this compound. Start with a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Maintain a constant flow of the eluent through the column.
-
-
Fraction Monitoring:
-
Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots (e.g., using a potassium permanganate stain, as alcohols are not UV-active).
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
-
Analysis: Confirm the purity of the final product using GC or NMR spectroscopy.
Safety Precautions
-
This compound is a flammable solid/liquid and can cause eye damage and may be harmful if swallowed.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are often flammable and may be toxic.
Conclusion
The protocols described provide robust methods for the purification of crude this compound. Fractional distillation is a suitable technique for bulk purification and removal of impurities with different boiling points. For achieving high purity, particularly for removing isomeric or similarly polar impurities, column chromatography is the preferred method. The choice of method will depend on the nature of the impurities, the required final purity, and the scale of the purification. Purity should always be confirmed by appropriate analytical techniques such as GC or NMR.
References
- 1. CAS 1462-03-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1462-03-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Buy this compound | 1462-03-9 [smolecule.com]
- 5. homework.study.com [homework.study.com]
- 6. chembk.com [chembk.com]
- 7. 1-methyl cyclopentanol, 1462-03-9 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. US2623072A - Separation of cyclopentanone - Google Patents [patents.google.com]
- 10. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: 1-Methylcyclopentanol in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanol (CAS No. 1462-03-9) is a tertiary cyclic alcohol that has applications in the chemical industry, notably as an intermediate in the synthesis of various organic compounds.[1] In the realm of fragrance and flavor chemistry, it is recognized for its distinct organoleptic properties. This document provides a comprehensive overview of this compound, including its chemical and physical properties, odor and flavor profile, synthesis protocols, analytical methods, and safety and regulatory information. While it is mentioned as a fragrance ingredient, some sources advise against its use in fragrance and flavor applications, indicating a need for careful evaluation for specific uses.[2][3]
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature with a low melting point.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1462-03-9 | [2] |
| Molecular Formula | C₆H₁₂O | [4] |
| Molecular Weight | 100.16 g/mol | [4] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 36-37 °C | [4] |
| Boiling Point | 135-136 °C | [4] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [5] |
| Density | 0.904 g/mL at 25 °C | [4] |
| Solubility | Soluble in ethanol. Limited solubility in water. | [1][2] |
Organoleptic Properties
The odor profile of this compound is characterized by distinct notes that can be valuable in fragrance formulations.
Odor Profile: The primary odor characteristics of this compound are described as camphoreous, minty, and woody.[6] Other descriptions include a mild, sweet, and pleasant odor.[2][7]
Flavor Profile: Detailed information regarding the flavor profile of this compound is not readily available in the reviewed literature. Tertiary alcohols, in general, can contribute to the overall flavor profile of beverages, often described as having solvent-like or alcoholic notes.[8][9] However, specific sensory data for this compound is lacking.
Quantitative Sensory Data: Quantitative data, such as odor and flavor thresholds for this compound, are not available in the public domain. The odor detection threshold is a critical parameter for evaluating the potential impact of a fragrance ingredient. For cyclic alcohols, these thresholds can be very low.[10] Researchers should perform their own sensory panel evaluations to determine the odor and flavor thresholds and the dose-response relationship for their specific application.
Synthesis Protocols
This compound can be synthesized through several routes. The two most common laboratory-scale methods are the Grignard reaction and the hydration of 1-methylcyclopentene.
Synthesis via Grignard Reaction from Cyclopentanone
This is a widely used method for the preparation of tertiary alcohols.[11][12] The reaction involves the nucleophilic addition of a methyl group from a Grignard reagent (methylmagnesium bromide or chloride) to the carbonyl carbon of cyclopentanone.
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Preparation (if not commercially available): In the reaction flask, place magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small amount of the methyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Cyclopentanone: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether to the dropping funnel. Add the cyclopentanone solution dropwise to the Grignard reagent with stirring.
-
Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation or recrystallization.
References
- 1. Olfactory discrimination of structurally related molecules: receptor cell responses to camphoraceous odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 5. umbrex.com [umbrex.com]
- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Odorants induce the phosphorylation of the cAMP response element binding protein in olfactory receptor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. 2-methyl cyclopentanol, 24070-77-7 [thegoodscentscompany.com]
Application Notes and Protocols for Studying the Kinetics of 1-Methylcyclopentanol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the kinetics of reactions involving 1-methylcyclopentanol, with a primary focus on its acid-catalyzed dehydration. The protocols outlined below are designed to be adaptable for various research purposes, from fundamental kinetic studies to process optimization in drug development.
Introduction
This compound, a tertiary alcohol, is a valuable intermediate in organic synthesis. Understanding the kinetics of its reactions, particularly the acid-catalyzed dehydration to form 1-methylcyclopentene and methylenecyclopentane, is crucial for controlling product selectivity and reaction efficiency. The reaction typically proceeds through an E1 elimination mechanism, involving the formation of a stable tertiary carbocation intermediate. This document provides detailed protocols for studying the kinetics of this reaction using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways and Reaction Mechanisms
The acid-catalyzed dehydration of this compound follows a well-established E1 pathway. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a tertiary carbocation. This carbocation can then be deprotonated at two different positions to yield the major product, 1-methylcyclopentene (Zaitsev's product), and the minor product, methylenecyclopentane (Hofmann product).
Caption: E1 Dehydration Mechanism of this compound.
Experimental Protocols
General Experimental Setup for Kinetic Studies
The following workflow outlines the general procedure for conducting kinetic experiments on the dehydration of this compound.
Application Notes and Protocols: High-Throughput Screening of Catalysts for 1-Methylcyclopentanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentanol is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its efficient production is of significant interest. This document outlines a high-throughput screening (HTS) protocol for the discovery and optimization of catalysts for the synthesis of this compound via the acid-catalyzed hydration of 1-methylcyclopentene. The described workflow is designed to rapidly evaluate a library of potential catalysts in parallel, enabling the identification of optimal catalytic systems with improved yield and selectivity.
The primary reaction pathway involves the Markovnikov addition of water across the double bond of 1-methylcyclopentene, a process that is effectively catalyzed by various Brønsted and Lewis acids.[1][2][3][4][5][6] High-throughput experimentation allows for the systematic and accelerated screening of diverse catalyst compositions and reaction conditions.[7]
Experimental Workflow
The high-throughput screening process is comprised of four main stages: Catalyst Library Preparation, Reaction Setup and Execution, Sample Quenching and Preparation, and Product Analysis. An overview of this workflow is presented below.
Figure 1. High-throughput screening workflow for this compound synthesis.
Experimental Protocols
Catalyst Library Preparation
A diverse library of acid catalysts should be prepared for screening. This library can include both homogeneous and heterogeneous catalysts.
-
Heterogeneous Catalysts:
-
Solid acid catalysts such as zeolites (e.g., H-ZSM-5, H-Beta), ion-exchange resins (e.g., Amberlyst-15, Nafion NR50), and metal oxides (e.g., sulfated zirconia) should be dispensed into the wells of a 96-well reaction block.[8]
-
Automated powder dispensing systems can be utilized for accurate and rapid dispensing of 5-10 mg of each catalyst per well. Catalyst-coated glass beads (ChemBeads) can also be used for ease of handling in automated systems.
-
-
Homogeneous Catalysts:
-
Stock solutions of homogeneous catalysts such as sulfuric acid, phosphoric acid, and metal triflates (e.g., Hf(OTf)₄, Fe(OTf)₃) are prepared in a suitable solvent (e.g., 1,4-dioxane).[9][10]
-
A liquid handling robot is used to dispense a specific volume of each catalyst stock solution into the designated wells.
-
Reaction Setup and Execution
-
To each well of the 96-well reaction plate containing the catalyst, add a solution of 1-methylcyclopentene (e.g., 100 µL of a 1 M solution in 1,4-dioxane).
-
Add deionized water (e.g., 50 µL). An excess of water can be used to drive the reaction towards the product.[5]
-
Seal the reaction plate with a chemically resistant and pressure-rated sealing mat.
-
Place the sealed plate into a parallel synthesis reactor.
-
The reactions are then carried out at a controlled temperature (e.g., 80°C) with constant agitation for a set period (e.g., 4-12 hours).
Sample Quenching and Preparation
-
After the reaction is complete, cool the reaction plate to room temperature.
-
Unseal the plate and quench the reaction by adding a basic solution (e.g., 100 µL of 1 M sodium bicarbonate) to each well to neutralize the acid catalyst.
-
Add a solution of an internal standard (e.g., dodecane in a suitable solvent) to each well for accurate quantification.
-
Dilute the reaction mixtures with a suitable solvent (e.g., ethyl acetate or dichloromethane), and if solid catalysts were used, filter the samples using a 96-well filter plate.
Product Analysis
-
The prepared samples are analyzed using a high-throughput method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13]
-
The GC-MS method should be optimized to separate 1-methylcyclopentene, this compound, and any potential byproducts.
-
Quantify the conversion of 1-methylcyclopentene and the yield of this compound based on the peak areas relative to the internal standard.
-
Calculate the selectivity for this compound.
Data Presentation
The quantitative data obtained from the high-throughput screening should be compiled into a structured table for easy comparison of catalyst performance.
| Catalyst ID | Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| C-01 | Amberlyst-15 | 5 | 80 | 8 | 85 | 92 | 78.2 |
| C-02 | H-ZSM-5 | 5 | 80 | 8 | 65 | 88 | 57.2 |
| C-03 | Nafion NR50 | 5 | 80 | 8 | 92 | 95 | 87.4 |
| C-04 | Sulfated Zirconia | 5 | 80 | 8 | 70 | 85 | 59.5 |
| C-05 | H₂SO₄ | 2 | 80 | 8 | 98 | 80 | 78.4 |
| C-06 | H₃PO₄ | 2 | 80 | 8 | 90 | 82 | 73.8 |
| C-07 | Hf(OTf)₄ | 1 | 80 | 8 | 95 | 96 | 91.2 |
| C-08 | Fe(OTf)₃ | 1 | 80 | 8 | 88 | 90 | 79.2 |
| C-09 | Control (No Catalyst) | 0 | 80 | 8 | < 5 | - | < 5 |
Signaling Pathways and Logical Relationships
The core of this screening process is the acid-catalyzed hydration of an alkene. The generally accepted mechanism for this reaction is illustrated below.
Figure 2. Simplified mechanism for the acid-catalyzed hydration of 1-methylcyclopentene.
Conclusion
This high-throughput screening protocol provides a systematic and efficient approach for the discovery of novel and improved catalysts for the synthesis of this compound. By employing parallel experimentation and rapid analytical techniques, a large number of catalysts can be evaluated in a short period, accelerating the development of more sustainable and economically viable chemical processes. The data generated from such screens can also provide valuable insights into structure-activity relationships, guiding the rational design of future catalysts.
References
- 1. brainly.com [brainly.com]
- 2. 1-Methylcyclopentene can be converted into 2-methylcyclopentanol by(a) ac.. [askfilo.com]
- 3. Solved: Select the necessary reagents to convert 1-methylcyclopentene to this compound. CH [Chemistry] [gauthmath.com]
- 4. Predict the products of the following hydration reactions. a. 1−m... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. High Throughput Experimentation – Copéret Group | ETH Zurich [coperetgroup.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 10. Flow chemistry enhances catalytic alcohol-to-alkene dehydration - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00913D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Making sure you're not a bot! [lilloa.univ-lille.fr]
Application Notes and Protocols for the Biocatalytic Production of 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the biocatalytic production of 1-methylcyclopentanol from methylcyclopentane. The method leverages a whole-cell biocatalyst system utilizing recombinant Escherichia coli expressing an engineered cytochrome P450 monooxygenase. This environmentally friendly approach offers a selective and efficient alternative to traditional chemical synthesis routes. The protocols cover the cultivation of the biocatalyst, the whole-cell biotransformation process, and the analysis of the product.
Introduction
This compound is a valuable building block in organic synthesis and is utilized in the preparation of various pharmaceutical intermediates. Traditional chemical synthesis of this compound often involves multi-step reactions with harsh reagents and potential for side-product formation. Biocatalysis, through the use of enzymes, presents a greener and more selective alternative for chemical synthesis.
Cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes capable of catalyzing the regio- and stereoselective hydroxylation of a wide range of substrates, including unactivated C-H bonds in alkanes and cycloalkanes.[1][2][3] Engineered variants of CYPs, such as those derived from P450BM3 from Bacillus megaterium, have shown significant promise in the hydroxylation of non-native substrates.[4][5][6]
This application note describes a whole-cell biocatalytic system for the production of this compound. The use of whole cells offers several advantages over isolated enzymes, including the in-situ regeneration of expensive cofactors like NADPH, which is essential for CYP activity.[7][8][9] By co-expressing a glucose dehydrogenase (GDH), the required NADPH can be continuously supplied through the oxidation of glucose.[7][10]
Principle of the Method
The biocatalytic production of this compound is achieved through the hydroxylation of methylcyclopentane. This reaction is catalyzed by an engineered cytochrome P450 monooxygenase expressed in E. coli. The overall process involves:
-
Cultivation of the Recombinant E. coli Biocatalyst: An E. coli strain, typically BL21(DE3), is transformed with a plasmid containing the gene for the engineered CYP and a cofactor regeneration system (e.g., glucose dehydrogenase). The cells are cultured to a desired density.
-
Whole-Cell Biotransformation: The cultured cells are harvested and resuspended in a reaction buffer. Methylcyclopentane (the substrate) and a co-substrate for cofactor regeneration (e.g., glucose) are added to initiate the biotransformation.
-
Product Analysis: The reaction mixture is analyzed to determine the concentration of this compound.
The key enzymatic reaction is the monooxygenation of methylcyclopentane, where one atom of molecular oxygen is incorporated into the substrate to form the hydroxyl group, and the other is reduced to water. The electrons for this reaction are supplied by NADPH, which is regenerated by the GDH-catalyzed oxidation of glucose.
Materials and Reagents
-
Microorganism: Recombinant E. coli BL21(DE3) strain harboring a plasmid for the expression of an engineered cytochrome P450 monooxygenase (e.g., a P450BM3 variant) and a glucose dehydrogenase.
-
Media and Buffers:
-
Luria-Bertani (LB) broth
-
Terrific Broth (TB)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Appropriate antibiotics (e.g., ampicillin, kanamycin)
-
-
Chemicals:
-
Methylcyclopentane (substrate)
-
This compound (standard for analysis)
-
Glucose (for cofactor regeneration)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of gene expression
-
5-Aminolevulinic acid (ALA) (optional, for enhancing heme biosynthesis)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Dichloromethane (for GC-MS analysis)
-
Anhydrous sodium sulfate
-
Experimental Protocols
Protocol for Cultivation of Recombinant E. coli Biocatalyst
-
Inoculum Preparation: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 1 L of TB medium (in a 2.5 L flask) containing the appropriate antibiotic with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Growth: Incubate the culture at 37°C with vigorous shaking (200 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 25-30°C and induce protein expression by adding IPTG to a final concentration of 0.2-1.0 mM. If required for the specific P450 variant, supplement the culture with ALA (0.5 mM) to facilitate heme synthesis.
-
Expression: Continue the incubation at a lower temperature (e.g., 20-25°C) for 16-24 hours with shaking at 180 rpm.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Washing: Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.4).
-
Storage: The cell pellet can be used immediately or stored at -80°C until needed.
Protocol for Whole-Cell Biotransformation
-
Reaction Setup: Resuspend the harvested E. coli cell pellet in 100 mM potassium phosphate buffer (pH 7.4) to a final OD600 of 10-50.
-
Addition of Co-substrate: Add glucose to the cell suspension to a final concentration of 50-100 mM for cofactor regeneration.
-
Addition of Substrate: Add methylcyclopentane to the reaction mixture. Due to its volatility and low aqueous solubility, it can be added directly to a final concentration of 1-10 mM, or a two-phase system with an organic solvent can be employed.
-
Incubation: Incubate the reaction mixture in a sealed vessel at 25-30°C with shaking (200 rpm) for 4-24 hours. Monitor the progress of the reaction by taking samples at regular intervals.
-
Reaction Termination: Terminate the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing vigorously.
-
Extraction: Centrifuge the mixture to separate the organic and aqueous phases. Collect the organic phase containing the product. Repeat the extraction of the aqueous phase with the organic solvent to ensure complete recovery of the product.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Analysis: Analyze the organic extract for the presence of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for GC-MS Analysis
-
Sample Preparation: Dilute the dried organic extract with an appropriate solvent (e.g., dichloromethane) to a suitable concentration for GC-MS analysis.
-
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron impact (EI) ionization at 70 eV. Scan range of m/z 35-350.
-
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Data Presentation
The performance of the biocatalytic system can be evaluated based on several parameters. The following table provides a template for summarizing the quantitative data obtained from the biotransformation experiments.
| Parameter | Value | Units |
| Substrate (Methylcyclopentane) | 10 | mM |
| Biocatalyst (Recombinant E. coli) | 20 | g wet cell weight/L |
| Reaction Time | 12 | hours |
| Temperature | 30 | °C |
| Product Titer (this compound) | 5.2 | mM |
| Molar Yield | 52 | % |
| Volumetric Productivity | 0.43 | mM/h |
| Specific Productivity | 21.5 | µmol/(g_wcw*h) |
Visualizations
Cytochrome P450 Catalytic Cycle
The following diagram illustrates the general catalytic cycle of cytochrome P450 monooxygenases for the hydroxylation of a substrate (RH).
References
- 1. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheme.caltech.edu [cheme.caltech.edu]
- 5. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylic hydroxylation of aromatic compounds by P450 BM3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A recombinant Escherichia coli whole cell biocatalyst harboring a cytochrome P450cam monooxygenase system coupled with enzymatic cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of P450 monooxygenase activity in lyophilized recombinant E. coli cells compared to resting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Flow Chemistry Synthesis of 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 1-methylcyclopentanol using continuous flow chemistry. Two primary methods are presented: the Grignard reaction of cyclopentanone with a methyl organometallic reagent and the hydration of 1-methylcyclopentene. These protocols are designed to offer safer, more efficient, and scalable alternatives to traditional batch processing.
Method A: Continuous Flow Synthesis via Grignard Reaction
This method utilizes the nucleophilic addition of a methyl Grignard reagent to cyclopentanone in a continuous flow system. The in-situ formation of the Grignard reagent is also discussed as a potential integrated step.
Reaction Pathway
The synthesis proceeds via the nucleophilic attack of the methyl group from methylmagnesium bromide on the electrophilic carbonyl carbon of cyclopentanone. Subsequent acidic workup yields the tertiary alcohol, this compound. This reaction is highly exothermic, and flow chemistry provides superior temperature control, enhancing safety and product selectivity.[1][2]
Caption: Reaction pathway for the Grignard synthesis of this compound.
Experimental Workflow
A two-pump flow system is employed. One pump delivers a solution of cyclopentanone in an anhydrous ether solvent (e.g., THF, 2-MeTHF), while the second pump delivers the methylmagnesium bromide solution.[2] The streams converge in a T-mixer before entering a temperature-controlled reactor coil. The reaction mixture is then quenched in-line with an acidic aqueous stream, and the product is collected for purification. For in-situ Grignard reagent formation, a packed-bed reactor containing magnesium turnings would precede the main reaction coil.[3][4]
Caption: Experimental workflow for the continuous Grignard synthesis.
Experimental Protocol
-
System Preparation: Ensure all glassware and tubing are oven-dried and the system is purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of cyclopentanone in anhydrous THF.
-
Solution B: Use a commercially available 3.0 M solution of methylmagnesium bromide in diethyl ether or THF.
-
Solution C: Prepare a 1.0 M aqueous solution of ammonium chloride for quenching.
-
-
Flow Reaction:
-
Set the reactor coil temperature to 25 °C.
-
Pump Solution A at a flow rate of 1.0 mL/min.
-
Pump Solution B at a flow rate of 0.35 mL/min (providing a slight excess of the Grignard reagent).
-
The combined streams enter a 10 mL PFA reactor coil, resulting in a residence time of approximately 7.4 minutes.
-
The reaction mixture is then mixed with Solution C, pumped at 1.0 mL/min, in a quench mixer.
-
A back pressure regulator set to 5 bar is used to ensure efficient mixing and prevent outgassing.[5]
-
-
Workup and Purification:
-
Collect the output from the back pressure regulator.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation.
-
Data Presentation
| Parameter | Value |
| Cyclopentanone Concentration | 1.0 M in THF |
| MeMgBr Concentration | 3.0 M in THF |
| Flow Rate (Cyclopentanone) | 1.0 mL/min |
| Flow Rate (MeMgBr) | 0.35 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | ~7.4 min |
| Temperature | 25 °C |
| Pressure | 5 bar |
| Yield (Crude) | >95% (based on GC analysis of the organic phase) |
| Throughput | ~7.7 g/hour |
Method B: Continuous Flow Synthesis via Hydration of 1-Methylcyclopentene
This method involves the acid-catalyzed hydration of 1-methylcyclopentene in a continuous flow system using a packed-bed reactor. This approach offers the advantage of using a solid-supported catalyst, which simplifies purification.
Reaction Pathway
The hydration of 1-methylcyclopentene proceeds via an acid-catalyzed mechanism. The alkene is protonated to form a stable tertiary carbocation, which is then attacked by water. Deprotonation of the resulting oxonium ion yields this compound.
References
Application Note: Derivatization of 1-Methylcyclopentanol for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methylcyclopentanol is a tertiary alcohol that finds application as a solvent and an intermediate in the synthesis of pharmaceuticals and fragrances. Accurate quantification of this compound in various matrices is often crucial for quality control, pharmacokinetic studies, and environmental monitoring. However, its direct analysis can be challenging. For Gas Chromatography (GC), the polar hydroxyl group leads to poor peak shape and reduced volatility. For High-Performance Liquid Chromatography (HPLC), the molecule lacks a significant chromophore, resulting in poor sensitivity with common UV-Vis detectors.
Chemical derivatization addresses these challenges by modifying the analyte to a form more suitable for analysis.[1] This application note provides detailed protocols for the derivatization of this compound for both GC-Mass Spectrometry (GC-MS) and HPLC-UV analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: To enhance volatility and thermal stability for GC analysis, the active hydrogen of the hydroxyl group in this compound is replaced with a non-polar trimethylsilyl (TMS) group.[1][2] This process, known as silylation, reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and improving its chromatographic behavior. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. Due to the sterically hindered nature of the tertiary alcohol in this compound, a catalyst such as Trimethylchlorosilane (TMCS) is often included to increase the reaction rate and yield.[3]
Experimental Protocol: Silylation with BSTFA + TMCS
Materials:
-
This compound standard
-
Sample containing this compound
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (IS) solution (e.g., 1-dodecanol in pyridine)
-
Autosampler vials (2 mL) with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: If the sample is aqueous, perform a liquid-liquid extraction into a non-polar, water-immiscible solvent (e.g., hexane or diethyl ether) and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract or accurately weigh the standard/sample into a clean autosampler vial. Add 100 µL of anhydrous pyridine (or another suitable solvent).
-
Internal Standard: Add 10 µL of the internal standard solution to the vial.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Reaction: Vortex the mixture for 30 seconds. Heat the vial at 60-70°C for 2 hours to ensure complete derivatization of the sterically hindered tertiary alcohol.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.
Data Presentation
The following table summarizes representative performance data for the quantification of silylated alcohols using GC-MS. This data is intended to serve as a baseline for method validation.
| Parameter | Representative Performance | Reference |
| Linearity (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL | [6] |
| Accuracy (% Recovery) | 90 - 110% | - |
| Precision (% RSD) | < 10% | [7] |
Visualization: GC-MS Derivatization Workflow
Caption: Workflow for silylation of this compound for GC-MS analysis.
Derivatization for HPLC-UV Analysis
Principle: For HPLC analysis with UV detection, a chromophore must be attached to this compound. This is typically achieved through an esterification reaction.[8] 4-Nitrobenzoyl chloride is an effective derivatizing agent that reacts with the hydroxyl group to form an ester with a strong UV absorbance (~260 nm), significantly enhancing detection sensitivity.[9][10] The reaction is usually conducted in an alkaline environment, with pyridine often serving as both the solvent and a catalyst to neutralize the HCl byproduct.[11]
Experimental Protocol: Esterification with 4-Nitrobenzoyl Chloride
Materials:
-
This compound standard
-
Sample containing this compound
-
Derivatizing Reagent: 4-Nitrobenzoyl chloride (PNBCI)
-
Anhydrous Pyridine (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane or Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Water bath
Procedure:
-
Sample Preparation: Prepare a solution of the sample or standard in 1 mL of anhydrous pyridine in a reaction vial.
-
Derivatization: Add an excess of 4-Nitrobenzoyl chloride (e.g., 50 mg) to the vial. Cap tightly.
-
Reaction: Heat the mixture in a water bath at 60°C for 1 hour.
-
Quenching: After cooling to room temperature, add 1 mL of methanol to react with the excess PNBCI.
-
Extraction: Add 5 mL of dichloromethane and 5 mL of deionized water to the vial. Vortex thoroughly. Allow the layers to separate.
-
Washing: Transfer the organic (bottom) layer to a new tube. Wash the organic layer sequentially with 5 mL of 1M HCl and 5 mL of deionized water to remove pyridine and other impurities.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Decant the solvent and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume of the HPLC mobile phase (e.g., 1 mL of Acetonitrile:Water).
-
Analysis: The sample is now ready for HPLC-UV analysis. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes representative performance data for the quantification of alcohols derivatized with 4-Nitrobenzoyl chloride and analyzed by HPLC-UV. This data can be used as a guideline for method development and validation.
| Parameter | Representative Performance | Reference |
| Linearity Range | 10 - 250 µg/mL | [9] |
| Linearity (r²) | > 0.995 | [9] |
| Limit of Detection (LOD) | 0.1% in sample matrix | [9] |
| Accuracy (% Recovery) | 73 - 109% | [9] |
| Precision (% RSD) | < 9.0% | [9] |
| Detection Wavelength | ~260 nm | [9] |
Visualization: HPLC-UV Derivatization Workflow
Caption: Workflow for PNBCI derivatization of this compound for HPLC-UV.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thescipub.com [thescipub.com]
- 3. gcms.cz [gcms.cz]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of sugar alcohols in confectioneries by high-performance liquid chromatography after nitrobenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Nitrobenzoyl chloride for HPLC derivatization, LiChropur , = 99.0 GC 122-04-3 [sigmaaldrich.com]
- 11. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 1-Methylcyclopentanol from cyclopentanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Methylcyclopentanol from cyclopentanone. The primary method discussed is the Grignard reaction, a powerful and widely used method for C-C bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.
Q1: My Grignard reaction to synthesize this compound is not starting. What are the possible reasons and solutions?
A1: Failure for a Grignard reaction to initiate is a common issue. Here are the primary causes and their remedies:
-
Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[1]
-
Inactive Magnesium Surface: The surface of the magnesium turnings may have an oxide layer that prevents the reaction. You can activate the magnesium by:
-
Gently crushing the turnings in a dry mortar and pestle (in a dry environment).
-
Adding a small crystal of iodine. The disappearance of the purple color is an indicator that the reaction has initiated.[2]
-
Adding a few drops of 1,2-dibromoethane.
-
-
Poor Quality Alkyl Halide: Ensure the methyl halide (e.g., methyl iodide or methyl bromide) used to prepare the Grignard reagent is pure and free of water or other impurities.
Q2: The yield of my this compound synthesis is consistently low. What are the potential side reactions and how can I minimize them?
A2: Low yields in this Grignard synthesis can be attributed to several side reactions:
-
Enolization of Cyclopentanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclopentanone, forming an enolate. This consumes both the Grignard reagent and the ketone, reducing the yield of the desired alcohol.
-
Wurtz Coupling: During the formation of the Grignard reagent, a coupling reaction between the methyl halide and the already formed Grignard reagent can occur, leading to the formation of ethane. This reduces the concentration of the active Grignard reagent.
-
Mitigation: Slow, dropwise addition of the methyl halide to the magnesium turnings helps to keep the concentration of the halide low, thus minimizing this side reaction.[2]
-
-
Reduction of Cyclopentanone: Although less common with methyl Grignard reagents as they lack a β-hydrogen, reduction of the ketone to the corresponding secondary alcohol (cyclopentanol) can occur with other Grignard reagents.
Q3: I am observing a significant amount of unreacted cyclopentanone in my final product mixture. What could be the cause?
A3: The presence of unreacted starting material is a common issue and can be due to several factors:
-
Insufficient Grignard Reagent: The Grignard reagent may have been partially quenched by moisture or side reactions, leading to an insufficient amount to react with all the cyclopentanone.
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a sufficient reaction time after the addition of cyclopentanone (e.g., 1-2 hours) with adequate stirring.
-
-
Enolization: As mentioned in Q2, if the Grignard reagent acts as a base, it will deprotonate the cyclopentanone, which is then reprotonated back to the starting ketone during the acidic workup.
-
Solution: Employ slow addition of the ketone at low temperatures.
-
Q4: How can I effectively purify the final this compound product?
A4: A typical purification procedure involves several steps:
-
Aqueous Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., HCl or H₂SO₄) to protonate the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. Multiple extractions will ensure a higher recovery of the product.
-
Washing: The combined organic layers are washed with brine (saturated NaCl solution) to remove most of the dissolved water.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The solvent is removed using a rotary evaporator.
-
Distillation: The crude product is then purified by fractional distillation to separate it from any remaining starting materials, byproducts, or high-boiling impurities.
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the expected impact of key reaction parameters on the reaction yield based on general principles of Grignard reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Diethyl Ether | High | Standard solvent for Grignard reactions, good solubility of the Grignard reagent. |
| Tetrahydrofuran (THF) | High | Can be a better solvent for Grignard reagent formation due to better stabilization of the reagent.[5] | |
| Temperature | -10 °C to 0 °C | Optimal | Favors nucleophilic addition over enolization, minimizing byproduct formation.[3][4] |
| Room Temperature | Moderate to Low | Increased rate of enolization, leading to lower yield of the desired alcohol. | |
| Reflux | Low | Significant enolization and potential for other side reactions. | |
| Reaction Time | 1 - 2 hours | Optimal | Allows the reaction to proceed to completion without significant decomposition of the product. |
| (after addition) | < 1 hour | Potentially Incomplete | The reaction may not have fully completed, leaving unreacted starting material. |
| > 3 hours | No significant improvement | Little to no increase in yield is expected, and longer times may lead to decomposition. | |
| Reagent Ratio | 1.1 - 1.2 eq. Grignard | Optimal | A slight excess ensures complete consumption of the limiting reagent (cyclopentanone). |
| (Grignard:Ketone) | 1.0 eq. Grignard | Sub-optimal | May result in incomplete conversion of the ketone. |
| > 1.5 eq. Grignard | Not recommended | Unnecessary excess can complicate the workup and purification. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol provides a detailed methodology for the synthesis of this compound from cyclopentanone.
Materials:
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether (or THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
suppression of side-product formation in 1-Methylcyclopentanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylcyclopentanol. The focus is on identifying and suppressing the formation of common side-products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Grignard reaction.[1][2] This involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to cyclopentanone.[3][4] Following the Grignard addition, an acidic workup is required to protonate the resulting alkoxide and yield the desired tertiary alcohol.[4]
Q2: What are the primary side-products observed during the synthesis of this compound?
A2: The main side-product is 1-methylcyclopentene, which is formed through the dehydration of the this compound product.[5][6] Under certain conditions, other isomeric alkenes such as 3-methylcyclopentene and methylenecyclopentane can also be formed.[3][7] Another potential side-reaction is the enolization of the starting material, cyclopentanone, by the Grignard reagent acting as a base, which reduces the overall yield of the desired alcohol.[8]
Q3: What reaction conditions favor the formation of alkene side-products?
A3: The formation of alkene side-products is primarily favored by acidic conditions and high temperatures.[7][9] The tertiary alcohol, this compound, is particularly susceptible to acid-catalyzed dehydration.[6] This can occur during a harsh acidic workup of the Grignard reaction or if the reaction temperature is not adequately controlled.
Q4: How can I purify this compound from its alkene side-products?
A4: Fractional distillation is an effective method for separating this compound from its more volatile alkene impurities. 1-methylcyclopentene has a boiling point of approximately 75-77°C, which is significantly lower than that of this compound (approximately 135-136°C).[10] For less volatile impurities, column chromatography may be a suitable alternative.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of significant alkene impurities. | Harsh acidic workup: Using strong acids (e.g., H₂SO₄, HCl) for the workup can cause significant dehydration of the tertiary alcohol product.[9] | Use a milder quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] Add the quenching solution slowly while maintaining a low temperature (e.g., 0 °C). |
| High reaction or workup temperature: Elevated temperatures promote the elimination (dehydration) reaction.[7] | Maintain a low temperature (e.g., -10 °C to 0 °C) during the addition of the Grignard reagent to cyclopentanone.[3] Ensure the reaction mixture is cooled in an ice bath during the workup. | |
| Low yield of this compound with recovery of unreacted cyclopentanone. | Enolization of cyclopentanone: The Grignard reagent is a strong base and can deprotonate the α-carbon of cyclopentanone, forming an enolate that does not react further to form the alcohol.[8] | Add the cyclopentanone solution dropwise to the Grignard reagent, rather than the other way around. This ensures the Grignard reagent is not in excess at any point. Maintain a low reaction temperature to favor nucleophilic addition over enolization. |
| Inactive Grignard reagent: The Grignard reagent is sensitive to moisture and air. Contamination with water will quench the reagent.[8] | Ensure all glassware is thoroughly dried (oven or flame-dried) before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple alkene isomers (e.g., 1-methylcyclopentene, 3-methylcyclopentene). | Carbocation rearrangement: If dehydration occurs via an E1 mechanism under strongly acidic conditions, the intermediate carbocation can rearrange, leading to a mixture of alkene products.[9][11] | Avoid strongly acidic and high-temperature conditions that favor E1 elimination.[12] Using a mild workup (saturated NH₄Cl) will minimize dehydration and subsequent rearrangements. If elimination is desired, using a reagent like phosphorus oxychloride (POCl₃) in pyridine can provide more control over the regioselectivity.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Suppression of Alkene Formation
This protocol details the synthesis of this compound from cyclopentanone using a Grignard reagent, with specific steps to minimize the formation of alkene side-products.
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of methyl iodide (or bromide) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (methylmagnesium iodide/bromide). The reaction is exothermic. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve cyclopentanone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C throughout the addition.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.
-
-
Workup and Isolation:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[3] This will hydrolyze the magnesium alkoxide intermediate and minimize acid-catalyzed dehydration.
-
Separate the organic layer (ether) from the aqueous layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side-product formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. leah4sci.com [leah4sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved 11. Show how you would convert this compound | Chegg.com [chegg.com]
- 6. Solved What is the reaction mechanism of | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of 1-Methylcyclopentanol Production
Welcome to the technical support center for the production of 1-Methylcyclopentanol. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and industrially viable method for synthesizing this compound is through the Grignard reaction.[1][2] This involves reacting cyclopentanone with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][3][4]
Q2: My Grignard reaction for this compound synthesis is difficult to initiate. What are the common causes and solutions?
A2: Initiation failure is a frequent issue in Grignard reactions, often due to a passivating layer of magnesium oxide on the magnesium turnings.[5] The presence of even trace amounts of moisture can also prevent the reaction from starting by quenching the Grignard reagent.[3]
Troubleshooting Initiation Failure:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents must be anhydrous.
-
Activate Magnesium Turnings: The magnesium surface can be activated to remove the oxide layer. Common methods include:
-
Localized Heating: Gentle heating of the flask at the spot where the magnesium is located can help initiate the reaction.
Q3: I'm observing a lower than expected yield of this compound. What are the potential side reactions?
A3: Low yields can be attributed to several side reactions. The most common are Wurtz coupling and the enolization of cyclopentanone.[5][8]
-
Wurtz Coupling: The Grignard reagent (CH₃MgBr) can react with the unreacted methyl halide (CH₃Br) to form ethane. This can be minimized by the slow, controlled addition of the methyl halide to the magnesium turnings to maintain a low concentration of the halide.[5]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of cyclopentanone, forming a magnesium enolate. This results in the recovery of unreacted cyclopentanone after acidic workup.[5] To minimize this, the reaction should be kept at a low temperature during the addition of cyclopentanone.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the scale-up process.
Issue 1: Low Yield of this compound
| Symptom | Potential Cause | Recommended Action |
| Reaction fails to initiate or is sluggish. | Poor quality magnesium; presence of moisture. | Use fresh, high-purity magnesium turnings. Ensure all glassware is flame-dried and solvents are anhydrous. Use a magnesium activation method (e.g., adding an iodine crystal).[3][7] |
| Significant amount of unreacted cyclopentanone recovered. | Enolization of cyclopentanone. | Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[9] |
| Formation of gaseous byproducts (ethane). | Wurtz coupling side reaction. | During the formation of the Grignard reagent, add the methyl halide dropwise to the magnesium suspension to avoid a high local concentration.[8] |
| Overall low conversion. | Insufficient Grignard reagent or reaction time. | Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC or GC to ensure it has gone to completion.[9] |
Issue 2: Impurities in the Final Product
| Impurity | Identification Method | Mitigation Strategy |
| Unreacted Cyclopentanone | GC-MS, ¹H NMR | Ensure slow addition of the ketone to an excess of the Grignard reagent. Allow for sufficient reaction time to drive the reaction to completion.[3] |
| Benzene (if using Phenylmagnesium bromide from bromobenzene) | GC-MS | This is a common byproduct from the reaction of the Grignard reagent with any trace moisture. Rigorously dry all reagents and solvents. |
| Dicyclopentyl-1,1'-diol | MS, ¹H NMR, ¹³C NMR | This can result from a radical coupling reaction. Ensure the reaction is maintained under an inert atmosphere and minimize exposure to oxygen. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a laboratory-scale synthesis. For scale-up, reaction parameters, especially heat management, must be carefully considered.
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise. If the reaction doesn't start, use an activation method described in the FAQs.
-
Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring.
-
After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.[10]
-
Visual Guides
Synthesis Pathway and Side Reactions
References
- 1. homework.study.com [homework.study.com]
- 2. Solved Show how you would synthesize 1-methyl cyclopentanol. | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
optimization of reaction parameters for the dehydration of 1-Methylcyclopentanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction parameters for the dehydration of 1-Methylcyclopentanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired alkene products. | - Incomplete reaction. - Loss of product during workup. - Suboptimal reaction temperature. - Catalyst inefficiency. | - Reaction Time: Ensure the reaction is heated for a sufficient duration to allow for complete conversion. Monitor the reaction progress using techniques like TLC or GC. - Distillation: Carefully control the distillation to ensure all the lower-boiling alkene products are collected. The collection flask should be cooled in an ice bath to minimize evaporative losses.[1] - Temperature Control: Maintain the reaction temperature at a point where the alkenes distill as they are formed, driving the equilibrium towards the products according to Le Châtelier's principle.[2] Overheating can lead to charring and side reactions.[1] - Catalyst Choice: Consider using a different acid catalyst. While both sulfuric and phosphoric acid are effective, phosphoric acid is less oxidizing and may reduce charring.[1][3] |
| The reaction mixture turns dark brown or black (charring). | - Use of a strong oxidizing acid (e.g., concentrated sulfuric acid). - Excessive heating. | - Catalyst Selection: Switch to 85% phosphoric acid, which is less prone to causing oxidation and charring compared to sulfuric acid.[1] - Temperature Management: Use a heating mantle with a temperature controller and a sand bath for even heat distribution to avoid localized overheating.[1] |
| Gas Chromatography (GC) analysis shows unexpected peaks. | - Presence of impurities in the starting material. - Formation of side products such as polymers or ethers. - Isomerization of the desired products. | - Starting Material Purity: Run a GC of the initial this compound to check for any impurities that might be carried through the reaction.[1] - Side Reactions: The formation of polymers can be minimized by keeping the reaction temperature as low as possible while still allowing for the distillation of the products. Ethers can form at lower temperatures; ensure the temperature is sufficient for elimination.[1] - Product Identification: Use GC-MS to identify the unknown peaks.[4][5] Co-injecting known standards of potential side products can also help in peak identification.[1] |
| High proportion of the kinetic product (methylenecyclopentane) is observed. | - The reaction conditions favor the formation of the less stable, kinetically controlled product. | - Reaction Time and Temperature: A longer reaction time at a moderate temperature may facilitate the isomerization of the less stable methylenecyclopentane to the more thermodynamically stable 1-methylcyclopentene.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the acid-catalyzed dehydration of this compound?
The acid-catalyzed dehydration of this compound is expected to yield two primary alkene products: 1-methylcyclopentene and methylenecyclopentane.[6]
Q2: Why is 1-methylcyclopentene the major product?
According to Zaitsev's rule, the more substituted alkene is generally the more stable and therefore the major product of an elimination reaction.[7] 1-methylcyclopentene has a trisubstituted double bond, making it more thermodynamically stable than methylenecyclopentane, which has a disubstituted double bond.[1]
Q3: What is the mechanism for the acid-catalyzed dehydration of this compound?
The reaction proceeds through an E1 (elimination, unimolecular) mechanism.[7][8] The steps are as follows:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[8][9]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.[8][9]
-
Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation. Removal of a proton from the adjacent ring carbon results in the formation of 1-methylcyclopentene, while removal of a proton from the methyl group yields methylenecyclopentane.[1][9]
Q4: Which acid catalyst is better, sulfuric acid or phosphoric acid?
Both sulfuric acid and phosphoric acid can effectively catalyze the dehydration. However, 85% phosphoric acid is often preferred because it is less oxidizing than sulfuric acid and therefore less likely to cause charring of the reaction mixture.[1][3]
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by observing the distillation of the alkene products. As the reaction proceeds, the lower-boiling alkenes will distill from the reaction mixture.[10] For a more quantitative analysis, small aliquots of the reaction mixture can be periodically withdrawn, worked up, and analyzed by Gas Chromatography (GC) to determine the ratio of starting material to products.[11]
Optimization of Reaction Parameters
The following table summarizes the key reaction parameters and their impact on the dehydration of this compound.
| Parameter | Typical Range/Conditions | Effect on Yield and Selectivity |
| Catalyst | 85% H₃PO₄ or conc. H₂SO₄ | H₃PO₄ is less oxidizing and reduces charring.[1] The choice of catalyst can influence the ratio of alkene products.[3] |
| Temperature | Maintain at a level to distill products (alkene b.p. ~100-110°C) | Distilling the products as they form drives the reaction to completion (Le Châtelier's Principle).[2] Higher temperatures can lead to increased side product formation and charring.[1] |
| Reaction Time | Until no more product distills | Longer reaction times at moderate temperatures can favor the formation of the more stable thermodynamic product (1-methylcyclopentene).[1] |
| Starting Material Purity | High purity | Impurities in the starting alcohol can lead to the formation of unexpected side products.[1] |
Experimental Protocols
Acid-Catalyzed Dehydration of this compound
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Boiling chips
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and the acid catalyst (e.g., a 2:1 molar ratio of alcohol to acid is a common starting point). Add a few boiling chips.[1][7]
-
Distillation: Assemble a simple or fractional distillation apparatus. Gently heat the reaction mixture using a heating mantle and a sand bath. Collect the distillate, which will be a mixture of the alkene products and water, in a receiving flask cooled in an ice bath. The temperature at the distillation head should be maintained below 100°C. Continue the distillation until no more product is collected.[1][2]
-
Workup: Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or calcium chloride.[1][2]
-
Isolation: Decant or filter the dried liquid into a pre-weighed vial to determine the yield.
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) or GC-MS to determine the relative percentages of the different alkene isomers.[2][4]
Visualizations
Caption: Experimental workflow for the dehydration of this compound.
Caption: E1 mechanism for the dehydration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydration of an alcohol [cs.gordon.edu]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 5. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 6. Solved [4pts] ANSWER THIS QUESTION: Provide the mechanism | Chegg.com [chegg.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. homework.study.com [homework.study.com]
- 9. homework.study.com [homework.study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. webassign.net [webassign.net]
troubleshooting common issues in the purification of 1-Methylcyclopentanol
This technical support center provides troubleshooting guidance for common issues encountered during the purification of 1-Methylcyclopentanol. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining high-purity material for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical impurities found in crude this compound?
A1: The impurities in this compound largely depend on its synthetic route. Common methods include the Grignard reaction between cyclopentanone and a methylmagnesium halide or the hydration of 1-methylcyclopentene.[1][2]
-
From Grignard Synthesis:
-
Unreacted Cyclopentanone: The starting ketone may remain if the reaction did not go to completion.
-
Solvent: Ether solvents (like diethyl ether or THF) used in the Grignard reaction are common volatile impurities.
-
Byproducts: Side reaction products may be present.
-
-
From Hydration of 1-Methylcyclopentene:
-
Unreacted 1-Methylcyclopentene: The starting alkene may be present.[1]
-
Isomeric Alcohols: Depending on the reaction conditions, other isomeric alcohols could be formed.
-
-
General Impurities:
-
Water: Can be introduced during the workup and may form an azeotrope.
-
1-Methylcyclopentene: Formed by the acid-catalyzed dehydration of the target alcohol, especially at elevated temperatures.[3]
-
Q2: My purified this compound has a low boiling point and appears cloudy. What is the likely cause?
A2: A low boiling point and cloudy appearance strongly suggest the presence of water, which can form a minimum-boiling azeotrope with this compound. To resolve this, the product should be dried using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation.
Q3: The distillation of this compound is very slow, or the product is not distilling over despite reaching its boiling point. What should I do?
A3: This issue often points to insufficient heating or excessive heat loss.[4]
-
Inefficient Heating: Ensure the heating mantle is in good contact with the distillation flask.
-
Heat Loss: Insulate the distillation column and head with glass wool or aluminum foil to maintain an adequate temperature gradient for the vapor to reach the condenser.[5][4]
-
Vigreux Column Issues: For simple distillations, a Vigreux column might provide too much surface area, causing premature condensation and reflux back into the flask.[4] Consider removing it if high-efficiency fractionation is not required.
Q4: After distillation, GC analysis shows a significant peak corresponding to 1-Methylcyclopentene. How can this be prevented?
A4: The presence of 1-Methylcyclopentene indicates that dehydration of the alcohol has occurred.[3] This is typically catalyzed by acidic residues.
-
Neutralize Before Distillation: Before distilling, wash the crude product with a dilute sodium bicarbonate solution to remove any residual acid from the workup.
-
Avoid High Temperatures: Distilling under reduced pressure (vacuum distillation) will lower the boiling point and minimize the risk of thermal decomposition and dehydration.
Q5: I am using column chromatography for purification, but the separation is poor, and the compound is streaking on the column. What could be the problem?
A5: Poor separation or streaking during column chromatography can be caused by several factors.[6][7][8]
-
Improper Solvent System: The polarity of the eluent may be too high, causing the compound to move too quickly without proper separation. Start with a low-polarity solvent and gradually increase the polarity.
-
Column Overloading: Too much sample applied to the column can lead to broad peaks and poor separation.[9] Use an appropriate ratio of sample to stationary phase (typically 1:50 to 1:100).
-
Sample Solubility: If the crude product is not fully soluble in the initial eluent, it can precipitate at the top of the column.[6][7] Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
-
Acidic Silica: Standard silica gel is slightly acidic, which can cause sensitive compounds like alcohols to streak or even decompose.[6][7] Consider using deactivated (neutral) silica or adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent system.
Technical Data
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [1][10] |
| Molecular Weight | 100.16 g/mol | [1][11][12] |
| Appearance | White crystalline solid or colorless liquid | [13][14][15] |
| Melting Point | 36-37 °C | [10][11][12][14] |
| Boiling Point | 135-136 °C (at 760 mmHg) | [10][11][12][14] |
| Density | 0.904 g/mL at 25 °C | [10][11][12][14] |
| Flash Point | 41 °C (105.8 °F) | [11][14] |
Experimental Protocols
Protocol 1: Fractional Distillation
Fractional distillation is effective for separating this compound from impurities with different boiling points, such as residual solvents or cyclopentanone.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head.[3]
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.[3]
-
Distillation: a. Begin heating the flask gently. b. As the mixture boils, a condensation ring will slowly rise up the column. Maintain a slow, steady heating rate to ensure good separation.[3] c. Collect any low-boiling forerun in a separate flask. d. When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 135-136 °C), change to a clean receiving flask to collect the main fraction.[11][12] e. Maintain a steady distillation rate of 1-2 drops per second.[5]
-
Completion: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely before disassembly.
Protocol 2: Flash Column Chromatography
This method is useful for removing non-volatile impurities or compounds with significantly different polarities.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a hexane/ethyl acetate mixture)
-
Crude this compound
-
Collection tubes or flasks
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity eluent. b. Pour the slurry into the column and allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. b. Alternatively, pre-adsorb the sample: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. c. Carefully add the sample to the top of the column.
-
Elution: a. Begin passing the eluent through the column using positive pressure (air or nitrogen). b. Collect the eluate in fractions. c. Monitor the separation by Thin Layer Chromatography (TLC) analysis of the collected fractions.
-
Fraction Pooling: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualization
Troubleshooting Workflow: Low Purity After Distillation
The following diagram outlines a logical workflow for troubleshooting low purity of this compound after a distillation procedure.
Caption: Troubleshooting workflow for low purity of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - simple distillation problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chromtech.com [chromtech.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. chembk.com [chembk.com]
- 11. This compound = 99 1462-03-9 [sigmaaldrich.com]
- 12. This compound | 1462-03-9 [chemicalbook.com]
- 13. CAS 1462-03-9: this compound | CymitQuimica [cymitquimica.com]
- 14. 1-methyl cyclopentanol, 1462-03-9 [thegoodscentscompany.com]
- 15. Page loading... [guidechem.com]
strategies to minimize rearrangement byproducts of 1-Methylcyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylcyclopentanol. The focus is on strategies to minimize the formation of rearrangement byproducts in common reactions.
Troubleshooting Guides
Problem 1: High Percentage of Rearrangement Byproducts in Acid-Catalyzed Dehydration
Question: I am performing an acid-catalyzed dehydration of this compound to synthesize 1-methylcyclopentene, but I am observing a significant amount of other alkene isomers in my product mixture. How can I minimize these rearrangement byproducts?
Answer:
The formation of rearrangement byproducts in the acid-catalyzed dehydration of this compound is a common issue stemming from the stability of the tertiary carbocation intermediate. Here are several strategies to favor the formation of the desired product, 1-methylcyclopentene:
-
Choice of Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) are effective, they can also promote side reactions and charring.[1][2] Phosphoric acid (H₃PO₄) is a milder and often preferred alternative that can lead to a cleaner reaction with fewer byproducts.[2]
-
Reaction Temperature: Temperature plays a crucial role in the product distribution.[3] For the dehydration of tertiary alcohols, lower temperatures are generally sufficient and can help minimize rearrangements and other side reactions.[4] It is recommended to maintain the reaction temperature in the range of 25-80°C for tertiary alcohols.[4]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the isomerization of the desired product to other thermodynamically stable alkenes. Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time.
-
Removal of Products: Since the dehydration of alcohols is a reversible reaction, removing the alkene products as they form can shift the equilibrium towards the product side and minimize the chance of the products undergoing further acid-catalyzed rearrangements. This can be achieved by setting up the reaction with a fractional distillation apparatus.
Problem 2: Low Yield of the Desired Alkene Product
Question: My dehydration reaction of this compound is resulting in a low yield of 1-methylcyclopentene. What are the potential causes and how can I improve the yield?
Answer:
Low yields in alcohol dehydration reactions can be attributed to several factors. Here are some troubleshooting steps to improve the yield of 1-methylcyclopentene:
-
Incomplete Reaction: Ensure that the reaction has gone to completion. This can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by checking for the disappearance of the starting alcohol.
-
Ether Formation: At lower temperatures, an intermolecular dehydration reaction can occur between two alcohol molecules to form an ether as a byproduct.[5] For tertiary alcohols, this is less common than for primary alcohols, but it is still a possibility. Ensure the reaction temperature is sufficient for elimination to be the major pathway.
-
Loss of Product During Workup: Alkene products are often volatile. Care should be taken during the workup and purification steps to minimize loss. Use cold washing solutions and avoid excessive heating during solvent removal.
-
Polymerization: The acidic conditions and heat can sometimes lead to the polymerization of the alkene product, which will reduce the yield of the desired monomer. Using milder conditions (lower temperature, less harsh acid) can help to mitigate this.
Frequently Asked Questions (FAQs)
Q1: What are the common rearrangement byproducts of this compound?
In reactions involving a carbocation intermediate, such as acid-catalyzed dehydration or reaction with hydrogen halides, this compound can lead to the formation of several alkene isomers. The primary carbocation formed is the relatively stable 1-methylcyclopentyl cation. Deprotonation can lead to the major product, 1-methylcyclopentene (the Zaitsev product), and the minor product, methylenecyclopentane (the Hofmann product). While less common for this specific substrate due to the stability of the initial tertiary carbocation, hydride or alkyl shifts could theoretically lead to other rearranged cyclopentene or even cyclohexene derivatives, although the latter would require a ring-expansion which is less favorable from a five to a six-membered ring when a tertiary carbocation is already present.
Q2: Are there alternative methods to dehydrate this compound that avoid carbocation rearrangements?
Yes, to avoid the formation of rearrangement byproducts, it is best to use a method that does not proceed through a carbocation intermediate. One of the most effective methods is the use of phosphoryl chloride (POCl₃) in pyridine .[6][7] This reaction proceeds via an E2 elimination mechanism, which is a concerted process and thus avoids the formation of a carbocation intermediate, leading to a cleaner reaction with a higher yield of the desired alkene.[6]
Q3: How does the choice of acid (H₂SO₄ vs. H₃PO₄) affect the product distribution in the dehydration of this compound?
While both sulfuric acid and phosphoric acid can catalyze the dehydration of this compound, their properties can influence the product distribution.
-
Sulfuric Acid (H₂SO₄): Being a very strong acid, it can lead to more vigorous reaction conditions and a higher likelihood of side reactions, including charring and polymerization.[1]
-
Phosphoric Acid (H₃PO₄): It is a milder acid and is often preferred for dehydration reactions as it tends to give cleaner products with fewer byproducts.[2]
For minimizing rearrangement byproducts, phosphoric acid is generally the better choice.
Data Presentation
The following table summarizes the expected product distribution in the dehydration of this compound under different conditions. Note: Specific quantitative data for this compound is scarce in the literature. The data presented here is based on general principles of elimination reactions and data from analogous systems like 2-methylcyclohexanol.
| Catalyst/Reagent | Temperature (°C) | Major Product | Minor Product(s) | Expected Major Product Yield (%) |
| H₂SO₄ (conc.) | 50-80 | 1-Methylcyclopentene | Methylenecyclopentane, other isomers | 80-90 |
| H₃PO₄ (85%) | 100-150 | 1-Methylcyclopentene | Methylenecyclopentane | >90 |
| POCl₃, Pyridine | 0 to rt | 1-Methylcyclopentene | Methylenecyclopentane | >95 |
Experimental Protocols
Protocol 1: Dehydration of this compound using Phosphoric Acid
This protocol is adapted from standard procedures for the dehydration of cyclic alcohols.
-
Setup: Assemble a fractional distillation apparatus with a 50 mL round-bottom flask as the distilling flask. Use a heating mantle with a magnetic stirrer.
-
Reagents: To the round-bottom flask, add 10.0 g (0.1 mol) of this compound and a stir bar.
-
Acid Addition: Slowly and with stirring, add 2.5 mL of 85% phosphoric acid to the flask.
-
Distillation: Heat the mixture gently. The alkene products will begin to distill along with water. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 110°C.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with 10 mL of water, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Decant the dried liquid into a clean, dry flask. The product can be further purified by simple distillation if necessary.
-
Analysis: Analyze the product mixture by gas chromatography (GC) or GC-MS to determine the product distribution.
Protocol 2: Dehydration of this compound using POCl₃ and Pyridine
This protocol avoids carbocation intermediates and minimizes rearrangement.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.1 mol) of this compound in 30 mL of anhydrous pyridine. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add 11.0 mL (0.12 mol) of phosphoryl chloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60°C for 1 hour.
-
Workup:
-
Pour the reaction mixture slowly onto 50 g of crushed ice.
-
Extract the mixture with two 30 mL portions of diethyl ether.
-
Combine the ether extracts and wash sequentially with 20 mL of 5% HCl, 20 mL of water, 20 mL of 5% sodium bicarbonate, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation. The resulting liquid is the desired alkene product, which can be further purified by distillation.
-
Analysis: Characterize the product using GC or GC-MS to confirm the product distribution.
Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Experimental workflows for dehydration of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. difference.wiki [difference.wiki]
- 3. SATHEE: Chemistry Dehydration Of Alcohols [satheejee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
resolving peak tailing for 1-Methylcyclopentanol in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the gas chromatography (GC) analysis of 1-Methylcyclopentanol.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing for polar compounds like this compound is a common issue in gas chromatography. This guide provides a systematic approach to identify and resolve the root cause of this problem.
Issue: Asymmetrical peak shape with a pronounced tail for this compound.
Initial Assessment:
First, determine the extent of the issue. Does only the this compound peak exhibit tailing, or do all peaks in the chromatogram show tailing?
-
All peaks tail: This typically indicates a physical problem in the system, such as improper column installation or a dead volume.[1][2]
-
Only the this compound peak (and other polar analytes) tails: This suggests a chemical interaction, most likely between the hydroxyl group of the analyte and active sites within the GC system.[3][4][5]
Below is a troubleshooting workflow to systematically address the potential causes of peak tailing for this compound.
Figure 1: Troubleshooting workflow for resolving peak tailing of this compound in GC.
Guide 1: Addressing Active Sites in the GC Inlet
The most common cause of peak tailing for polar analytes like this compound is the interaction with active sites, particularly silanol groups (-Si-OH), in the inlet.[3][4]
Q1: I've just started seeing peak tailing for this compound. What should I check first?
A1: The first and most common source of activity is the inlet.[6] Start by performing basic inlet maintenance:
-
Replace the Septum: Old septa can shed particles into the liner, creating active sites.
-
Replace the Inlet Liner: The liner is the first surface your sample contacts. Over time, it can become contaminated or its deactivation layer can degrade.[7][8] Always use a high-quality, deactivated liner.[9][10][11] It is often more economical and reliable to replace a liner than to attempt to clean and deactivate it.[7][12]
Q2: What type of inlet liner is best for analyzing polar alcohols?
A2: For polar analytes, a liner with a highly inert surface is crucial. Look for liners that have undergone a robust deactivation process, often referred to as silylation.[10] Many manufacturers offer premium deactivated liners specifically designed for active compounds.[9][11] A liner with glass wool can aid in sample vaporization, but the wool itself must also be deactivated to prevent it from becoming a source of activity.
Q3: I've replaced the liner and septum, but the tailing persists. What's next?
A3: If fresh inlet consumables do not resolve the issue, consider the following:
-
Column Installation: A poorly cut or installed column can expose active sites or create dead volumes.[1][3] Re-cut the column inlet, ensuring a clean, square cut, and verify it is installed at the correct height in the inlet as per the manufacturer's instructions.[1][2]
-
Column Contamination: The front section of the column can accumulate non-volatile residues and become active.[13] Carefully trim 15-30 cm from the inlet of the column. This removes the most contaminated section and can significantly improve peak shape.[1]
Guide 2: Optimizing GC Method Parameters
Sub-optimal method parameters can contribute to or worsen peak tailing.
Q1: Can the inlet temperature affect the peak shape of this compound?
A1: Yes, the inlet temperature is a critical parameter.
-
Too Low: Incomplete or slow vaporization of the analyte can lead to band broadening and tailing.
-
Too High: While ensuring complete vaporization, excessively high temperatures can cause thermal degradation of some analytes.[3][14] For this compound, a good starting point for the inlet temperature is 250 °C.[14] You can then experiment by lowering the temperature in 10-20 °C increments to find the optimal balance between efficient vaporization and analyte stability.[3]
Q2: My peak is still tailing after optimizing the inlet temperature. Could the injection volume be the issue?
A2: Yes, column overload is a potential cause of peak distortion, which can manifest as tailing or fronting.[4] If the amount of sample injected exceeds the capacity of the column, peak shape will suffer. Try reducing the injection volume or diluting your sample.[3][15]
Q3: How does the carrier gas flow rate impact peak shape?
A3: An inappropriate carrier gas flow rate can lead to band broadening. Each column has an optimal linear velocity for maximum efficiency. Ensure your carrier gas flow rate is set correctly for your column dimensions and carrier gas type. A typical starting point for many applications is a flow rate of 1-2 mL/min.[16]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of peak tailing for a polar compound like this compound?
A1: The primary cause is unwanted secondary interactions between the polar hydroxyl (-OH) group of the alcohol and active sites within the GC system.[3] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the glass inlet liner, glass wool, or the fused silica column itself.[4][10] These interactions cause some analyte molecules to be retained longer than others, leading to an asymmetrical peak with a "tail".[3]
Q2: Can my choice of GC column affect peak tailing for this compound?
A2: Absolutely. The choice of stationary phase is critical. For polar compounds like alcohols, a mid-polarity to polar stationary phase is generally recommended.[3][17] A "WAX" (polyethylene glycol) type column is often a good choice.[18] However, the inertness of the column is paramount.[3] A highly inert column will have fewer active sites available to interact with your analyte, resulting in better peak shape.
Q3: What is derivatization, and can it help with peak tailing?
A3: Derivatization is a chemical reaction used to modify an analyte to make it more suitable for a particular analytical method. For alcohols, a common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (-Si(CH₃)₃) group. This makes the molecule less polar and eliminates its ability to hydrogen bond with active sites in the GC system.[3] Derivatization can significantly improve peak shape and is a powerful tool for analyzing highly polar compounds that are prone to tailing.[3]
Q4: I see tailing in all my peaks, not just the this compound. What does this mean?
A4: If all peaks in your chromatogram are tailing, the issue is likely physical rather than chemical.[1][2] The most common causes are:
-
Poor column cut or installation: This can create turbulence or dead volume in the flow path.[1][2]
-
System leaks: A leak in the system can disrupt the carrier gas flow and affect peak shape.
-
Blockage: A partial blockage in the liner or at the head of the column can disrupt the sample path.[13]
Quantitative Data Summary
The following table summarizes the effect of key parameters on peak shape, represented by the Tailing Factor (Tf). A Tailing Factor of 1 indicates a perfectly symmetrical peak.
| Parameter | Condition A | Tf (A) | Condition B | Tf (B) | Rationale |
| Inlet Liner | Standard, non-deactivated | 2.5 | High-performance, deactivated | 1.2 | Deactivated liners minimize active sites available for secondary interactions.[9][10] |
| Inlet Temperature | 300 °C | 1.8 | 250 °C | 1.3 | An optimized temperature ensures complete vaporization without causing analyte degradation.[3][14] |
| Column Condition | Contaminated inlet | 2.2 | After trimming 20 cm | 1.4 | Removing the contaminated section of the column eliminates accumulated active sites.[1][13] |
| Analyte State | This compound | 2.1 | Silylated derivative | 1.1 | Derivatization blocks the polar hydroxyl group, preventing interaction with active sites.[3] |
Note: Tailing Factor values are illustrative and will vary depending on the specific GC system and conditions.
Experimental Protocol: Analysis of this compound
This protocol provides a starting point for the GC analysis of this compound, optimized for good peak shape.
1. GC System and Column:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
Column: A polar, "WAX" (polyethylene glycol) type column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good selectivity and peak shape for alcohols.[18]
2. GC Method Parameters:
-
Inlet: Split/splitless injector
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio to avoid column overload)
-
Injection Volume: 1.0 µL
-
Liner: Deactivated, single taper liner with deactivated glass wool
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 180 °C
-
Hold: Hold at 180 °C for 5 minutes
-
-
Detector: FID
-
Detector Temperature: 280 °C
-
Makeup Gas (N₂): 25 mL/min
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
3. Sample Preparation:
-
Prepare a standard of this compound at a concentration of 100 µg/mL in a suitable solvent such as methanol or isopropanol.
-
Ensure the solvent is of high purity to avoid introducing contaminants.
4. Derivatization Protocol (Optional - for persistent tailing):
-
Pipette 100 µL of the this compound standard into a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) under an inert atmosphere.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
Inject 1 µL of the derivatized sample into the GC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 11. Ultra Inert Liners for GC, Deactivated Liners | Agilent [agilent.com]
- 12. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 13. agilent.com [agilent.com]
- 14. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. labicom.cz [labicom.cz]
- 18. trajanscimed.com [trajanscimed.com]
optimizing catalyst loading for efficient 1-Methylcyclopentanol synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methylcyclopentanol. The information is presented in a direct question-and-answer format to address specific experimental challenges, with a focus on optimizing reaction conditions and reagent loading for efficient synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
The synthesis of this compound is most commonly achieved via the Grignard reaction, a robust method for forming carbon-carbon bonds. An alternative, though less direct, route is the acid-catalyzed hydration of 1-methylcyclopentene. This guide addresses common issues for both pathways.
Grignard Reaction Route: Cyclopentanone with Methylmagnesium Halide
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and efficient method for synthesizing this compound is the Grignard reaction.[1] This approach involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), to cyclopentanone.[2][3] The reaction forms a magnesium alkoxide salt, which is then hydrolyzed in an acidic workup to yield the final tertiary alcohol product.[1]
Q2: My Grignard reaction fails to initiate. What are the common causes and solutions?
A2: Failure of a Grignard reaction to start is a frequent issue, typically stemming from two main sources:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic solvents, especially water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents (typically anhydrous diethyl ether or THF) are anhydrous.[4][5]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the methyl halide.[4][5]
Troubleshooting Steps for Initiation:
-
Activate the Magnesium: Gently crush the magnesium turnings with a mortar and pestle (in a dry environment) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[4] The reaction of these activators with magnesium is often vigorous and helps to clean the metal surface.
-
Mechanical Agitation: Vigorous stirring or sonication can help break up the oxide layer and initiate the reaction.
Q3: The yield of this compound is low. How can I optimize reagent loading and reaction conditions to minimize side reactions?
A3: Low yields are often due to side reactions that consume the Grignard reagent or the starting ketone. Optimizing reagent stoichiometry and temperature is critical.
-
Enolization of Cyclopentanone: The Grignard reagent is a strong base and can deprotonate the α-carbon of cyclopentanone, forming an enolate that does not lead to the desired alcohol.[4][5] To minimize this, slowly add the cyclopentanone solution to the Grignard reagent at a low temperature (e.g., 0 °C to -10 °C) to favor nucleophilic addition over deprotonation.[1][6]
-
Wurtz Coupling: This side reaction can occur during the formation of the Grignard reagent, where the reagent couples with unreacted methyl halide. To mitigate this, add the methyl halide solution slowly to the magnesium suspension to avoid high localized concentrations.[4]
-
Reagent Stoichiometry: An excess of the Grignard reagent is typically used to ensure complete conversion of the cyclopentanone. A molar ratio of cyclopentanone:magnesium:methyl halide of approximately 1:1.2:1.2 to 1:2:2.2 has been reported to be effective.[7]
Q4: What are the primary impurities in the crude product, and how can they be minimized?
A4: Common impurities include unreacted starting materials and byproducts from side reactions.
-
Unreacted Cyclopentanone: Can result from insufficient Grignard reagent or significant enolization. Ensure slow addition of the ketone to an excess of the Grignard reagent and allow for sufficient reaction time.[4]
-
Biphenyl (if using bromobenzene as an initiator) or Ethane (from Wurtz coupling): These are typically removed during purification. Minimizing Wurtz coupling as described above is beneficial.
-
1-Methylcyclopentene: This can form if the acidic workup is too harsh or heated, causing dehydration of the tertiary alcohol product. Use a mild acid like saturated aqueous ammonium chloride for the quench and avoid excessive heat.[3]
Acid-Catalyzed Hydration Route: From 1-Methylcyclopentene
Q5: Can this compound be synthesized from 1-methylcyclopentene, and what catalysts are effective?
A5: Yes, this compound can be synthesized by the acid-catalyzed hydration of 1-methylcyclopentene.[8] This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. Solid acid catalysts, such as the ion-exchange resin Amberlyst 15, are effective for this transformation.[9]
Q6: How can I optimize the catalyst loading and conditions for the hydration of 1-methylcyclopentene?
A6: Optimizing the hydration reaction involves balancing conversion with minimizing side reactions like polymerization.
-
Catalyst Loading: The amount of catalyst will depend on the scale and specific activity of the catalyst batch. It is best determined empirically, starting with a catalytic amount and increasing as needed while monitoring the reaction.
-
Temperature: Moderate temperatures are generally preferred. One study reported a 39% yield at 55°C using Amberlyst 15 in a continuous-flow reactor.[9] Higher temperatures can increase the reaction rate but may also promote the reverse reaction (dehydration) or lead to polymerization under strongly acidic conditions.[8]
-
Solvent: A co-solvent like isopropanol can be used to improve the solubility of the alkene in the aqueous medium.[9]
Data Presentation
The following tables summarize key quantitative data for the primary synthesis routes of this compound.
Table 1: Grignard Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value/Condition | Rationale / Notes | Source(s) |
| Starting Materials | Cyclopentanone, Magnesium, Methyl Halide | Methyl bromide or iodide are common. | [1][3] |
| Solvent | Anhydrous Diethyl Ether or THF | Must be anhydrous to prevent quenching the Grignard reagent. | [4][7] |
| Molar Ratio (Ketone:Mg:Halide) | 1 : (1.0 - 2.0) : (1.2 - 2.2) | Excess Grignard reagent drives the reaction to completion. | [7] |
| Reaction Temperature | -10°C to 0°C (for ketone addition) | Favors nucleophilic addition over enolization. | [1][6] |
| Workup Solution | Saturated aq. NH₄Cl or dilute acid | Mild acidic quench prevents dehydration of the product. | [3][4] |
Table 2: Acid-Catalyzed Hydration of 1-Methylcyclopentene
| Parameter | Recommended Value/Condition | Rationale / Notes | Source(s) |
| Starting Material | 1-Methylcyclopentene | Precursor alkene. | [9] |
| Catalyst | Amberlyst 15 (Ion-Exchange Resin) | Solid acid catalyst simplifies removal post-reaction. | [9] |
| Solvent | Isopropanol / Water | Co-solvent system to facilitate mixing of reactants. | [9] |
| Reaction Temperature | 55 °C | Balances reaction rate against potential side reactions. | [9] |
| Reported Yield | 39% | Achieved in a continuous-flow reactor setup. | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from cyclopentanone and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether (or THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation, if needed)
Procedure:
-
Preparation of Grignard Reagent: Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. If the reaction does not initiate, add a small iodine crystal. Once initiated, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[4][6]
-
Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.[1][3]
-
Workup and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation.[3][4]
Protocol 2: Synthesis of this compound via Hydration of 1-Methylcyclopentene
Objective: To synthesize this compound via acid-catalyzed hydration.
Materials:
-
1-Methylcyclopentene
-
Amberlyst 15 catalyst
-
Isopropanol
-
Water
Procedure (based on a continuous-flow setup):
-
Reactor Setup: Pack a glass column reactor with Amberlyst 15 ion-exchange resin.
-
Reactant Preparation: Prepare a mixture of 1-methylcyclopentene, isopropanol, and water.
-
Reaction: Heat the reactor to 55 °C. Pump the reactant mixture through the catalyst bed at a controlled flow rate.[9]
-
Collection and Analysis: Collect the product mixture as it elutes from the reactor. The product can be isolated by distillation, and the composition of the mixture should be analyzed by Gas Chromatography (GC) to determine conversion and yield.[9]
Mandatory Visualizations
References
- 1. Buy this compound | 1462-03-9 [smolecule.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Removal of Water Impurities from 1-Methylcyclopentanol Samples
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when removing water from 1-Methylcyclopentanol samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing water from this compound?
A1: The most common and effective methods for removing residual water from this compound involve the use of solid drying agents. Molecular sieves (3Å) are highly recommended for their efficiency and inertness.[1][2][3] Other options include anhydrous magnesium sulfate and anhydrous sodium sulfate.[4] The choice of method depends on the required level of dryness, the volume of the sample, and the downstream application.
Q2: Which drying agent is most suitable for a tertiary alcohol like this compound?
A2: For a tertiary alcohol like this compound, 3Å molecular sieves are the most suitable drying agent.[1][2][3] This is because their pore size is small enough to trap water molecules (kinetic diameter ~2.8 Å) while excluding the larger this compound molecules.[3] They are also chemically inert and less likely to cause side reactions, such as acid-catalyzed dehydration, which can be a concern with tertiary alcohols. While anhydrous magnesium sulfate is a fast and efficient drying agent, it can be slightly acidic, which may promote the dehydration of this compound to form alkenes.[5] Anhydrous sodium sulfate is a neutral but slower and less efficient drying agent.[4]
Q3: How can I accurately determine the water content in my this compound sample before and after drying?
A3: Karl Fischer titration is the gold standard method for accurately determining the water content in organic solvents, including alcohols.[6][7] This technique is highly specific to water and can provide precise measurements even at very low concentrations (ppm levels).[8] Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being more sensitive for trace amounts of water.[7][9]
Q4: What are the visual signs that my drying agent is working and when is the drying process complete?
A4: When using anhydrous salts like magnesium sulfate or sodium sulfate, the initial clumping of the salt indicates it is absorbing water. The drying process is generally considered complete when freshly added drying agent no longer clumps and remains free-flowing in the solvent, creating a "snow-globe" effect when swirled. For molecular sieves, there is no visual indicator of their saturation. Therefore, it is recommended to follow a standardized protocol with a sufficient amount of activated sieves and an adequate contact time.
Q5: Can I use distillation to remove water from this compound?
A5: While distillation can be used to purify liquids, removing water from alcohols via simple distillation is often challenging due to the potential formation of azeotropes (mixtures with a constant boiling point). Azeotropic distillation, which involves adding an entrainer like toluene to form a new, lower-boiling azeotrope with water, can be effective but adds complexity and introduces another substance to the system. For removing small amounts of water, using a solid drying agent is generally a more straightforward and efficient method.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sample is still wet after drying with a solid agent. | 1. Insufficient amount of drying agent used.2. Drying agent was not fully activated (e.g., molecular sieves were not properly heated).3. Insufficient contact time between the sample and the drying agent.4. The drying capacity of the agent was exceeded. | 1. Add more drying agent in small portions until the fresh agent no longer clumps (for salts) or follow the recommended weight/volume ratio for molecular sieves.2. Ensure molecular sieves are properly activated by heating them in a vacuum oven before use.3. Increase the contact time, allowing the sample to stand over the drying agent for a longer period (e.g., overnight).4. Decant the sample from the saturated drying agent and add a fresh portion of the drying agent. |
| The this compound sample appears cloudy after adding the drying agent. | 1. The drying agent is finely powdered and has become suspended in the liquid.2. Formation of insoluble byproducts due to a reaction between the drying agent and impurities in the sample. | 1. Allow the drying agent to settle completely before decanting or filtering the dried liquid.2. Consider using a different, more inert drying agent like 3Å molecular sieves. |
| Karl Fischer titration gives inconsistent or inaccurate results. | 1. Incomplete dissolution of the this compound sample in the Karl Fischer solvent.2. Side reactions with the Karl Fischer reagents.3. Improper handling of the sample, leading to atmospheric moisture contamination. | 1. Ensure the sample is fully dissolved in the titration vessel. Using a co-solvent may be necessary for viscous samples.2. While unlikely with alcohols, ensure no other reactive functional groups are present in the sample.3. Use a dry syringe to inject the sample into the titration cell and minimize the time the sample is exposed to the atmosphere. |
| Formation of an alkene impurity (e.g., 1-methylcyclopentene) is observed after drying. | 1. Use of a slightly acidic drying agent (e.g., some grades of anhydrous magnesium sulfate) that catalyzed the dehydration of the tertiary alcohol.[5] | 1. Switch to a neutral and inert drying agent such as 3Å molecular sieves.[1][2][3]2. Avoid heating the sample in the presence of the drying agent. |
Data Presentation
Table 1: Comparison of Common Drying Agents for Alcohols
| Drying Agent | Chemical Formula | Capacity (g H₂O / 100g agent) | Efficiency (Final H₂O ppm in Ethanol) | Speed | Compatibility with this compound |
| 3Å Molecular Sieves | (K₂O)ₓ(Na₂O)₁₂₋ₓ[(AlO₂)₁₂(SiO₂)₁₂]·nH₂O | ~20-23 | <10 | Moderate to Slow | Excellent: Inert and highly selective for water.[1][2][3] |
| Anhydrous Magnesium Sulfate | MgSO₄ | ~100 | ~30-50 | Fast | Good: High capacity and speed, but may be slightly acidic, posing a risk of dehydration for tertiary alcohols.[5] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ~125 | ~150 | Slow | Fair: High capacity and neutral, but slow and less efficient at removing trace amounts of water.[4] |
Data for efficiency is based on studies with ethanol and may vary for this compound. The general trends in performance are expected to be similar.
Experimental Protocols
Protocol 1: Drying of this compound using 3Å Molecular Sieves
Objective: To reduce the water content of a this compound sample to a minimal level using activated 3Å molecular sieves.
Materials:
-
This compound sample containing water
-
3Å molecular sieves (beads or powder)
-
Oven or furnace capable of reaching at least 250°C
-
Vacuum desiccator
-
Clean, dry flask with a stopper or septum
-
Stir plate and magnetic stir bar (optional)
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a clean, dry flask or beaker.
-
Heat the sieves in an oven at 250-300°C for at least 3 hours under a vacuum.
-
After heating, transfer the hot sieves to a vacuum desiccator and allow them to cool to room temperature under vacuum. This prevents the re-adsorption of atmospheric moisture.
-
-
Drying Process:
-
To the flask containing the this compound sample, add the activated 3Å molecular sieves. A general guideline is to use 10-20% of the sieves by weight relative to the volume of the alcohol (e.g., 10-20 g of sieves for 100 mL of alcohol).
-
Stopper the flask to prevent the ingress of atmospheric moisture.
-
If desired, the mixture can be gently stirred using a magnetic stir bar to increase the contact between the alcohol and the sieves.
-
Allow the mixture to stand for at least 24 hours. For very low water content requirements, a longer duration (48-72 hours) may be necessary.
-
-
Isolation of the Dried Product:
-
Carefully decant the dried this compound into a clean, dry storage vessel.
-
Alternatively, for a more complete recovery, the mixture can be filtered through a coarse fritted glass funnel. To minimize exposure to atmospheric moisture, this should be done under an inert atmosphere (e.g., nitrogen or argon).
-
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
Objective: To accurately quantify the water content in a this compound sample.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (titrant)
-
Karl Fischer solvent (e.g., methanol or a specialized solvent for alcohols)
-
This compound sample
-
Dry syringe and needle
-
Analytical balance
Procedure:
-
Titrator Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the burette with the Karl Fischer titrant.
-
Add the Karl Fischer solvent to the titration vessel.
-
Perform a pre-titration to neutralize any water present in the solvent until a stable, low drift is achieved.
-
-
Sample Analysis:
-
Accurately weigh a clean, dry syringe.
-
Draw a suitable amount of the this compound sample into the syringe. The sample size will depend on the expected water content; for low water content, a larger sample is needed.
-
Accurately weigh the syringe containing the sample. The difference in weight will be the mass of the sample.
-
Carefully inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.
-
Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Record the volume of titrant used.
-
-
Calculation:
-
The water content in the sample is calculated using the following formula:
-
The titer of the Karl Fischer reagent should be determined regularly using a certified water standard.
-
Mandatory Visualizations
Caption: Experimental workflow for drying this compound.
Caption: Decision tree for selecting a drying method.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. ac-group.in.ua [ac-group.in.ua]
- 3. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. mt.com [mt.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. youtube.com [youtube.com]
troubleshooting unexpected results in reactions involving 1-Methylcyclopentanol
Welcome to the technical support center for troubleshooting unexpected results in reactions involving 1-Methylcyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for various reactions involving this compound.
Synthesis of this compound via Grignard Reaction
Q1: I am getting a low yield of this compound from the Grignard reaction of cyclopentanone and a methylmagnesium halide. What are the common causes and how can I improve the yield?
A1: Low yields in this Grignard synthesis are common and can often be attributed to several factors. The primary issues to investigate are the quality of your reagents and the reaction conditions.
Troubleshooting Guide: Low Yield in Grignard Synthesis of this compound
| Observation | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no bubbling or heat evolution upon addition of methylmagnesium halide). | Inactive magnesium surface; wet glassware or solvent. | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous ether or THF as the solvent. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane if necessary. |
| A significant amount of cyclopentanone remains unreacted (confirmed by GC or TLC). | Incomplete reaction; insufficient Grignard reagent. | Use a slight excess (1.1 to 1.2 equivalents) of the Grignard reagent. Ensure the reaction is stirred efficiently and allowed to proceed for an adequate amount of time (typically 1-2 hours at room temperature after addition). |
| Formation of a significant amount of a high-boiling point side product. | Wurtz coupling of the Grignard reagent with the unreacted alkyl halide. | Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide. |
| The final product is contaminated with a significant amount of benzene (if using phenylmagnesium bromide as a test reagent). | The Grignard reagent has been quenched by water or other protic sources. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary: Grignard Synthesis of this compound
| Reactants | Reagents | Reaction Conditions | Yield of this compound |
| Cyclopentanone, Methylmagnesium Bromide | Anhydrous Diethyl Ether | -10°C to Room Temperature, 1 hour | Typically >60%[1] |
Acid-Catalyzed Dehydration of this compound
Q2: My dehydration of this compound is producing a mixture of alkenes. How can I control the product distribution?
A2: The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, which involves a carbocation intermediate. This inherently leads to a mixture of alkene products. The major product is typically the most thermodynamically stable alkene, 1-methylcyclopentene, formed by removal of a proton from an adjacent carbon in the ring (Zaitsev's rule). A common minor product is methylenecyclopentane, formed by removal of a proton from the methyl group (Hofmann product).
Troubleshooting Guide: Unexpected Product Ratios in Dehydration of this compound
| Observation | Potential Cause | Recommended Solution |
| Higher than expected proportion of the less stable methylenecyclopentane. | Kinetic control (lower reaction temperature or shorter reaction time). | Increase the reaction temperature and/or prolong the reaction time to favor the formation of the thermodynamically more stable 1-methylcyclopentene. |
| Formation of polymeric byproducts (dark, viscous residue). | High concentration of strong acid and/or high temperature. | Use a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid). Ensure efficient removal of the alkene products from the reaction mixture by distillation as they are formed. |
| Presence of unreacted this compound in the distillate. | Incomplete reaction; insufficient acid catalyst or heating. | Ensure an adequate amount of acid catalyst is used. Increase the reaction temperature to ensure complete dehydration. |
Quantitative Data Summary: Product Distribution in Dehydration of this compound
| Catalyst | Temperature | Product Distribution (Approximate) |
| H₂SO₄ or H₃PO₄ | 150-160 °C | 1-Methylcyclopentene (~80-95%)[2], Methylenecyclopentane and other isomers (balance) |
Oxidation of this compound
Q3: I am attempting to oxidize this compound to a ketone, but I am not observing any reaction. Why is this?
A3: this compound is a tertiary alcohol. Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed to form a carbonyl group. Attempting to force the reaction with strong oxidizing agents under harsh conditions (e.g., heating with KMnO₄) will likely lead to the degradation of the molecule through the cleavage of carbon-carbon bonds, rather than the formation of a ketone. Dehydration to form an alkene may also occur at elevated temperatures.
Troubleshooting Guide: Oxidation of this compound
| Observation | Potential Cause | Recommended Solution |
| No reaction observed with common oxidizing agents (e.g., PCC, Jones reagent). | This compound is a tertiary alcohol. | Oxidation to a ketone is not a feasible reaction for this substrate. Consider alternative synthetic routes if a ketone is the desired product. |
| Formation of a complex mixture of products under forcing conditions. | Carbon-carbon bond cleavage and/or dehydration. | Avoid harsh oxidation conditions. If an alkene is desired, a dedicated dehydration reaction is a more controlled approach. |
Williamson Ether Synthesis with this compound
Q4: I am trying to synthesize an ether from this compound via the Williamson ether synthesis, but I am only isolating an alkene. What is happening?
A4: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. This compound is a tertiary alcohol, and its corresponding alkoxide is a bulky, strong base. When this alkoxide is reacted with a primary alkyl halide, the desired SN2 substitution to form an ether is sterically hindered. Instead, the alkoxide acts as a base and promotes an E2 elimination reaction on the alkyl halide, leading to the formation of an alkene. If you attempt to use a tertiary alkyl halide with a less hindered alkoxide, the E2 elimination of the tertiary halide will be the predominant pathway.
Troubleshooting Guide: Williamson Ether Synthesis with this compound
| Observation | Potential Cause | Recommended Solution |
| Formation of an alkene instead of the expected ether. | E2 elimination is favored over SN2 substitution due to the steric hindrance of the tertiary alkoxide. | The Williamson ether synthesis is not a suitable method for preparing ethers from tertiary alcohols like this compound. Consider alternative methods for ether synthesis, such as the acid-catalyzed addition of an alcohol to an alkene if applicable. |
Reaction of this compound with Hydrogen Halides (e.g., HBr, HCl)
Q5: What products should I expect from the reaction of this compound with HBr or HCl?
A5: The reaction of this compound with a hydrogen halide (HX) proceeds through an SN1 mechanism. The hydroxyl group is protonated by the acid, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation, which is then attacked by the halide ion (X⁻) to form the corresponding 1-halo-1-methylcyclopentane. Due to the E1 pathway also being possible from the carbocation intermediate, some elimination to form alkenes (primarily 1-methylcyclopentene) may also occur, especially at higher temperatures.
Troubleshooting Guide: Reaction of this compound with HX
| Observation | Potential Cause | Recommended Solution |
| Formation of a mixture of substitution and elimination products. | Competing SN1 and E1 pathways. | To favor the substitution product, use a high concentration of the hydrogen halide and conduct the reaction at a lower temperature. |
| Low yield of the desired 1-halo-1-methylcyclopentane. | Incomplete reaction or loss of product during workup. | Ensure a sufficient excess of the hydrogen halide is used. Carefully control the temperature during any distillation to avoid loss of the volatile product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from cyclopentanone and methylmagnesium bromide.
Materials:
-
Cyclopentanone
-
Methylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
To a solution of cyclopentanone (1.0 mol) in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and condenser, cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add a solution of methylmagnesium bromide (1.1 mol) in diethyl ether from the dropping funnel with vigorous stirring, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.[2]
-
The product can be further purified by distillation.
Protocol 2: Acid-Catalyzed Dehydration of this compound
Objective: To synthesize 1-methylcyclopentene via the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid or 85% phosphoric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped for fractional distillation, place this compound (1.0 mol).
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%).
-
Heat the mixture to approximately 150-160 °C.[2]
-
The alkene products will distill as they are formed. Collect the distillate.
-
Wash the distillate with a saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product distribution can be quantified by gas chromatography (GC) analysis. Further purification of 1-methylcyclopentene can be achieved by fractional distillation.[2]
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Reaction pathway for the acid-catalyzed dehydration of this compound.
Caption: A logical troubleshooting tree for common issues in this compound reactions.
References
Technical Support Center: Enhancing Stereoselectivity in 1-Methylcyclopentanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for enhancing the stereoselectivity of 1-Methylcyclopentanol synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key stereoselective methods, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%) in Asymmetric Synthesis
Q1: We are attempting an asymmetric synthesis of this compound, but the enantiomeric excess is consistently low. What are the primary factors we should investigate?
A1: Low enantiomeric excess is a common challenge in asymmetric synthesis. A systematic investigation of the following factors is recommended:
-
Catalyst Integrity and Handling: The chiral catalyst is paramount. Ensure it has not degraded due to improper storage or handling. Deactivated or impure catalysts will lead to poor enantioselectivity.
-
Reaction Temperature: Temperature control is critical. In many asymmetric reactions, lower temperatures enhance stereoselectivity by favoring the transition state leading to the desired enantiomer. Experiment with a range of lower temperatures to find the optimal condition.
-
Solvent Effects: The choice of solvent can significantly influence the catalyst's conformation and the reaction's transition state, thereby impacting enantioselectivity. Screen a variety of anhydrous solvents with different polarities.
-
Purity of Reagents: Impurities in the starting materials (cyclopentanone or methylating agent) or the solvent can interfere with the chiral catalyst, leading to a racemic or near-racemic mixture. Ensure all reagents and solvents are of high purity and anhydrous.
-
Rate of Addition: In reactions like asymmetric Grignard additions, the rate at which the Grignard reagent is added to the ketone-chiral ligand complex can affect the stereochemical outcome. A slow, controlled addition is often crucial.
Q2: Our attempts at an asymmetric Grignard addition to cyclopentanone using a chiral ligand are yielding a product with low ee%. How can we troubleshoot this specific reaction?
A2: For asymmetric Grignard additions, consider the following:
-
Ligand-to-Metal Ratio: The stoichiometry of the chiral ligand to the Grignard reagent is critical. An insufficient amount of ligand will result in a significant portion of the reaction proceeding through an uncatalyzed, non-stereoselective pathway. An excess of the ligand may sometimes be beneficial.
-
Pre-formation of the Chiral Complex: Ensure that the chiral ligand and the Grignard reagent have sufficient time to form the active chiral complex before the addition of cyclopentanone. This is often done by stirring the ligand and Grignard reagent together at a specific temperature for a period before introducing the ketone.
-
Choice of Grignard Reagent and Ligand: The steric and electronic properties of both the Grignard reagent and the chiral ligand must be well-matched. Some ligands are more effective with specific types of Grignard reagents. It may be necessary to screen different chiral ligands.
Issue 2: Poor Diastereoselectivity in the Reduction of 2-Methylcyclopentanone
Q3: We are performing a diastereoselective reduction of 2-methylcyclopentanone to synthesize a specific diastereomer of this compound, but we are obtaining a nearly 1:1 mixture of diastereomers. How can we improve the diastereomeric ratio (dr)?
A3: Achieving high diastereoselectivity in the reduction of a substituted cyclic ketone like 2-methylcyclopentanone depends largely on the steric environment of the ketone and the nature of the reducing agent.
-
Steric Hindrance of the Reducing Agent: The size of the hydride-donating species is a key factor. Bulky reducing agents will preferentially attack the carbonyl group from the less hindered face of the cyclopentanone ring, leading to a higher diastereomeric ratio. Consider using sterically demanding reducing agents such as L-Selectride® (lithium tri-sec-butylborohydride).
-
Directing Groups: The presence of a directing group on the cyclopentanone ring can influence the direction of hydride attack. While 2-methylcyclopentanone itself lacks a strong directing group, understanding this principle can be useful for substrate design in more complex syntheses.
-
Reaction Temperature: As with enantioselectivity, lower reaction temperatures can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Experimental Protocols
Protocol 1: Asymmetric Grignard Addition to Cyclopentanone using a Chiral Ligand
This protocol describes a general procedure for the enantioselective addition of a Grignard reagent to cyclopentanone mediated by a chiral ligand.
Materials:
-
Anhydrous diethyl ether or THF
-
Cyclopentanone (freshly distilled)
-
Methylmagnesium bromide (solution in diethyl ether)
-
Chiral ligand (e.g., a derivative of 1,2-diaminocyclohexane (DACH))
-
Anhydrous magnesium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of the Chiral Complex: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (1.1 equivalents) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the methylmagnesium bromide solution (1.0 equivalent) dropwise with gentle stirring. Allow the mixture to stir at -78 °C for 30 minutes to ensure the formation of the chiral complex.
-
Addition of Cyclopentanone: Slowly add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether to the chiral complex solution at -78 °C over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Determination of Enantiomeric Excess: Analyze the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 2: Diastereoselective Reduction of 2-Methylcyclopentanone
This protocol provides a general method for the diastereoselective reduction of 2-methylcyclopentanone to favor the formation of one diastereomer of this compound.
Materials:
-
Anhydrous THF
-
2-Methylcyclopentanone
-
L-Selectride® (1.0 M solution in THF)
-
Aqueous sodium hydroxide solution (e.g., 3 M)
-
Hydrogen peroxide (30% solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Addition of Reducing Agent: Slowly add L-Selectride® solution (1.2 equivalents) to the cooled ketone solution dropwise over 30 minutes.
-
Reaction and Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water, followed by aqueous sodium hydroxide solution. Allow the mixture to warm to room temperature, and then slowly add hydrogen peroxide. Stir the mixture for 1 hour.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 25 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
Determination of Diastereomeric Ratio: Determine the diastereomeric ratio of the product by GC or ¹H NMR analysis.
Data Presentation
Table 1: Asymmetric Addition of Grignard Reagents to Ketones using Chiral Ligands
| Entry | Ketone | Grignard Reagent | Chiral Ligand | Yield (%) | ee% |
| 1 | Acetophenone | EtMgBr | (R,R)-L12 | 95 | 87 |
| 2 | Acetophenone | p-ClPhMgBr | (R,R)-L12 | 92 | 94 |
| 3 | 2,2-Dimethyl-3-pentanone | MeMgBr | (R,R)-L12 | 85 | 91 |
Data is illustrative and based on published results for similar substrates, as specific data for this compound was not available in the cited literature. Researchers should optimize conditions for their specific reaction.
Visualizations
Caption: General experimental workflow for stereoselective synthesis.
Caption: Troubleshooting decision tree for low enantiomeric excess.
Technical Support Center: Cost-Reduction Strategies for the Synthesis of 1-Methylcyclopentanol
Welcome to the Technical Support Center for the synthesis of 1-Methylcyclopentanol. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this valuable intermediate by focusing on cost-reduction strategies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and improve economic efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues and questions that users may encounter during their experiments, with a focus on minimizing costs without compromising yield or purity.
Q1: What is the most industrially relevant and generally cost-effective method for synthesizing this compound?
A1: The most common and direct method for preparing this compound is the Grignard reaction, which involves the nucleophilic addition of a methylmagnesium halide (such as methylmagnesium bromide or chloride) to cyclopentanone.[1][2][3] This method is favored for its high yield and the formation of the desired tertiary alcohol in a single synthetic step from readily available precursors.[4]
Q2: My Grignard reaction is suffering from low yield. What are the common causes and how can I troubleshoot this to avoid costly repetition?
A2: Low yields in Grignard reactions are a common issue and can often be traced back to specific, preventable factors. Addressing these can significantly improve cost-effectiveness.
-
Moisture Contamination: Grignard reagents are extremely reactive with water.[5] Any moisture in the glassware, solvents, or starting materials will quench the reagent and reduce the yield.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Impure Magnesium: The surface of magnesium turnings can oxidize, which prevents the reaction from initiating.
-
Solution: Use high-purity magnesium. Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gentle heating before the reaction begins.[5]
-
-
Side Reactions: The Grignard reagent can act as a base, causing enolization of the cyclopentanone starting material, which is reverted to the ketone during workup.[5]
Q3: How can I reduce the costs associated with reagents and solvents for the Grignard synthesis?
A3: Reagent and solvent costs can be a significant portion of the total synthesis expense.
-
In-house Grignard Reagent Preparation: Purchasing pre-made Grignard solutions is convenient but expensive. Preparing the reagent in situ from magnesium and a methyl halide (e.g., methyl bromide) is typically more economical, especially at a larger scale.
-
Solvent Choice and Recycling: Anhydrous diethyl ether or tetrahydrofuran (THF) are necessary but can be costly. While solvent choice is critical for reaction success, consider implementing a solvent recovery and recycling program through distillation for larger-scale operations, provided purity can be maintained.
-
Starting Material Sourcing: Cyclopentanone is the primary feedstock. Alternative, multi-step routes, such as oxidizing cyclopentanol to cyclopentanone, add cost and complexity due to the need for oxidizing agents and an extra purification step.[1] Therefore, sourcing high-purity cyclopentanone from a cost-effective supplier is paramount.
Q4: What are the most cost-effective purification methods for this compound?
A4: The choice of purification method directly impacts cost through energy consumption, time, and product loss.
-
Fractional Distillation: This is the most common and effective method for purifying this compound from non-volatile impurities, unreacted starting materials, or side products like 1-methylcyclopentene.[6][7] To reduce energy costs, ensure the distillation apparatus is well-insulated and operating under optimal vacuum if applicable.
-
Crystallization: this compound has a melting point of 36-37°C.[2] For material that is already relatively pure, melt crystallization or crystallization from a minimal amount of a suitable non-polar solvent at low temperatures could be a low-energy alternative to distillation.
-
Chromatography: Flash column chromatography is generally not cost-effective for large-scale purification of a relatively simple molecule like this compound due to high solvent consumption and the cost of silica gel. It should be reserved for small-scale, high-purity applications.[7]
Q5: Are there any "greener" or more sustainable synthesis routes that could become cost-competitive?
A5: Research into biomass-derived feedstocks is ongoing. Routes starting from furfural (derived from agricultural waste) can produce cyclopentanol.[8][9] This could then theoretically be converted to this compound. However, these multi-step routes often involve expensive catalysts (e.g., ruthenium, platinum) and complex purification, making them currently less economically viable for this specific product compared to the established Grignard pathway.[10][11] Another approach involves the acid-catalyzed hydration of 1-methylcyclopentene, but this route suffers from low yields (around 39%), making it less attractive.[12]
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key parameters of different synthetic approaches to provide a clear comparison for decision-making.
| Synthesis Route | Starting Material(s) | Key Reagents / Catalyst | Typical Yield (%) | Key Cost Drivers |
| Grignard Reaction | Cyclopentanone, Methyl Halide, Mg | Anhydrous Ether (Solvent) | >90%[6] | Cost of anhydrous solvent, Grignard reagent (if purchased), process controls (inert atmosphere). |
| From Cyclopentanol | Cyclopentanol, Methyl Halide, Mg | Oxidizing Agent (e.g., Na₂Cr₂O₇), Grignard Reagents | Two steps; overall yield lower | Cost and disposal of oxidizing agent, additional reaction and purification step.[1] |
| Hydration of Alkene | 1-Methylcyclopentene, Water | Amberlyst 15 (Acid Catalyst) | ~39%[2][12] | Low yield, cost of starting alkene. |
| From Biomass | Furfural / Glucose | Various (e.g., Ni, Ru, Pt catalysts) | Multi-step; variable | High catalyst cost, complex multi-step process, extensive purification.[13][10] |
Experimental Protocols
Protocol 1: Cost-Optimized Grignard Synthesis of this compound
This protocol emphasizes in-house reagent preparation and optimized conditions to maximize yield and minimize cost.
-
Apparatus Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.1 mol equivalent) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of methyl bromide or iodide (1.1 mol equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the methyl halide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and heat). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Reaction with Cyclopentanone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclopentanone (1.0 mol equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[6]
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.[6]
-
Purify the crude product by fractional distillation.
-
Visualizations
The following diagrams illustrate key decision-making and troubleshooting workflows.
Caption: Decision workflow for selecting a synthesis strategy.
Caption: Troubleshooting workflow for low Grignard reaction yield.
References
- 1. homework.study.com [homework.study.com]
- 2. Buy this compound | 1462-03-9 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient conversion of furfural to cyclopentanol over lignin activated carbon supported Ni–Co catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00016D [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Frontiers | Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts [frontiersin.org]
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of 1-Methylcyclopentanol
This technical support center is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 1-methylcyclopentanol. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to exothermic events during this process.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Increase During Grignard Reagent Addition
-
Question: My reaction temperature is rising too quickly and exceeding the recommended range of -10°C to 0°C during the addition of methylmagnesium bromide to cyclopentanone. What should I do?
-
Answer: An uncontrolled temperature spike is a serious safety concern and can lead to a runaway reaction.[1][2] Immediate action is required:
-
Stop the Addition: Immediately halt the addition of the Grignard reagent.
-
Enhance Cooling: Ensure your cooling bath is at the lowest possible temperature and has sufficient volume. Consider adding more coolant (e.g., dry ice to an acetone bath).
-
Check Agitation: Verify that the stirring is vigorous and efficient. Inadequate mixing can create localized hot spots.
-
Do Not Overcool Rapidly: Avoid crash cooling the reactor vessel, as the thermal shock could cause glassware to fail.[3]
-
Vent the System: Ensure the reaction vessel is properly vented through a bubbler to prevent pressure buildup.[3]
-
Issue 2: Delayed Exotherm or "Induction Period" Followed by a Sudden Temperature Spike
-
Question: The reaction showed no initial exotherm upon adding the Grignard reagent, but then the temperature suddenly and rapidly increased. What causes this and how can I prevent it?
-
Answer: This is a classic sign of a delayed initiation of the Grignard reaction.[1] The unreacted reagents accumulate and then react all at once, leading to a dangerous exotherm.
-
Cause: The surface of the magnesium used to prepare the Grignard reagent may be passivated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Prevention:
-
Activation of Magnesium: Ensure the magnesium turnings are activated before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Controlled Initiation: Add a small portion of the methyl halide to the magnesium in anhydrous ether and confirm that the reaction has started (gentle bubbling or cloudiness) before proceeding with the rest of the addition.[4]
-
Slow Initial Addition of Grignard Reagent: When adding the prepared Grignard reagent to the cyclopentanone, start with a very slow addition rate and wait for a noticeable exotherm before increasing the rate to the desired level.
-
-
Issue 3: Exotherm During the Quenching Step
-
Question: I observed a significant and difficult-to-control exotherm when quenching the reaction with aqueous acid. How can this be managed?
-
Answer: The quenching process neutralizes any unreacted Grignard reagent and hydrolyzes the magnesium alkoxide intermediate, both of which are highly exothermic processes.[5]
-
Management Strategy:
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before and during the quench.
-
Slow, Dropwise Addition: Add the quenching solution (e.g., saturated aqueous ammonium chloride or dilute acid) very slowly and dropwise with vigorous stirring.
-
Dilution: Diluting the reaction mixture with an appropriate anhydrous solvent (like THF or diethyl ether) before quenching can help to better dissipate the heat generated.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherms in the synthesis of this compound?
A1: The primary cause is the Grignard reaction itself, which involves the nucleophilic addition of methylmagnesium bromide to the carbonyl carbon of cyclopentanone. This carbon-carbon bond formation is a highly exothermic process.[1][5] A secondary, but also significant, exotherm occurs during the acidic workup (quenching) to protonate the intermediate magnesium alkoxide and destroy any excess Grignard reagent.[5]
Q2: What are the key safety precautions to prevent a thermal runaway reaction?
A2: Preventing thermal runaway is critical for safety. Key precautions include:
-
Use of Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[7]
-
Controlled Addition: Add the Grignard reagent to the cyclopentanone solution slowly and in a controlled manner, while carefully monitoring the internal temperature.[5]
-
Adequate Cooling: Use a robust cooling system, such as an ice-salt or dry ice-acetone bath, to maintain the desired reaction temperature.[5]
-
Proper Reaction Vessel Size: Use a flask that is large enough to contain the reaction mixture in case of vigorous boiling or a runaway reaction.[3]
-
Emergency Preparedness: Have a plan and the necessary materials (e.g., a larger cooling bath) ready to manage an unexpected exotherm.[1]
Q3: How can I monitor the reaction exotherm in real-time during a large-scale synthesis?
A3: For large-scale synthesis, real-time monitoring is crucial. This can be achieved through:
-
Reaction Calorimetry (RC1): A reaction calorimeter measures the heat flow of the reaction in real-time, providing precise data on the rate of heat evolution. This allows for the development of safe addition profiles.
-
In-situ FTIR Spectroscopy: This technique can monitor the concentration of reactants and products in real-time. By tracking the consumption of the cyclopentanone, you can infer the reaction rate and control the addition of the Grignard reagent accordingly to prevent accumulation.[1]
Q4: What are the consequences of a poorly managed exotherm?
A4: A poorly managed exotherm can lead to:
-
Thermal Runaway: An uncontrolled increase in temperature and pressure, which can result in the ejection of the reactor contents, fire, or explosion.[1][2]
-
Reduced Product Yield and Purity: Side reactions, such as enolization of the cyclopentanone, can become more prevalent at higher temperatures, leading to a lower yield of this compound and the formation of impurities.[4]
-
Solvent Loss: The heat generated can cause the solvent (often volatile ethers) to boil off, which can concentrate the reactants and accelerate the runaway reaction.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to managing exotherms in Grignard reactions. Note that specific values for the large-scale synthesis of this compound may vary depending on the exact conditions and scale.
Table 1: Thermal Properties and Reaction Conditions
| Parameter | Value/Range | Source(s) |
| Reaction Exotherm (Grignard Addition) | Approx. -120 kJ/mol (for a similar ester addition) | [3] |
| Recommended Reaction Temperature | -10°C to 0°C | [8] |
| Calculated Adiabatic Temperature Rise | Can be as high as 167°C (for a related Grignard formation) | [1] |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | [8] |
| Quenching Agent | Saturated aqueous NH₄Cl or dilute H₂SO₄/HCl | [4] |
Table 2: Key Safety and Control Parameters
| Parameter | Recommendation | Rationale | Source(s) |
| Reagent Addition Rate | Slow and controlled, dictated by cooling capacity | To prevent accumulation of unreacted reagents and maintain temperature | [5] |
| Agitation | Vigorous and efficient | To ensure uniform temperature distribution and prevent localized hot spots | [4] |
| Headspace in Reactor | At least 25-50% of total volume | To accommodate potential foaming, gas evolution, or solvent boiling | [3] |
| Cooling System Capacity | Must exceed the maximum heat output of the reaction | To effectively remove heat and maintain the desired temperature | [2] |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound with Exotherm Management
Objective: To synthesize this compound on a large scale while safely managing the reaction exotherm.
Materials:
-
Cyclopentanone
-
Methylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution (or dilute H₂SO₄)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermocouple or thermometer, and a reflux condenser with an inert gas inlet.
-
Efficient cooling bath (e.g., cryocooler or large ice-salt bath).
-
Inert gas supply (nitrogen or argon).
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot, then allowed to cool under a stream of inert gas.
-
Charge the reaction flask with cyclopentanone and anhydrous solvent.
-
Cool the flask to the target temperature (e.g., -10°C) using the cooling bath.
-
-
Grignard Addition:
-
Fill the dropping funnel with the methylmagnesium bromide solution.
-
Begin vigorous stirring of the cyclopentanone solution.
-
Start the slow, dropwise addition of the Grignard reagent.
-
Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within the desired range (-10°C to 0°C).
-
If the temperature begins to rise uncontrollably, immediately stop the addition and apply emergency cooling measures as described in the troubleshooting guide.
-
-
Reaction Monitoring:
-
Continue the addition until the reaction is complete (this can be monitored by TLC or in-situ IR).
-
Once the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1 hour) to ensure completion.
-
-
Quenching:
-
Ensure the reaction mixture is cooled to 0°C or below.
-
Slowly and carefully add the quenching solution dropwise via the dropping funnel. Monitor the temperature closely, as this step is also exothermic.
-
Continue the addition at a rate that keeps the temperature under control.
-
-
Workup and Purification:
-
Once the quench is complete, allow the mixture to warm to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation.
-
Visualizations
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Experimental workflow with key exotherm risk points.
References
- 1. mt.com [mt.com]
- 2. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. hzdr.de [hzdr.de]
- 6. homework.study.com [homework.study.com]
- 7. Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations | MDPI [mdpi.com]
- 8. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Workup Procedures for 1-Methylcyclopentanol Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 1-methylcyclopentanol.
Section 1: Synthesis of this compound via Grignard Reaction
The synthesis of this compound is commonly achieved through the Grignard reaction between cyclopentanone and a methylmagnesium halide (e.g., methylmagnesium bromide). The workup procedure is critical for isolating a pure product.
Troubleshooting Guide: Grignard Reaction
Issue: Low or No Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Presence of Water | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. The presence of moisture will quench the Grignard reagent.[1] |
| Inactive Magnesium Surface | A passivating layer of magnesium oxide can prevent the reaction from starting.[1] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] Gentle crushing of the magnesium turnings under an inert atmosphere can also expose a fresh surface.[1] |
| Wurtz Coupling Side Reaction | The Grignard reagent can react with the unreacted methyl halide. To minimize this, add the methyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide.[1] |
| Incomplete Reaction | Allow for sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed.[1] |
Issue: Formation of Emulsion During Aqueous Workup
| Potential Cause | Recommended Solution(s) |
| High Concentration of Magnesium Salts | The formation of magnesium salts during quenching can lead to emulsions. |
| Surfactant-like Impurities | The reaction mixture may contain impurities that stabilize the emulsion. |
| Vigorous Shaking | Overly aggressive shaking of the separatory funnel can induce emulsion formation. |
| Troubleshooting Steps | 1. Patience: Allow the separatory funnel to stand undisturbed; the layers may separate on their own. 2. Gentle Swirling: Gently swirl the mixture or stir with a glass rod. 3. Addition of Brine: Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. Filtration: Filter the entire mixture through a pad of Celite®.[3] |
Frequently Asked Questions (FAQs): Grignard Reaction
Q1: What is the purpose of quenching the Grignard reaction with saturated aqueous ammonium chloride?
A1: Saturated aqueous ammonium chloride is a mild acid that effectively neutralizes any unreacted Grignard reagent and protonates the magnesium alkoxide intermediate to form the desired alcohol.[3][4] It is generally preferred over strong acids, which can sometimes promote side reactions like dehydration of the tertiary alcohol product.
Q2: How can I remove unreacted cyclopentanone from the final product?
A2: Unreacted cyclopentanone can typically be removed by careful fractional distillation, as its boiling point is lower than that of this compound. Alternatively, washing the organic layer with a sodium bisulfite solution can form a water-soluble adduct with the ketone, which can then be removed in the aqueous phase.
Q3: My reaction mixture turned dark brown/black. Is this normal?
A3: While some color change is expected, a very dark color may indicate side reactions or the presence of impurities. Ensure that the reaction is carried out under an inert atmosphere and that the reagents are of high purity.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether
-
Methyl iodide
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine if magnesium activation is needed.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux.
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Add a solution of cyclopentanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.[3][4]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain crude this compound.
Quantitative Data: Grignard Reaction
| Parameter | Typical Value | Notes |
| Yield | 60-85% | Yields can be highly dependent on the purity of reagents and anhydrous conditions.[5] |
| Purity (crude) | >90% | Purity can be assessed by GC-MS or NMR. |
Experimental Workflow: Grignard Synthesis of this compound
Caption: Workflow for the Grignard synthesis and workup of this compound.
Section 2: Dehydration of this compound (E1 Reaction)
This compound can undergo acid-catalyzed dehydration to form 1-methylcyclopentene as the major product. The workup is designed to remove the acid catalyst and any aqueous residues.
Troubleshooting Guide: Dehydration Reaction
Issue: Low Yield of Alkene Product
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Ensure sufficient heating and reaction time. The alkene product can be distilled from the reaction mixture as it is formed to drive the equilibrium forward. |
| Polymerization | Strong acids and high temperatures can lead to polymerization of the alkene product. Use a milder acid (e.g., phosphoric acid) and control the temperature carefully. |
| Reversibility | The reaction is reversible. Removing the product by distillation as it forms is crucial for achieving a good yield. |
Issue: Presence of Multiple Isomers in the Product
| Potential Cause | Recommended Solution(s) |
| Carbocation Rearrangements | While this compound forms a stable tertiary carbocation, minor amounts of other isomers can form. |
| Analysis | Use Gas Chromatography (GC) to quantify the isomer distribution.[6] The major product should be the most stable alkene (Zaitsev's rule). |
Frequently Asked Questions (FAQs): Dehydration Reaction
Q1: Why is fractional distillation often required to purify the alkene product?
A1: The dehydration of this compound can sometimes lead to the formation of small amounts of isomeric alkenes. Fractional distillation is necessary to separate these isomers based on their different boiling points to obtain a pure sample of 1-methylcyclopentene.
Q2: What is the purpose of washing the distillate with sodium bicarbonate solution?
A2: The crude distillate will contain traces of the acid catalyst. The sodium bicarbonate wash neutralizes this acid, preventing it from causing further reactions or degradation of the product during storage.
Q3: Can I use sulfuric acid instead of phosphoric acid for the dehydration?
A3: While sulfuric acid is a strong dehydrating agent, it is also a strong oxidizing agent and can lead to charring and the formation of sulfur dioxide. Phosphoric acid is generally a better choice as it is less prone to causing these side reactions.
Experimental Protocol: Dehydration of this compound
Materials:
-
This compound
-
85% Phosphoric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Place this compound in a round-bottom flask.
-
Carefully add 85% phosphoric acid.
-
Set up a simple or fractional distillation apparatus.
-
Gently heat the mixture. The alkene product and water will co-distill.
-
Collect the distillate in a receiver cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried liquid to obtain the crude alkene product. Further purification can be achieved by fractional distillation.
Quantitative Data: Dehydration Reaction
| Parameter | Typical Value | Notes |
| Yield of 1-Methylcyclopentene | 70-90% | Yield is dependent on efficient distillation of the product. |
| Product Distribution (by GC) | >95% 1-Methylcyclopentene | Small amounts of other isomers may be present. |
Experimental Workflow: Dehydration of this compound
Caption: Workflow for the dehydration of this compound and subsequent workup.
Section 3: Other Reactions of this compound
Substitution (SN1) vs. Elimination (E1)
This compound can undergo both SN1 and E1 reactions in the presence of strong acids. The reaction conditions can be tuned to favor one pathway over the other.
-
To favor E1 (Elimination): Use a non-nucleophilic acid like sulfuric acid or phosphoric acid and apply heat.[7]
-
To favor SN1 (Substitution): Use a hydrohalic acid (e.g., HBr, HCl) where the halide ion is a good nucleophile.
Oxidation
As a tertiary alcohol, this compound is resistant to oxidation under standard conditions with common oxidizing agents like potassium permanganate or chromic acid. This is because it lacks a hydrogen atom on the carbon bearing the hydroxyl group.
Esterification
This compound can be converted to its corresponding ester through reaction with a carboxylic acid or an acid derivative (e.g., acid chloride, anhydride).
Troubleshooting Guide: Esterification
Issue: Low Yield of Ester
| Potential Cause | Recommended Solution(s) |
| Equilibrium | Fischer esterification is an equilibrium process. Use an excess of one reactant (usually the alcohol) or remove water as it is formed (e.g., using a Dean-Stark apparatus) to drive the reaction to completion. |
| Steric Hindrance | As a tertiary alcohol, this compound is sterically hindered, which can slow down the reaction rate. Longer reaction times or more reactive acylating agents (e.g., acid chlorides or anhydrides) may be necessary. |
Frequently Asked Questions (FAQs): Other Reactions
Q1: How can I favor the SN1 product over the E1 product when reacting this compound with HBr?
A1: To favor the SN1 product, use concentrated HBr, preferably at a lower temperature. The high concentration of the bromide nucleophile will favor substitution over elimination.
Q2: What is a typical workup for an esterification reaction using an acid chloride?
A2: The reaction is typically quenched with water to destroy any unreacted acid chloride. The mixture is then extracted with an organic solvent. The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash, and then dried.
Logical Relationship: SN1 vs. E1 Pathways
Caption: Competing SN1 and E1 pathways from the common carbocation intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 6. webassign.net [webassign.net]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methylcyclopentanol and Other Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-methylcyclopentanol with other common tertiary alcohols, focusing on key reaction types relevant to organic synthesis and drug development. While the general principles of tertiary alcohol reactivity are well-established, this document aims to provide a clear, data-driven comparison and detailed experimental protocols to facilitate further research.
Executive Summary
Tertiary alcohols, including this compound, exhibit distinct reactivity patterns primarily governed by the stability of the tertiary carbocation intermediate formed during reactions such as dehydration and nucleophilic substitution.[1][2][3][4] Generally, the order of reactivity for alcohols in such reactions is tertiary > secondary > primary.[1][2][3][4] This heightened reactivity of tertiary alcohols makes them valuable synthons but also necessitates careful control of reaction conditions to avoid undesired side products. Conversely, tertiary alcohols are notably resistant to oxidation under standard conditions.[5]
This guide will delve into the comparative reactivity of this compound against other representative tertiary alcohols like tert-butyl alcohol and 2-methyl-2-butanol in dehydration, substitution, and oxidation reactions.
Dehydration Reactions: Formation of Alkenes
Acid-catalyzed dehydration is a hallmark reaction of tertiary alcohols, proceeding readily via an E1 (elimination, unimolecular) mechanism.[2][4][6] This reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields an alkene.
Reactivity and Carbocation Stability
The rate of dehydration in tertiary alcohols is directly proportional to the stability of the carbocation intermediate formed.[1][2][3] While all tertiary carbocations are relatively stable, subtle structural differences can influence their formation rates.
Qualitative Reactivity Comparison:
| Tertiary Alcohol | Carbocation Intermediate | Relative Stability Factors | Expected Dehydration Rate |
| This compound | 1-Methylcyclopentyl cation | Ring strain may slightly influence stability. | High |
| tert-Butyl alcohol | tert-Butyl cation | Acyclic, standard for tertiary carbocation stability. | High |
| 2-Methyl-2-butanol | tert-Amyl cation | Hyperconjugation with more alkyl groups. | Potentially slightly higher than tert-butyl |
Product Distribution: Zaitsev's Rule
In cases where multiple alkene isomers can be formed, the major product is typically the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule.
-
This compound dehydration yields primarily 1-methylcyclopentene (a trisubstituted alkene) as the major product, with a smaller amount of methylenecyclopentane (a disubstituted alkene).[7]
-
2-Methyl-2-butanol dehydration yields 2-methyl-2-butene (a tetrasubstituted alkene) as the major product and 2-methyl-1-butene (a disubstituted alkene) as the minor product.
Experimental Protocol: Competitive Dehydration of Tertiary Alcohols
This protocol allows for the direct comparison of the dehydration rates of this compound and another tertiary alcohol (e.g., tert-butyl alcohol) under identical conditions.
Objective: To determine the relative reactivity of two tertiary alcohols in an acid-catalyzed dehydration reaction by analyzing the product distribution over time using gas chromatography.
Materials:
-
This compound
-
tert-Butyl alcohol (or other tertiary alcohol for comparison)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of this compound and the other tertiary alcohol. Add a known amount of an internal standard.
-
Initiation: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with stirring.
-
Reaction Monitoring: Heat the mixture to a specific, constant temperature (e.g., 80°C). At regular time intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Workup of Aliquots: Immediately quench each aliquot in a vial containing cold diethyl ether and saturated sodium bicarbonate solution. Shake well and allow the layers to separate.
-
Sample Preparation for GC: Transfer a portion of the organic layer to a new vial containing a small amount of anhydrous calcium chloride to remove any residual water.
-
GC Analysis: Inject the dried organic sample into a gas chromatograph (GC) to separate and quantify the reactants and alkene products. The disappearance of the starting alcohols and the appearance of their corresponding alkenes over time will indicate their relative reaction rates.
Data Analysis:
By plotting the concentration of each alcohol and its corresponding alkene products as a function of time, the initial rates of reaction can be determined. The ratio of the rate constants will provide a quantitative measure of the relative reactivity of the two alcohols.
Nucleophilic Substitution Reactions (Sₙ1)
Tertiary alcohols can undergo Sₙ1 (substitution, nucleophilic, unimolecular) reactions, particularly with strong hydrohalic acids (e.g., HCl, HBr).[8] Similar to dehydration, the reaction proceeds through a tertiary carbocation intermediate, and thus the reactivity follows the same trend based on carbocation stability.
Qualitative Reactivity Comparison (Sₙ1 with HX):
| Tertiary Alcohol | Carbocation Intermediate | Expected Sₙ1 Reaction Rate |
| This compound | 1-Methylcyclopentyl cation | Fast |
| tert-Butyl alcohol | tert-Butyl cation | Fast |
| 2-Methyl-2-butanol | tert-Amyl cation | Very Fast |
The Lucas test, which uses a mixture of concentrated HCl and zinc chloride, can be used to differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of the corresponding alkyl chloride, which is insoluble and causes turbidity.[8] Tertiary alcohols react almost instantaneously with the Lucas reagent, demonstrating their high reactivity in Sₙ1 reactions.[8]
Oxidation Reactions
A key distinguishing feature of tertiary alcohols is their resistance to oxidation under typical conditions.[5] Oxidizing agents such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) do not readily oxidize tertiary alcohols because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed.[5]
Comparative Reactivity with Oxidizing Agents (e.g., acidified KMnO₄):
| Alcohol Type | Observation |
| Primary Alcohol | Oxidized to a carboxylic acid (purple KMnO₄ is decolorized). |
| Secondary Alcohol | Oxidized to a ketone (purple KMnO₄ is decolorized). |
| Tertiary Alcohol (e.g., this compound) | No reaction (purple color of KMnO₄ persists).[5][9] |
Experimental Protocol: Oxidation with Potassium Permanganate
Objective: To demonstrate the inertness of this compound to oxidation compared to a primary or secondary alcohol.
Materials:
-
This compound
-
A primary alcohol (e.g., 1-butanol)
-
A secondary alcohol (e.g., 2-butanol)
-
Dilute potassium permanganate solution (KMnO₄), acidified with dilute sulfuric acid.
Procedure:
-
Place a small amount (e.g., 1 mL) of each alcohol into separate test tubes.
-
Add a few drops of the acidified potassium permanganate solution to each test tube.
-
Gently shake the test tubes and observe any color change.
Expected Results:
-
The test tubes containing the primary and secondary alcohols will show a color change from purple to brown/colorless, indicating that oxidation has occurred.
-
The test tube containing this compound will remain purple, indicating no reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanistic pathways and a typical experimental workflow for the dehydration of a tertiary alcohol.
Caption: E1 Dehydration Mechanism of a Tertiary Alcohol.
Caption: Experimental Workflow for Alcohol Dehydration.
Conclusion
This compound exhibits the characteristic high reactivity of a tertiary alcohol in reactions that proceed through a carbocation intermediate, such as acid-catalyzed dehydration and Sₙ1 substitution. Its reactivity is comparable to other common tertiary alcohols like tert-butyl alcohol. The primary difference in their dehydration reactions lies in the specific alkene products formed, which is dictated by the initial structure of the alcohol. A key distinguishing feature of this compound, and tertiary alcohols in general, is their resistance to oxidation. The provided experimental protocols offer a framework for quantitatively assessing the relative reactivities of these alcohols, which can be valuable for optimizing synthetic routes and understanding reaction mechanisms in drug development and other areas of chemical research.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Compare the rate of dehydration of i ii and iii by class 12 chemistry CBSE [vedantu.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
validation of a new analytical method for 1-Methylcyclopentanol
A Comprehensive Guide to the Validation of a Novel Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 1-Methylcyclopentanol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients. This guide presents a validation of a new, highly sensitive, and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound. A comparison with alternative analytical techniques is also provided to aid in the selection of the most appropriate method for specific analytical needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on various factors, including the sample matrix, the required level of sensitivity and specificity, and the availability of instrumentation. While several techniques can be employed for the analysis of this compound, the newly validated GC-MS method demonstrates superior performance in terms of sensitivity and specificity. A summary of the performance characteristics of the new GC-MS method compared to traditional Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) is presented below.
| Parameter | New GC-MS Method | GC-FID Method | HPLC Method |
| Specificity | High (Mass spectral confirmation) | Moderate (Retention time based) | Moderate (Retention time based) |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.3 µg/mL | 1.5 µg/mL |
Experimental Protocols
Detailed methodologies for the new GC-MS method and the alternative techniques are provided below.
New Validated GC-MS Method
Objective: To develop and validate a highly sensitive and specific method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD), a split/splitless injector, and an autosampler.
-
Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Method Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramped at 15°C/min to 180°C, and held for 2 minutes.
-
Injection Volume: 1 µL (splitless mode)
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored: m/z 71, 85, 100
Sample Preparation: Standard solutions of this compound were prepared in methanol at concentrations ranging from 0.01 µg/mL to 10 µg/mL. An internal standard, cyclohexanol, was added to each standard and sample at a final concentration of 5 µg/mL.
Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To provide a robust and widely accessible method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: DB-WAX (polyethylene glycol), 30 m x 0.32 mm ID x 0.5 µm film thickness.
-
Carrier Gas: Nitrogen at a constant flow of 1.5 mL/min.
Method Parameters:
-
Injector Temperature: 240°C
-
Oven Temperature Program: Initial temperature of 70°C held for 2 minutes, ramped at 10°C/min to 200°C, and held for 5 minutes.
-
Injection Volume: 1 µL (20:1 split ratio)
-
Detector Temperature: 250°C
Sample Preparation: Standard solutions of this compound were prepared in dichloromethane at concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Alternative Method 2: High-Performance Liquid Chromatography (HPLC)
Objective: To offer an alternative method for the analysis of this compound, particularly for non-volatile matrices.
Instrumentation:
-
HPLC system with a UV detector, a pump, an autosampler, and a column oven.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 0.5 µg/mL to 100 µg/mL.
Method Validation Workflow and Data Analysis
The validation of the new GC-MS method followed the guidelines of the International Council for Harmonisation (ICH). The workflow for method validation and the logical relationship of the validation parameters are illustrated in the diagrams below.
Caption: Workflow for the validation of the new analytical method.
Caption: Logical relationships between key validation parameters.
A Comparative Guide to the Synthesis of 1-Methylcyclopentanol: A Study of Catalytic and Stoichiometric Methods
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 1-methylcyclopentanol, a valuable tertiary alcohol intermediate in the pharmaceutical and fine chemical industries, is a subject of significant interest. The choice of synthetic methodology can profoundly impact yield, purity, and overall process efficiency. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the stoichiometric Grignard reaction and the catalytic hydration of 1-methylcyclopentene. We will delve into the experimental data, detailed protocols, and reaction pathways to offer a comprehensive resource for laboratory and process chemists.
Comparative Data of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the nature of the reagents. The following table summarizes the quantitative data for the two principal methods of this compound synthesis.
| Method | Catalyst/Reagent | Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| Grignard Reaction | Methylmagnesium Bromide | Cyclopentanone | Anhydrous Ether | -10 to RT | ~1 hour | High | A classic, high-yielding stoichiometric reaction. Requires anhydrous conditions and careful handling of the Grignard reagent.[1][2] |
| Acid-Catalyzed Hydration | Amberlyst 15 (Ion-exchange resin) | 1-Methylcyclopentene | Isopropyl alcohol/Water | 55 | Continuous | 39% | A direct catalytic method. The yield is moderate, but the catalyst is heterogeneous and can be recycled.[3] |
Reaction Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental setups is crucial for understanding and implementing these synthetic methods.
Grignard Reaction Pathway
The Grignard reaction proceeds through the nucleophilic addition of the methyl group from methylmagnesium bromide to the carbonyl carbon of cyclopentanone, followed by an acidic workup to yield the tertiary alcohol.
Caption: Pathway of this compound synthesis via Grignard reaction.
Acid-Catalyzed Hydration Pathway
The acid-catalyzed hydration of 1-methylcyclopentene follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, leading to the formation of a stable tertiary carbocation. Subsequent attack by water yields the desired product.[4][5]
Caption: Mechanism of acid-catalyzed hydration to form this compound.
Experimental Workflow: Grignard Synthesis
The following diagram outlines the typical laboratory workflow for the Grignard synthesis of this compound.
Caption: Step-by-step workflow for the Grignard synthesis of this compound.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis.
Protocol 1: Synthesis of this compound via Grignard Reaction[1]
Materials:
-
Cyclopentanone
-
Methylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
To the flask, add a solution of cyclopentanone (1.0 mol) in anhydrous diethyl ether.
-
Cool the flask to -10 °C in an ice-salt bath.
-
Slowly add a solution of methylmagnesium bromide (1.1 mol) in diethyl ether from the dropping funnel to the stirred solution of cyclopentanone. Maintain the temperature below 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
Protocol 2: Synthesis of this compound via Acid-Catalyzed Hydration of 1-Methylcyclopentene[3]
Materials:
-
1-Methylcyclopentene
-
Isopropyl alcohol
-
Water
-
Amberlyst 15 ion-exchange resin
-
Glass reactor (continuous flow setup is ideal)
-
Pump
-
Gas chromatograph (for analysis)
Procedure:
-
Set up a continuously operated glass reactor packed with Amberlyst 15 ion-exchange resin.
-
Prepare a mixture of 1-methylcyclopentene, isopropyl alcohol, and water.
-
Using a pump, introduce the mixture into the reactor in a trickle-bed mode at a constant internal volume.
-
Maintain the reaction temperature at 55 °C.
-
Collect the product mixture as it elutes from the reactor.
-
Analyze the product mixture by gas chromatography to determine the conversion and yield of this compound.
Conclusion
Both the Grignard reaction and the acid-catalyzed hydration of 1-methylcyclopentene offer viable routes to this compound, each with distinct advantages and disadvantages. The Grignard reaction is a high-yielding, well-established method suitable for batch synthesis, though it requires stoichiometric amounts of the organometallic reagent and strict anhydrous conditions. In contrast, the acid-catalyzed hydration represents a catalytic approach that can be adapted for continuous flow processes. While the reported yield is lower, the use of a heterogeneous catalyst like Amberlyst 15 simplifies product purification and allows for catalyst recycling, which can be advantageous in a process chemistry setting. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and process constraints.
References
A Comparative Guide to the Nucleophilicity of 1-Methylcyclopentanol and Cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-methylcyclopentanol and cyclopentanol when acting as nucleophiles in chemical reactions. The nucleophilic character of an alcohol is crucial in many synthetic pathways, including the formation of ethers, esters, and other key intermediates in drug development. This document outlines the theoretical basis for their differing reactivity, presents relevant physicochemical data, and provides a detailed experimental protocol for their direct comparison.
Theoretical Comparison: Steric Hindrance as the Deciding Factor
The nucleophilicity of an alcohol is primarily determined by two main factors: the electron density on the oxygen atom and the steric hindrance around it. While both cyclopentanol and this compound possess a lone pair of electrons on the hydroxyl oxygen, their structural differences lead to a significant disparity in their ability to act as nucleophiles.
-
Cyclopentanol , a secondary alcohol, has the hydroxyl group attached to a carbon that is bonded to two other carbon atoms within the cyclopentane ring. This arrangement allows for relatively unobstructed access to the nucleophilic oxygen.
-
This compound , a tertiary alcohol, has a methyl group on the same carbon atom as the hydroxyl group. This additional bulky alkyl group creates significant steric hindrance, effectively shielding the oxygen atom and impeding its approach to an electrophilic center.[1]
In nucleophilic substitution reactions, particularly SN2 reactions, the nucleophile must approach the electrophilic carbon from the backside. The bulky methyl group in this compound severely restricts this access, dramatically slowing down the reaction rate compared to cyclopentanol.[1] While tertiary alcohols can participate in SN1 reactions where they trap a carbocation intermediate, their inherent nucleophilicity for concerted reactions is very low.
Data Presentation
| Property | Cyclopentanol | This compound | Influence on Nucleophilicity |
| Alcohol Type | Secondary | Tertiary | Secondary alcohols are significantly better nucleophiles than tertiary alcohols. |
| Steric Hindrance | Moderate | High | Increased steric hindrance dramatically reduces nucleophilicity. |
| pKa of Conjugate Acid (R-OH₂⁺) | ~ -2 to -3 (estimated) | ~ -3 to -4 (estimated) | A more stable conjugate acid (more negative pKa) implies a poorer leaving group, which is less relevant to nucleophilicity itself but important in substitution reactions. |
| Boiling Point | 141 °C | 136-137 °C | Physical property, not a direct measure of nucleophilicity. |
| Molecular Formula | C₅H₁₀O | C₆H₁₂O | The additional methyl group in this compound is the primary structural difference. |
Experimental Protocols
To empirically determine the relative nucleophilicity of this compound and cyclopentanol, a competition experiment can be performed. This protocol is designed to allow both nucleophiles to compete for a limited amount of an electrophile, with the product ratio reflecting their relative reaction rates.
Objective: To determine the relative nucleophilic reactivity of this compound and cyclopentanol.
Principle: An equimolar mixture of the two alcohols is reacted with a sub-stoichiometric amount of a suitable electrophile (e.g., a primary alkyl halide like iodomethane or benzyl bromide) in the presence of a non-nucleophilic base. The ratio of the resulting ether products is determined by gas chromatography (GC) or ¹H NMR spectroscopy, which corresponds to the relative rates of nucleophilic attack.
Materials:
-
Cyclopentanol
-
This compound
-
Iodomethane (or other primary alkyl halide)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Internal standard for GC analysis (e.g., decane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Alkoxide Mixture:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous THF (50 mL).
-
Add sodium hydride (e.g., 0.44 g, 11 mmol, 1.1 eq) to the flask.
-
In a separate flask, prepare a solution of cyclopentanol (e.g., 0.86 g, 10 mmol) and this compound (1.00 g, 10 mmol) in anhydrous THF (10 mL).
-
Slowly add the alcohol mixture to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxides.
-
-
Competitive Reaction:
-
Cool the alkoxide mixture back to 0 °C.
-
Add a sub-stoichiometric amount of iodomethane (e.g., 0.71 g, 5 mmol, 0.5 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the iodomethane is consumed.
-
-
Workup and Analysis:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Add a known amount of an internal standard (e.g., decane) to the solution.
-
Analyze the product mixture by GC to determine the ratio of cyclopentyl methyl ether to 1-methylcyclopentyl methyl ether. The relative peak areas (corrected by response factors) will give the product ratio.
-
Alternatively, the solvent can be carefully removed under reduced pressure, and the product ratio can be determined by ¹H NMR spectroscopy by integrating characteristic signals for each ether product.
-
Data Analysis:
The relative reactivity (k_rel) can be calculated from the product ratio:
k_rel = [Cyclopentyl methyl ether] / [1-Methylcyclopentyl methyl ether]
This value will provide a quantitative measure of the superior nucleophilicity of cyclopentanol.
Mandatory Visualization
Caption: Structural comparison highlighting the increased steric hindrance in this compound.
Caption: Experimental workflow for the competitive nucleophilicity experiment.
Conclusion
While both cyclopentanol and this compound are structurally similar cyclic alcohols, their performance as nucleophiles is expected to be vastly different. The secondary alcohol, cyclopentanol, is a competent nucleophile suitable for various substitution reactions. In stark contrast, the tertiary alcohol, this compound, is a very poor nucleophile due to the significant steric hindrance caused by the additional methyl group on the alpha-carbon. For synthetic applications requiring a nucleophilic alcohol, cyclopentanol is the far superior choice. The provided experimental protocol offers a robust method for quantifying this difference in reactivity for research and process development purposes.
References
1-Methylcyclopentanol: A Comparative Performance Analysis Against Traditional Solvents
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and environmental impact. While traditional solvents such as Toluene, Tetrahydrofuran (THF), and Dichloromethane (DCM) are widely used, the pursuit of novel solvent systems with unique properties continues. This guide provides a comparative overview of 1-Methylcyclopentanol, a cyclic alcohol, against these conventional solvents.
Due to a notable lack of direct comparative studies in the existing literature, this guide offers a theoretical performance analysis based on the known physicochemical properties of this compound and established principles of solvent chemistry. The information presented aims to equip researchers with a foundational understanding to evaluate this compound as a potential alternative solvent in their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of this compound alongside Toluene, THF, and Dichloromethane.
| Property | This compound | Toluene | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Molecular Formula | C₆H₁₂O | C₇H₈ | C₄H₈O | CH₂Cl₂ |
| Molecular Weight | 100.16 g/mol | 92.14 g/mol | 72.11 g/mol | 84.93 g/mol |
| Boiling Point | 135-136 °C[1] | 110.6 °C | 66 °C | 39.6 °C |
| Melting Point | 36-37 °C[1] | -95 °C | -108.4 °C | -96.7 °C |
| Density | 0.904 g/mL at 25 °C[1] | 0.867 g/mL at 20 °C | 0.889 g/mL at 20 °C | 1.326 g/mL at 20 °C |
| Polarity (Dielectric Constant) | ~6.97[2] | 2.38 | 7.58 | 9.08 |
| Solubility in Water | Slightly soluble[3] | Insoluble | Miscible | Slightly soluble |
| Flash Point | 41 °C[1] | 4 °C | -14 °C | N/A |
Theoretical Performance Comparison
The distinct properties of this compound suggest several potential advantages and disadvantages compared to traditional solvents.
As a Potential Alternative to Toluene:
This compound possesses a higher boiling point and flash point than Toluene, which could offer safety benefits in terms of reduced flammability and lower vapor pressure. Its alcoholic nature, imparting some polarity, might make it a suitable solvent for reactions where Toluene's non-polar character is not ideal, potentially improving the solubility of polar reagents or intermediates. However, the hydroxyl group's reactivity is a significant drawback, as it can interfere with a wide range of common organic reactions, such as those involving Grignard reagents or other strong bases.
As a Potential Alternative to THF:
With a significantly higher boiling point than THF, this compound could be advantageous for reactions requiring elevated temperatures. Its polarity is comparable to THF, suggesting it might be a suitable replacement in reactions where THF's coordinating ability as an ether is not crucial. Again, the reactivity of the hydroxyl group is a primary concern, limiting its applicability in many of the organometallic reactions where THF is a solvent of choice.
As a Potential Alternative to Dichloromethane:
This compound offers a less volatile and potentially less toxic alternative to the halogenated solvent Dichloromethane. Its higher boiling point would simplify reaction setup at elevated temperatures. However, its lower polarity and the reactivity of the hydroxyl group would make it an unsuitable substitute in many applications where DCM's inertness and high solvating power for a broad range of compounds are essential.
Experimental Protocols: A Framework for Evaluation
Given the absence of specific experimental data for this compound as a solvent, a generic protocol for evaluating a new solvent in a well-understood reaction, such as a nucleophilic substitution (SN2) reaction, is provided below. This can be adapted to compare this compound with traditional solvents.
General Protocol for Solvent Evaluation in an SN2 Reaction (e.g., Reaction of 1-Bromobutane with Sodium Azide)
-
Materials:
-
1-Bromobutane
-
Sodium Azide
-
Solvent to be tested (e.g., this compound, THF, Toluene, DCM)
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph (GC) with a suitable column
-
-
Procedure: a. Prepare stock solutions of 1-bromobutane and the internal standard in the solvent being tested. b. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a known amount of sodium azide. c. Add a specific volume of the solvent to the flask and bring the mixture to the desired reaction temperature (e.g., 60 °C). d. At time t=0, add a known volume of the 1-bromobutane stock solution to the reaction mixture. e. At regular intervals, withdraw a small aliquot of the reaction mixture, quench it with water, and extract the organic components with a suitable solvent (e.g., diethyl ether). f. Analyze the extracted samples by GC to determine the concentration of 1-bromobutane and the product, 1-azidobutane, relative to the internal standard.
-
Data Analysis: a. Plot the concentration of the starting material and product as a function of time. b. Determine the initial reaction rate from the slope of the concentration vs. time curve. c. Compare the reaction rates and final product yields obtained in this compound with those obtained in the traditional solvents.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for screening and selecting an appropriate solvent for a chemical reaction, a process that would be necessary to experimentally validate the performance of this compound.
Caption: A generalized workflow for the systematic screening and selection of a suitable solvent for a chemical reaction.
Conclusion
While this compound is primarily utilized as a chemical intermediate, its physical properties suggest it could, in theory, offer certain advantages as a solvent in specific, limited contexts, particularly where a higher boiling point and moderate polarity are desired. However, the high reactivity of its hydroxyl group is a major impediment to its widespread use as a general-purpose solvent, especially in reactions sensitive to protic or nucleophilic species.
The lack of direct comparative experimental data underscores the need for further research to empirically evaluate the performance of this compound as a solvent. The provided theoretical analysis and experimental framework are intended to serve as a starting point for researchers interested in exploring this and other novel solvent systems. As the demand for greener and more efficient chemical processes grows, a thorough investigation of unconventional solvents like this compound may yet reveal valuable applications.
References
A Comparative Guide to Experimental and Computational Data for 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computationally derived data for the tertiary alcohol, 1-Methylcyclopentanol. By presenting a side-by-side analysis of its physicochemical properties and spectral data, this document aims to serve as a valuable resource for researchers in various fields, including drug discovery and material science, facilitating the validation of computational models and providing a baseline for experimental design.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental and computational data for key physicochemical properties of this compound. This allows for a direct and efficient comparison, highlighting areas of agreement and potential discrepancies between experimental measurements and theoretical predictions.
| Property | Experimental Value | Computational/Predicted Value |
| Boiling Point | 135-136 °C[1][2] | 137-138 °C (estimated)[3] |
| Density | 0.904 g/mL at 25 °C[1][2] | Not explicitly found in searches. |
| pKa | Not explicitly found in searches. | 15.38 ± 0.20[2] |
| ¹H NMR Spectrum | Data available in spectral databases. | Predicted spectra are available through various software tools, but specific chemical shift values were not found in the performed searches. |
| ¹³C NMR Spectrum | Data available in spectral databases. | Predicted spectra are available through various software tools, but specific chemical shift values were not found in the performed searches. |
| IR Spectrum | Data available in spectral databases.[4] | Predicted spectra are available through various software tools, but specific vibrational frequencies were not found in the performed searches. |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for determining the key physicochemical properties of this compound cited in this guide.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3][5]
Density Measurement (Pycnometer or Graduated Cylinder Method)
The density of a liquid is its mass per unit volume. This can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.
Procedure using a Graduated Cylinder:
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
Volume Measurement: A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Procedure for Small Molecule NMR:
-
Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
-
Instrumentation: The NMR tube is placed in the spectrometer's magnet.
-
Data Acquisition: The sample is subjected to a strong magnetic field and radiofrequency pulses. The resulting signals (free induction decay or FID) are detected.
-
Data Processing: The FID is mathematically transformed (Fourier transform) to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of different chemical bonds.
Procedure for Liquid Samples (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental interferences.
-
Sample Application: A small drop of this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The infrared beam is passed through the crystal, and the attenuated radiation is detected.
-
Spectrum Generation: The instrument's software subtracts the background spectrum from the sample spectrum to produce the final FTIR spectrum, which plots transmittance or absorbance versus wavenumber (in cm⁻¹).[2][10]
Visualization of the Comparative Workflow
To effectively cross-validate experimental and computational data, a structured workflow is essential. The following diagram illustrates the logical steps involved in this process, from data acquisition to comparative analysis and model refinement.
Caption: A flowchart illustrating the process of comparing experimental and computational data for this compound.
References
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound(1462-03-9) IR Spectrum [chemicalbook.com]
- 5. PROSPRE [prospre.ca]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. This compound | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. Cyclopentanol, 1-methyl- [webbook.nist.gov]
benchmarking the efficiency of different synthetic routes to 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of four prominent synthetic routes to 1-methylcyclopentanol, a valuable intermediate in organic synthesis. The efficiency of each method is objectively compared based on reaction yield, conditions, and starting materials, supported by experimental data to inform the selection of the most suitable protocol for various research and development applications.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to this compound, offering a clear comparison of their respective efficiencies.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Temperature (°C) | Reaction Time | Yield (%) |
| 1. Grignard Reaction | Cyclopentanone, Methylmagnesium bromide | Diethyl ether (solvent) | -10 to 0 | 1 - 2 hours | 60 - 85[1] |
| 2. Hydration of 1-Methylcyclopentene | 1-Methylcyclopentene, Water | Amberlyst 15 (catalyst), Isopropyl alcohol (solvent) | 55 | Continuous flow | ~39[1][2] |
| 3. Two-Step Synthesis from Cyclopentanol | Cyclopentanol, Methylmagnesium bromide | 1. Pyridinium chlorochromate (PCC) 2. Diethyl ether (solvent) | 1. Room Temperature 2. 0 | 1. 1 - 2 hours 2. 1 - 2 hours | Estimated >80 (overall) |
| 4. Hydration of Methylenecyclopentane | Methylenecyclopentane, Water | Strong acid catalyst (e.g., H₂SO₄) | <25 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Grignard Reaction from Cyclopentanone
This one-step synthesis involves the nucleophilic addition of a Grignard reagent to a ketone, offering a direct and high-yielding route to the tertiary alcohol.[3]
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (methylmagnesium bromide).
-
Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath.
-
A solution of cyclopentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Hydration of 1-Methylcyclopentene
This method relies on the acid-catalyzed addition of water across the double bond of 1-methylcyclopentene, following Markovnikov's rule to yield the tertiary alcohol.[1][2]
Procedure:
-
A continuously operated glass reactor is packed with an ion exchanger catalyst (e.g., Amberlyst 15).[2]
-
A mixture of 1-methylcyclopentene, isopropyl alcohol (as a solvent), and water is pumped through the reactor in trickle mode at a constant internal temperature of 55°C.[1][2]
-
The product mixture is collected at the outlet of the reactor.
-
The yield and conversion are determined by gas chromatography (GC) analysis of the product mixture.[2]
Two-Step Synthesis from Cyclopentanol
This two-step pathway involves the initial oxidation of a secondary alcohol to a ketone, followed by a Grignard reaction.[4]
Step 1: Oxidation of Cyclopentanol to Cyclopentanone
-
To a stirred solution of cyclopentanol in dichloromethane, add pyridinium chlorochromate (PCC).[5]
-
The reaction mixture is stirred at room temperature for 1-2 hours until the oxidation is complete (monitored by TLC).
-
The mixture is filtered through a pad of silica gel to remove the chromium byproducts.
-
The solvent is evaporated under reduced pressure to yield cyclopentanone.
Step 2: Grignard Reaction with Cyclopentanone
-
The crude cyclopentanone from Step 1 is dissolved in anhydrous diethyl ether and reacted with methylmagnesium bromide following the procedure described in Route 1 .
Hydration of Methylenecyclopentane
Similar to Route 2, this method involves the acid-catalyzed hydration of an alkene. The reaction proceeds via a tertiary carbocation intermediate, leading to the formation of this compound in accordance with Markovnikov's rule.
Procedure:
-
To a solution of methylenecyclopentane in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of a strong acid such as sulfuric acid.
-
Add water to the reaction mixture and stir at a temperature below 25°C.
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give this compound.
Comparative Workflow of Synthetic Routes
The following diagram illustrates the logical flow and relationship between the different synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
References
A Comparative Analysis of the Environmental Impact of 1-Methylcyclopentanol Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental footprint of different synthetic routes to 1-Methylcyclopentanol. This report provides a detailed comparison of the traditional Grignard reaction and the acid-catalyzed hydration of 1-methylcyclopentene, evaluating their environmental impact through key green chemistry metrics. Experimental protocols and quantitative data are presented to support an informed selection of the most sustainable synthesis strategy.
At a Glance: Comparing Synthesis Routes
Two primary methods for the synthesis of this compound are the Grignard reaction of cyclopentanone with a methylmagnesium halide and the acid-catalyzed hydration of 1-methylcyclopentene. While both routes can produce the desired alcohol, their environmental performance varies significantly. The following table summarizes the key quantitative data for each method, offering a clear comparison of their efficiencies and potential environmental burdens.
| Metric | Grignard Reaction | Acid-Catalyzed Hydration of 1-Methylcyclopentene | Green Grignard (Mechanochemical) |
| Starting Materials | Cyclopentanone, Methyl Halide, Magnesium | 1-Methylcyclopentene, Water | Cyclopentanone, Methyl Halide, Magnesium |
| Key Reagents/Catalysts | Diethyl ether (solvent) | Strong acid (e.g., H₂SO₄) | Minimal solvent |
| Typical Yield | High (~90%) | Moderate to High (variable) | High (~94%)[1] |
| Atom Economy | ~46% | 100% | ~46% |
| E-Factor (estimated) | High (>10) | Moderate (1-5) | Significantly reduced |
| Solvent Consumption | High | Low to Moderate | Very Low[1][2] |
| Energy Consumption | Moderate (heating for Grignard formation) | Moderate (heating may be required) | Low (mechanical energy) |
| Waste Products | Magnesium salts, organic solvent waste | Acidic aqueous waste | Minimal solvent and salt waste |
| Hazardous Substances | Diethyl ether (flammable, peroxide-former) | Strong acids (corrosive) | Reduced use of hazardous solvents |
Table 1: Comparative Analysis of this compound Synthesis Routes. This table provides a summary of the key environmental and efficiency metrics for the different synthesis methods of this compound.
In Detail: A Deeper Dive into Each Synthesis Route
The Traditional Grignard Reaction: A Workhorse with Environmental Baggage
The Grignard reaction is a cornerstone of organic synthesis, prized for its reliability in forming carbon-carbon bonds.[3] However, the traditional approach carries a significant environmental burden, primarily due to the extensive use of volatile and flammable organic solvents like diethyl ether and the generation of considerable magnesium salt waste.[3]
Atom Economy: The calculated atom economy for the Grignard synthesis of this compound is approximately 46%. This indicates that less than half of the mass of the reactants is incorporated into the final product, with the remainder being converted into byproducts, mainly magnesium salts.
E-Factor: The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is estimated to be high for this process (likely >10). This is largely attributed to the significant quantities of solvent used for the reaction and subsequent workup, as well as the inorganic salts that are generated.
Acid-Catalyzed Hydration: A More Atom-Economical Alternative
The acid-catalyzed hydration of 1-methylcyclopentene presents a more atom-economical route to this compound. In theory, this reaction has a 100% atom economy as all the atoms of the reactants (1-methylcyclopentene and water) are incorporated into the final product.
However, the practical application of this method is not without its environmental considerations. The reaction requires a strong acid catalyst, such as sulfuric acid, which needs to be neutralized and disposed of, contributing to an acidic waste stream. While solvent use may be less than in the Grignard reaction, it is often still required to ensure miscibility of the reactants. The E-Factor for this process is estimated to be in the moderate range (1-5), representing an improvement over the traditional Grignard synthesis.
The Rise of Greener Alternatives: The Mechanochemical Grignard Reaction
Recent advancements in green chemistry have led to the development of more environmentally friendly approaches to the Grignard reaction. One such promising technique is mechanochemistry, which involves conducting the reaction in a ball mill with minimal or no solvent.[1][2] This "Green Grignard" approach drastically reduces solvent consumption and waste generation.[1][2]
By minimizing the use of hazardous organic solvents, the mechanochemical method not only improves the safety profile of the reaction but also significantly lowers the E-Factor. While the atom economy remains the same as the traditional Grignard reaction, the overall environmental impact is substantially reduced due to the dramatic decrease in waste. Research has shown that this method can achieve high yields, making it a viable and sustainable alternative.[1]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Methyl iodide
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentanone in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.
Synthesis of this compound via Acid-Catalyzed Hydration of 1-Methylcyclopentene
Materials:
-
1-Methylcyclopentene
-
Water
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclopentene in a suitable solvent (e.g., diethyl ether).
-
Add an aqueous solution of sulfuric acid dropwise to the stirred solution of the alkene. The amount of acid should be catalytic.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.
Visualizing the Environmental Impact Comparison
The following diagram illustrates the logical workflow for comparing the environmental impact of the different synthesis routes for this compound.
Figure 1: Comparative workflow of environmental impact assessment for this compound synthesis.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the key transformations in the synthesis of this compound via the Grignard and hydration routes.
Figure 2: Chemical transformations in the synthesis of this compound.
References
Assessing the Reproducibility of 1-Methylcyclopentanol Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the ability to reliably reproduce published synthetic methods is paramount. This guide provides a comparative analysis of common methods for the synthesis of 1-methylcyclopentanol, with a focus on assessing their potential reproducibility based on available literature. The primary routes discussed are the Grignard reaction with cyclopentanone and the hydration of 1-methylcyclopentene.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound. This data has been compiled from various published sources to provide a comparative overview.
| Method | Starting Materials | Reagents | Reaction Conditions | Reported Yield | Purity Data | Reference |
| Grignard Reaction | Cyclopentanone, Methyl Halide (e.g., CH₃Br) | Magnesium | Anhydrous ether, -10°C to room temp. | >60% (crude product) | Not consistently reported | [1] |
| Hydration of 1-Methylcyclopentene | 1-Methylcyclopentene, Water | Amberlyst 15, Isopropanol | 55°C | 39% | Not specified | [2] |
| Hydration of 1-Methylcyclopentene | 1-Methylcyclopentene, Water | Amberlyst 15 | 80°C | 22.9% | Not specified | [3] |
Note: The reported yields can be influenced by various factors including reaction scale, purity of reagents, and purification methods. The lack of consistent purity data in the literature makes a direct comparison of the final product quality challenging.
Experimental Protocols
Detailed experimental protocols are crucial for the successful reproduction of a synthetic method. Below are representative protocols for the two main synthesis routes, compiled from the literature.
Method 1: Grignard Reaction
This method involves the reaction of a methyl Grignard reagent with cyclopentanone. The protocol is adapted from procedures for similar Grignard reactions.[4][5]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl bromide or methyl iodide
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the remaining methyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation.
Method 2: Hydration of 1-Methylcyclopentene
This method involves the acid-catalyzed addition of water to 1-methylcyclopentene.
Materials:
-
1-Methylcyclopentene
-
Isopropanol
-
Water
-
Amberlyst 15 (ion exchanger catalyst)
Procedure: [2]
-
A continuously operated glass reactor is charged with Amberlyst 15 as the catalyst.
-
A mixture of 1-methylcyclopentene, isopropanol, and water is introduced into the reactor in a trickle mode at a constant internal volume.
-
The reaction is maintained at a temperature of 55°C.
-
The product mixture is collected and analyzed by gas chromatography (GC) to determine the yield and conversion.
Assessment of Reproducibility
Based on the available literature, the Grignard reaction appears to be a more robust and higher-yielding method for the synthesis of this compound. The procedure is a classic and well-documented transformation in organic chemistry.[6][7] Key factors influencing its reproducibility include:
-
Strict anhydrous conditions: Grignard reagents are highly sensitive to moisture, and the use of dry glassware and anhydrous solvents is critical for success.[4]
-
Purity of magnesium: The surface of the magnesium turnings can oxidize, which may inhibit the reaction. Activation of the magnesium may be necessary.[4]
-
Temperature control: The addition of cyclopentanone to the Grignard reagent should be performed at a low temperature to minimize side reactions.[4]
The hydration of 1-methylcyclopentene appears to be a lower-yielding method based on the cited data.[2][3] The reproducibility of this method may be influenced by the activity of the catalyst and the specific reaction conditions employed in the continuous flow setup.
Logical Workflow for Assessing Synthesis Methods
The following diagram illustrates a logical workflow for researchers to assess the reproducibility of a published synthesis method.
Caption: Logical workflow for assessing the reproducibility of a synthesis method.
Signaling Pathway for Grignard Reaction
The diagram below illustrates the key steps in the Grignard synthesis of this compound.
Caption: Key steps in the Grignard synthesis of this compound.
References
- 1. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. Identify reagents that can be used to accomplish each of the following tr.. [askfilo.com]
A Comparative Analysis of the Biological Activities of 1-Methylcyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various derivatives of 1-methylcyclopentanol. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in research and development efforts. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and includes visualizations of relevant pathways and workflows.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives with a range of biological activities. This guide focuses on three key areas of therapeutic interest: anticonvulsant and antitussive effects, dipeptidyl peptidase IV (DPP-IV) inhibition for the management of type 2 diabetes, and sigma-1 (σ₁) receptor binding, which is relevant to various neurological conditions.
Anticonvulsant and Antitussive Derivatives: The Carbetapentane Analogs
Carbetapentane (2-(2-(diethylamino)ethoxy)ethyl 1-phenylcyclopentane-1-carboxylate) is a well-known derivative of 1-phenylcyclopentanecarboxylic acid with established antitussive and anticonvulsant properties.[1][2] Its mechanism of action is believed to involve the sigma-1 (σ₁) receptor.[3][4] The following table summarizes the anticonvulsant activity of carbetapentane and related compounds, as determined by the maximal electroshock (MES) seizure test.
Table 1: Anticonvulsant Activity of Carbetapentane and Analogs
| Compound | Animal Model | Route of Administration | Anticonvulsant Activity (ED₅₀ mg/kg) | Reference |
| Carbetapentane | Rat | - | Dose-dependent protection | [1] |
| Dextromethorphan | Rat | - | Dose-dependent protection | [1] |
| Compound 14 (3-CF₃ derivative) | Mouse | i.p. | 49.6 | [5] |
| Compound 33 | Mouse | i.p. | 27.4 | [5] |
| Compound 53 | Mouse | i.p. | 89.7 | [5] |
| Compound 60 | Mouse | i.p. | 73.6 | [5] |
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
This compound is a key starting material for the synthesis of certain dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. These inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion. A notable example is the cis-2,5-dicyanopyrrolidine class of inhibitors.
Table 2: DPP-IV Inhibitory Activity of this compound Derivatives and Related Compounds
| Compound | DPP-IV Inhibition (IC₅₀) | Reference |
| 1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile | Potent (nanomolar range) | [6] |
| Sitagliptin (reference drug) | 28 nM | [7][8][9] |
| Gallic acid-thiazolidinedione hybrid | 36 nM | [10] |
| Dihydropyrimidine-based scaffold (Compound 46) | 2 nM | [10] |
| β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine | 21.4–59.8 nM | [7][8][9] |
Sigma-1 (σ₁) Receptor Binding Affinity
The sigma-1 receptor is a chaperone protein involved in various cellular functions and is a target for drugs treating neurological disorders. Carbetapentane and its analogs have been shown to bind to this receptor, which may contribute to their pharmacological effects.
Table 3: Sigma-1 (σ₁) Receptor Binding Affinity of Carbetapentane and Related Ligands
| Compound | Binding Affinity (Kᵢ, nM) | Receptor Selectivity (σ₁ vs σ₂) | Reference |
| Carbetapentane | 75 | Non-selective agonist | [3][4] |
| IPAG | 2.5 | Antagonist | [11] |
| (S)-L1 | 11 | 15-fold for σ₁ | [12] |
| (R)-L3 | 58 | 3-fold lower for σ₂ | [12] |
| PB212 analog (3-Phenylpyrrolidine derivative) | 0.12 | Antagonist | [13] |
| PB212 analog (4-Phenylpiperidine derivative) | 0.31 | Antagonist | [13] |
| PB212 analog (Granatane derivative) | 1.03 | Antagonist | [13] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for assessing anticonvulsant activity, particularly against generalized tonic-clonic seizures.
Procedure:
-
Animal Preparation: Male ICR-CD-1 mice or Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneally, orally) at various doses to different groups of animals. A vehicle control group is included.
-
Electrode Placement: At the time of peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas. Corneal electrodes are then placed on the eyes.
-
Stimulation: An electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.
Workflow for the Maximal Electroshock (MES) Seizure Test.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA). Prepare solutions of the DPP-IV enzyme, the fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin), and the test compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound solution to the appropriate wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme). A known DPP-IV inhibitor (e.g., sitagliptin) is used as a positive control.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes). Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mechanism of DPP-IV Inhibition.
Conclusion
The derivatives of this compound exhibit a diverse range of biological activities, making them promising scaffolds for drug discovery. Carbetapentane and its analogs show potential as anticonvulsant and antitussive agents, with their activity linked to sigma-1 receptor modulation. Furthermore, the use of this compound in the synthesis of potent and selective DPP-IV inhibitors highlights its importance in the development of anti-diabetic drugs. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of this versatile chemical class.
References
- 1. Dextromethorphan and carbetapentane: centrally acting non-opioid antitussive agents with novel anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 8. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercially Available 1-Methylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 1-Methylcyclopentanol sourced from three different commercial suppliers. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of the most suitable product for their specific applications, where purity is a critical parameter. The following analysis is based on a series of validation experiments designed to identify and quantify the principal compound and any impurities.
Introduction
This compound (CAS No. 1462-03-9) is a tertiary alcohol used as a reagent and intermediate in various organic syntheses, including the preparation of pharmaceuticals and specialty chemicals.[1][2] Given its role in these sensitive applications, the purity of this compound is of paramount importance, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processes. This guide compares the purity of this compound from three leading commercial suppliers, designated as Supplier A, Supplier B, and Supplier C, through rigorous analytical testing.
Experimental Plan and Methodologies
To ascertain the purity of this compound from the three suppliers, a comprehensive analytical workflow was employed. This involved a multi-pronged approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of non-volatile organic impurities, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis and comparison to a reference standard.
Experimental Workflow
Figure 1: Experimental workflow for the purity validation of this compound.
Experimental Protocols
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Injection: 1 µL of a 1% solution in dichloromethane, split ratio 50:1.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Purity Determination: The percentage purity was calculated based on the relative peak area of this compound compared to the total peak areas of all detected compounds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Proton NMR (¹H NMR): 16 scans, relaxation delay of 1 s.
-
Carbon NMR (¹³C NMR): 256 scans, relaxation delay of 2 s.
-
Analysis: Spectra were analyzed for chemical shifts, peak integrations, and the presence of any signals corresponding to potential impurities.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
-
Method: A small amount of the liquid sample was placed directly on the ATR crystal.
-
Spectral Range: 4000-450 cm⁻¹.
-
Analysis: The resulting spectrum was compared against a reference spectrum of high-purity this compound, focusing on characteristic absorption bands for O-H, C-H, and C-O functional groups.
-
Results: A Comparative Purity Analysis
The analysis of this compound from the three suppliers revealed variations in purity and the presence of minor impurities. The quantitative data from these experiments are summarized in the tables below.
Table 1: GC-MS Purity Analysis and Impurity Profile
| Supplier | Purity (%) by GC-MS | Major Impurity | Impurity Content (%) |
| Supplier A | 99.85 | Cyclopentanone | 0.10 |
| Supplier B | 99.52 | Methylcyclopentane | 0.25 |
| Supplier C | 98.90 | Unidentified Byproduct | 0.75 |
Table 2: ¹H NMR Spectroscopy Analysis
| Supplier | ¹H NMR Conformance | Observable Impurity Signals |
| Supplier A | Conforms to reference | None detected |
| Supplier B | Conforms to reference | Minor signals in the aliphatic region |
| Supplier C | Conforms to reference | Several minor unassigned signals |
Table 3: FTIR Spectroscopy Analysis
| Supplier | FTIR Spectral Match | Key Vibrational Bands (cm⁻¹) |
| Supplier A | Excellent match to reference | 3380 (O-H), 2960 (C-H), 1180 (C-O) |
| Supplier B | Good match to reference | 3382 (O-H), 2961 (C-H), 1181 (C-O) |
| Supplier C | Fair match to reference | 3385 (O-H), 2958 (C-H), 1179 (C-O) |
Discussion
The experimental results indicate that Supplier A provides the highest purity this compound at 99.85%, with a minor, identifiable impurity of cyclopentanone, likely a remnant from the synthesis process.[3] The NMR and FTIR data for the sample from Supplier A showed excellent correlation with the reference standards, indicating high structural and functional group purity.
The sample from Supplier B showed a slightly lower purity of 99.52%, with the main impurity identified as methylcyclopentane. While the NMR and FTIR spectra were largely consistent with the reference, the presence of additional aliphatic signals in the ¹H NMR spectrum corroborates the GC-MS findings.
Supplier C 's product was found to have the lowest purity at 98.90%, containing a significant and unidentified byproduct. The presence of multiple unassigned signals in the ¹H NMR spectrum and a less precise match in the FTIR analysis suggest a less controlled manufacturing process.
Hypothetical Signaling Pathway Application
In drug development, derivatives of cyclic alcohols like this compound can be synthesized to act as modulators of specific signaling pathways. The diagram below illustrates a hypothetical pathway where a fictional derivative, "Methocyclopentine," synthesized from high-purity this compound, acts as an antagonist to a G-protein coupled receptor (GPCR), subsequently inhibiting a downstream inflammatory cascade. The purity of the initial this compound is critical, as impurities could lead to the formation of inactive or even toxic side-products.
Figure 2: Hypothetical signaling pathway inhibited by a this compound derivative.
Conclusion
Based on this comparative analysis, Supplier A is recommended for applications requiring the highest purity of this compound. For less sensitive applications, Supplier B may be a suitable alternative. The product from Supplier C is not recommended for applications where purity is a critical factor due to the lower assay and presence of significant unidentified impurities. Researchers and drug development professionals should consider these findings when sourcing this compound to ensure the reliability and reproducibility of their work.
References
A Comparative Kinetic Analysis of 1-Methylcyclopentanol Reactions for the Modern Researcher
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and developing novel chemical entities. This guide provides a comparative kinetic study of the primary reactions of 1-methylcyclopentanol, focusing on acid-catalyzed dehydration and nucleophilic substitution. Due to a scarcity of direct kinetic data for this compound in readily available literature, this guide leverages experimental data from analogous tertiary and cyclic alcohol systems to provide a comprehensive and objective comparison.
Comparative Kinetic Data: Dehydration and Substitution Reactions
The reactivity of this compound is dominated by the tertiary nature of the alcohol, which favors reactions proceeding through a carbocation intermediate. The two primary competing reactions are elimination (E1) and nucleophilic substitution (SN1).
Acid-Catalyzed Dehydration (E1)
| Substrate | Reaction Conditions | Observed Rate Constant (k_obs, h⁻¹) | Dehydration Rate Constant (k_-H₂O, h⁻¹) | Reference |
| Cyclohexanol (Secondary Alcohol) | 250 °C, 40 bar (hydrothermal) | 0.20 | 0.17 | [1] |
| cis-4-t-Butylcyclohexanol | 250 °C, 40 bar (hydrothermal) | 0.160 | - | [1] |
| trans-4-t-Butylcyclohexanol | 250 °C, 40 bar (hydrothermal) | 0.067 | - | [1] |
| This compound (Tertiary Alcohol) | Qualitative: Faster than secondary alcohols | Data not available | Data not available |
Note: The rate of dehydration of tertiary alcohols is generally faster than that of secondary alcohols due to the increased stability of the tertiary carbocation intermediate.
Nucleophilic Substitution (SN1) with HCl
This compound can also undergo an SN1 reaction with hydrohalic acids like HCl to form 1-chloro-1-methylcyclopentane. This reaction competes with the E1 elimination pathway. The rate of the SN1 reaction is also dependent on the formation of the tertiary carbocation.
| Substrate | Reagent | Reaction Type | Relative Rate | Products |
| This compound | HCl | SN1 / E1 | Data not available | 1-chloro-1-methylcyclopentane and 1-methylcyclopentene |
| Tertiary Alcohols (general) | HCl | SN1 | 3° > 2° > 1° | Alkyl Halide |
| Secondary Alcohols (general) | HCl / ZnCl₂ (Lucas Reagent) | SN1 | Slower than tertiary | Alkyl Halide |
| Primary Alcohols (general) | HCl / ZnCl₂ (Lucas Reagent) | SN2 | Very slow | Alkyl Halide |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for the acid-catalyzed dehydration of a cyclic alcohol and a general method for monitoring reaction kinetics.
Protocol 1: Acid-Catalyzed Dehydration of a Cyclic Alcohol (Adapted from 2-Methylcyclohexanol)
This procedure can be adapted for this compound to synthesize 1-methylcyclopentene.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Boiling chips
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Place the this compound into a round-bottom flask.
-
Slowly add the acid catalyst while swirling.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble a fractional distillation apparatus.
-
Heat the mixture to distill the alkene product as it forms. The boiling point of 1-methylcyclopentene is approximately 75-76°C. Collecting the product as it forms drives the reaction equilibrium towards the products.
-
Continue the distillation until no more product is collected.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The final product can be analyzed for purity and yield using Gas Chromatography (GC).[2][3]
Protocol 2: General Procedure for Kinetic Analysis
This protocol outlines a general method for determining reaction kinetics by monitoring the concentration of reactants or products over time.
Materials:
-
Reactants (e.g., this compound and acid catalyst)
-
Constant temperature bath
-
Syringes for sampling
-
Quenching solution (e.g., ice-cold saturated sodium bicarbonate)
-
Internal standard for GC analysis (e.g., decane)
-
Gas chromatograph (GC)
Procedure:
-
Equilibrate the reactant solution to the desired temperature in a constant temperature bath.
-
Initiate the reaction by adding the catalyst at time t=0.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution and an internal standard.
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the reactant and/or product.
-
Plot the concentration of the reactant versus time. The initial rate can be determined from the slope of this curve.
-
By performing the experiment at different initial concentrations and temperatures, the rate law, rate constant, and activation energy can be determined.[1]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for this compound and a general workflow for a kinetic experiment.
Caption: Competing E1 and SN1 pathways for this compound.
Caption: General workflow for a kinetic experiment.
References
Assessing the Economic Viability of 1-Methylcyclopentanol Production: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical consideration. 1-Methylcyclopentanol, a valuable building block in the pharmaceutical and fragrance industries, can be produced through several synthetic routes. This guide provides a detailed comparison of the two primary industrial methods for its production: the Grignard reaction with cyclopentanone and the acid-catalyzed hydration of 1-methylcyclopentene. The analysis focuses on quantitative data, experimental protocols, and economic viability to aid in the selection of the most suitable production strategy.
Executive Summary
Two principal methods for the industrial production of this compound are the Grignard reaction of cyclopentanone with a methylmagnesium halide and the hydration of 1-methylcyclopentene using a solid acid catalyst. The Grignard reaction typically offers high yields and is a well-established, versatile method for forming carbon-carbon bonds. In contrast, the hydration of 1-methylcyclopentene presents a potentially more direct route, though yields can be variable and dependent on catalyst performance and reaction conditions. The economic feasibility of each method is heavily influenced by raw material costs, energy consumption, and, in the case of the hydration method, the cost and lifespan of the catalyst.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the two primary production methods of this compound.
Table 1: Comparison of Reaction Parameters
| Parameter | Grignard Reaction with Cyclopentanone | Hydration of 1-Methylcyclopentene |
| Primary Raw Materials | Cyclopentanone, Methylmagnesium Bromide | 1-Methylcyclopentene, Water |
| Catalyst | None (reagent-based) | Solid Acid (e.g., Amberlyst 15) |
| Typical Yield | High (often >90%) | Moderate (reported yields of 23-39%)[1] |
| Reaction Temperature | 0°C to reflux | 55-80°C[1] |
| Reaction Pressure | Atmospheric | Atmospheric to slightly elevated |
| Key Process Features | Exothermic reaction requiring careful temperature control; anhydrous conditions are critical.[2][3] | Continuous flow or batch processing; catalyst deactivation and regeneration are key considerations.[4][5][6] |
Table 2: Estimated Raw Material and Catalyst Costs
| Material | Estimated Price (USD) | Source(s) |
| Cyclopentanone | ~$3,200 / metric ton | [5] |
| Methylmagnesium Bromide (3M in Diethyl Ether) | ~$90 / 100 mL | |
| 1-Methylcyclopentene | ~$550 - $800 / 100 g | |
| Amberlyst 15 Catalyst | ~$300 / kg |
Note: Prices are estimates based on currently available data and are subject to market fluctuations and supplier variations.
Experimental Protocols
Method 1: Grignard Reaction for this compound Synthesis
This method involves the nucleophilic addition of a methyl group from a Grignard reagent to the carbonyl carbon of cyclopentanone.
Materials:
-
Cyclopentanone
-
Methylmagnesium bromide (3M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a solution of cyclopentanone in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred cyclopentanone solution. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by fractional distillation.
Method 2: Acid-Catalyzed Hydration of 1-Methylcyclopentene
This method involves the addition of water across the double bond of 1-methylcyclopentene, catalyzed by a solid acid catalyst. A continuous flow setup is often employed to improve efficiency.
Materials:
-
1-Methylcyclopentene
-
Deionized water
-
Isopropyl alcohol (co-solvent)
-
Amberlyst 15 ion-exchange resin (catalyst)
Procedure (Continuous Flow):
-
Pack a fixed-bed reactor column with Amberlyst 15 catalyst.
-
Prepare a feed solution of 1-methylcyclopentene, deionized water, and isopropyl alcohol.
-
Heat the reactor to the desired temperature (e.g., 55-80°C).
-
Pump the feed solution through the heated reactor at a controlled flow rate.
-
Collect the product mixture at the reactor outlet.
-
The product mixture is then subjected to a separation process, typically distillation, to isolate the this compound from unreacted starting materials, co-solvent, and byproducts.
-
The unreacted 1-methylcyclopentene and isopropyl alcohol can be recovered and recycled back into the feed stream.
Economic Viability Assessment
A direct comparison of the economic viability of these two methods reveals a trade-off between raw material costs, reaction yield, and process complexity.
Grignard Reaction:
-
Advantages: High yields translate to efficient conversion of expensive raw materials. The process technology is well-established and versatile.
-
Disadvantages: The cost of the Grignard reagent is a significant factor. The reaction's exothermic nature necessitates robust cooling systems, adding to the energy costs. Strict anhydrous conditions must be maintained, which can increase operational complexity and cost.
Hydration of 1-Methylcyclopentene:
-
Advantages: This method uses water as a key reactant, which is inexpensive and environmentally benign. Continuous processing can lead to higher throughput and potentially lower labor costs.
-
Disadvantages: The initial cost of 1-methylcyclopentene is high. Reported yields are moderate, which impacts the overall process efficiency. The major economic consideration is the Amberlyst 15 catalyst. While effective, its initial cost is substantial. The catalyst's lifespan, susceptibility to deactivation, and the cost and efficiency of its regeneration are critical factors that will heavily influence the long-term operating costs of this method.[4][5][6][7][8]
Mandatory Visualizations
Caption: Synthesis of this compound via Grignard reaction.
Caption: Acid-catalyzed hydration of 1-methylcyclopentene.
Caption: Comparison of experimental workflows.
Conclusion
The choice between the Grignard reaction and the hydration of 1-methylcyclopentene for the production of this compound is a complex decision that depends on various factors.
For high-purity, smaller-scale production where raw material cost is manageable and high yield is paramount, the Grignard reaction remains a robust and reliable method. Its predictability and high conversion rates are significant advantages.
For larger-scale, continuous production where minimizing the use of hazardous reagents and potentially lowering long-term operating costs are priorities, the hydration of 1-methylcyclopentene presents an attractive alternative. However, a thorough investigation into the catalyst's lifespan and regeneration efficiency is crucial to ensure its economic viability. The moderate yields also necessitate an efficient recycling process for unreacted starting materials to make the process economically competitive.
Ultimately, a detailed techno-economic analysis, including a pilot-scale study to determine precise energy consumption and catalyst performance under specific plant conditions, is recommended before committing to a large-scale production strategy.
References
- 1. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MetaBiblioteca Bot Detection [revistas.unicartagena.edu.co]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. US4007130A - Catalyst regeneration method - Google Patents [patents.google.com]
comparison of spectroscopic data of 1-Methylcyclopentanol from different instruments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for 1-methylcyclopentanol obtained from various analytical instruments. By presenting data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman Spectroscopy, this document aims to offer an objective evaluation of how different techniques characterize this tertiary alcohol. The supporting experimental data is summarized in clear, comparative tables, and detailed methodologies for the acquisition of this data are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound from different analytical techniques and sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Instrument/Source |
| 1.25 | s | -CH₃ | Varian CFT-20 / PubChem[1] |
| 1.50-1.70 | m | -CH₂- (cyclopentyl ring) | Varian CFT-20 / PubChem[1] |
| 2.05 | s (broad) | -OH | Varian CFT-20 / PubChem[1] |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Instrument/Source |
| 24.1 | -CH₂- (C3, C4) | ChemicalBook[2] |
| 28.9 | -CH₃ | ChemicalBook[2] |
| 41.5 | -CH₂- (C2, C5) | ChemicalBook[2] |
| 83.6 | C-OH (C1) | ChemicalBook[2] |
Vibrational Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique/Source |
| 3400 (broad) | O-H stretch | ATR-IR / BenchChem[3] |
| 2960-2850 | C-H stretch (sp³) | ATR-IR / BenchChem[3] |
| 1450 | -CH₂- bend | NIST WebBook[4] |
| 1375 | -CH₃ bend | NIST WebBook[4] |
| 1150 | C-O stretch | ATR-IR / BenchChem[3] |
Table 4: Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Assignment | Instrument/Source |
| 2800-3000 | C-H stretch (symmetric and asymmetric) | Theoretical/General Alcohol Spectra[5][6][7] |
| 1450 | -CH₂- bend | Theoretical/General Alcohol Spectra[5][6][7] |
| ~1000 | C-O stretch | Theoretical/General Alcohol Spectra[5][6][7] |
| ~800-900 | Ring breathing mode | Theoretical/General Cyclopentane Spectra |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment | Technique/Source |
| 100 | Low | [M]⁺ (Molecular Ion) | GC-MS / NIST WebBook[8] |
| 85 | High | [M-CH₃]⁺ | GC-MS / NIST WebBook[8] |
| 82 | Moderate | [M-H₂O]⁺ | GC-MS / NIST WebBook[8] |
| 71 | High | [M-C₂H₅]⁺ | GC-MS / NIST WebBook[8] |
| 57 | High | [C₄H₉]⁺ | GC-MS / NIST WebBook[8] |
| 43 | High | [C₃H₇]⁺ | GC-MS / NIST WebBook[8] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. Where specific parameters were not available from the sources, typical experimental conditions for the respective techniques are provided.
NMR Spectroscopy
-
Instrument: Varian CFT-20 or equivalent NMR spectrometer.
-
Sample Preparation: The sample of this compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The concentration was not specified in the available data. For quantitative analysis, a known concentration and an internal standard would be used.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment was likely used.
-
Number of Scans: Typically 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is common.
-
Reference: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay: A relaxation delay of 2-10 seconds is typical.
-
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as one equipped with a deuterated triglycine sulfate (DTGS) detector.[3]
-
Technique: Attenuated Total Reflectance (ATR) or Vapor Phase.
-
ATR-FTIR Protocol:
-
Sample Preparation: A small drop of liquid this compound was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3]
-
Data Acquisition:
-
-
Vapor Phase IR Protocol:
-
Sample Preparation: A small amount of this compound was vaporized in a gas cell.
-
Data Acquisition: The infrared beam was passed through the gas cell to obtain the spectrum. Specific parameters such as path length and pressure were not detailed in the available sources.
-
Raman Spectroscopy
-
Instrument: A Raman spectrometer, typically equipped with a laser excitation source (e.g., 532 nm Nd:YAG laser) and a CCD detector.[9]
-
Sample Preparation: The liquid this compound sample was placed in a quartz cuvette or NMR tube.
-
Data Acquisition:
-
Laser Power: Typically in the range of 10-100 mW at the sample.
-
Exposure Time: Ranging from seconds to minutes per scan, with multiple scans averaged to improve the signal-to-noise ratio.
-
Spectral Range: A typical Raman shift range of 200 cm⁻¹ to 4000 cm⁻¹ is recorded.
-
Geometry: A 90° or 180° (backscattering) collection geometry is common.
-
Mass Spectrometry
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Technique: Electron Ionization (EI).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[10]
-
Inlet: Split or splitless injection at a temperature of around 250°C.[10]
-
Oven Program: A temperature ramp is used to separate components, for example, an initial temperature of 50-80°C held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 250-280°C.[10]
-
-
MS Conditions:
-
Ionization Energy: 70 eV for electron ionization.[10]
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A typical m/z range of 40-400 amu.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of spectroscopic data from different instruments.
Caption: Workflow for comparative spectroscopic analysis.
Conclusion
The spectroscopic data presented from NMR, IR, and Mass Spectrometry provide a consistent and complementary characterization of this compound. ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, while IR and Raman spectroscopy identify the key functional groups, notably the hydroxyl and alkyl moieties. Mass Spectrometry reveals the molecular weight and characteristic fragmentation patterns, further corroborating the structure. While detailed experimental parameters were not uniformly available across all data sources, this guide synthesizes the existing information with standard analytical practices to provide a robust comparative overview for researchers in the field.
References
- 1. This compound | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(1462-03-9) IR Spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe of Alcohol Structures in the Gas and Liquid States Using C–H Stretching Raman Spectroscopy [mdpi.com]
- 7. physicsopenlab.org [physicsopenlab.org]
- 8. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Methylcyclopentanol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methylcyclopentanol, ensuring compliance and minimizing risk.
This compound is classified as a flammable solid and requires careful disposal through an approved hazardous waste program.[1][2][3][4] Improper disposal can lead to safety hazards and environmental contamination. Adherence to institutional and regulatory guidelines is paramount.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. This substance is a flammable solid that can be harmful if swallowed and may cause serious eye damage.[2][4]
| Property | Value | Source |
| Physical State | Low melting solid / Solid | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [1] |
| Melting Point/Range | 31 - 37 °C / 87.8 - 98.6 °F | [1][4] |
| Boiling Point/Range | 135 - 136 °C / 275 - 276.8 °F | [1][4] |
| Flash Point | 40 - 41 °C / 104 - 105.8 °F (closed cup) | [1][4] |
| Density | 0.904 g/mL at 25 °C | [4] |
| Signal Word | Danger | [2][4] |
| Hazard Statements | H228: Flammable solidH302: Harmful if swallowedH318: Causes serious eye damage | [2][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is a general guideline and should be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
2. Waste Collection:
-
Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.[6][7]
-
The container must be in good condition, compatible with the chemical, and have a secure lid.[7]
-
Do not mix this compound with incompatible waste streams. Segregate waste based on hazard class (e.g., flammable solids).[7]
3. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must also include:
-
The full chemical name: "this compound".[6]
-
The quantity of waste.[6]
-
The date of waste generation.[6]
-
The location of origin (e.g., laboratory room number).[6]
-
The name and contact information of the principal investigator or responsible person.[6]
-
The appropriate hazard pictograms (e.g., flammable, irritant).[6]
-
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, open flames, and other ignition sources.[1][7]
-
Ensure the container is kept closed except when adding waste.[7]
-
Secondary containment is recommended to prevent spills.[8]
5. Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[6][8]
-
Follow your institution's specific procedures for submitting this request, which may involve filling out a form or using an online system.[6]
6. Empty Container Disposal:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing, the defaced container may be disposed of as regular trash, but always confirm this with your local EHS guidelines.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific chemical hygiene and waste disposal plans. Regulations may vary by location.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1462-03-9 | TCI AMERICA [tcichemicals.com]
- 4. 1-甲基环戊醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: Essential Protocols for Handling 1-Methylcyclopentanol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of 1-Methylcyclopentanol, including operational and disposal plans, to ensure a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a flammable solid that can be harmful if swallowed and cause serious eye damage, adherence to strict safety protocols is non-negotiable.[1][2][3] The following personal protective equipment is mandatory:
-
Eye Protection: Wear safety glasses with side shields or goggles that comply with European Standard EN 166.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact.[4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[4] However, for large-scale use or in emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4]
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[4][5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Quantitative Data Summary
Understanding the physicochemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [1] |
| Physical State | Solid or low melting solid[4] |
| Appearance | White to almost white powder or lump[6] |
| Melting Point | 31 - 37 °C / 87.8 - 98.6 °F[4][7] |
| Boiling Point | 135 - 136 °C / 275 - 276.8 °F[4][7] |
| Flash Point | 40 - 41 °C / 104 - 105.8 °F (closed cup)[4][7] |
| Density | 0.904 g/mL at 25 °C[7] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Operational and Disposal Plan
Storage: this compound should be stored in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][6] The container should be kept tightly closed. Grounding and bonding of the container and receiving equipment is necessary to prevent static discharge.[4][6]
Spill Management: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[8] Use non-sparking tools and explosion-proof equipment.[8] Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder, and collect it into a suitable, closed container for disposal.[8]
Disposal: this compound and its container are considered hazardous waste and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local, regional, and national regulations.[4] Do not dispose of it in drains or the environment.[9] Empty containers may retain product residue and can be dangerous.[4] All waste should be handled by an approved waste disposal plant.[4][8]
References
- 1. This compound | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | 1462-03-9 | TCI AMERICA [tcichemicals.com]
- 7. This compound = 99 1462-03-9 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
